Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c1-13-9(12)7-4-5-6(14-7)2-3-11-8(5)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMBIBQIYVACCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thienopyridine Scaffold and Its Significance
The thienopyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Compounds bearing this fused ring system have demonstrated a wide range of biological activities, most notably as potent antiplatelet agents.[1][2] The thienopyridine derivatives, ticlopidine and clopidrel, for example, are widely used drugs that act as antagonists of the P2Y12 receptor, a key player in platelet activation and aggregation.[1][2] The structural rigidity and unique electronic properties of the thienopyridine skeleton make it an attractive starting point for the design of novel therapeutics targeting various biological pathways.[3]
This guide focuses on a specific, functionalized derivative: Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate . As a halogenated building block with a reactive ester group, this compound represents a valuable starting material for the synthesis of more complex molecules. Understanding its fundamental physicochemical properties is paramount for its effective use in synthetic chemistry and for predicting the drug-like qualities of its downstream derivatives. This document provides a comprehensive overview of these properties, not just by listing data, but by detailing the experimental methodologies required for their determination, thereby offering a practical guide for researchers in the field.
Chemical Identity and Core Structure
A precise understanding of a molecule's identity is the foundation of all further investigation. The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source |
| CAS Number | 1315364-06-7 | [4] |
| Molecular Formula | C₉H₆ClNO₂S | [4] |
| Molecular Weight | 227.67 g/mol | [1] |
| Purity (Typical) | ≥95% | |
| Recommended Storage | 2-8 °C |
The structural formula, presented below, reveals a thieno[3,2-c]pyridine core, chlorinated at the 4-position of the pyridine ring and substituted with a methyl carboxylate group at the 2-position of the thiophene ring.
Caption: Workflow for Melting Point Determination.
Solubility Determination: A Key to Bioavailability
Aqueous solubility is a critical parameter in drug development, as a compound must be in solution to be absorbed and exert its biological effect. [5]The "shake-flask" method is a widely accepted approach for determining equilibrium solubility. [6]
Rationale: This method determines the thermodynamic equilibrium solubility by allowing a surplus of the solid compound to saturate the solvent over a defined period, ensuring that the measured concentration represents the true solubility limit.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a series of buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to construct a pH-solubility profile. [6] * Add an excess amount of this compound to a known volume of each buffer in a sealed vial. The excess solid should be clearly visible.
-
-
Equilibration:
-
Agitate the vials at a constant temperature (typically 37 ± 1 °C for biological relevance) using an orbital shaker for a sufficient period to reach equilibrium (e.g., 24-48 hours). [6]The agitation ensures continuous contact between the solid and the solvent.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant.
-
Immediately filter the sample through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.
-
-
Analysis:
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
-
-
Data Interpretation:
-
The measured concentration is the equilibrium solubility at that specific pH and temperature.
-
Sources
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An In-depth Technical Guide to Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate
CAS Number: 1315364-06-7 Molecular Formula: C₉H₆ClNO₂S Molecular Weight: 227.67 g/mol
This technical guide provides a comprehensive overview of Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its structure, synthesis, reactivity, and potential applications.
Introduction and Significance
The thieno[3,2-c]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active molecules.[1] Derivatives of this scaffold have shown a wide range of pharmacological activities, including the inhibition of platelet aggregation, anti-inflammatory effects, and modulation of key signaling pathways in cancer, such as the Hedgehog signaling pathway.[1][2] this compound serves as a key building block for the synthesis of more complex molecules, offering multiple points for chemical modification. The presence of a reactive chlorine atom at the 4-position and a methyl ester at the 2-position allows for a variety of chemical transformations, making it a versatile intermediate for the generation of compound libraries for high-throughput screening.
Physicochemical Properties and Structural Elucidation
While comprehensive experimental data for this specific compound is not widely published, its properties can be inferred from available data and the analysis of its constituent functional groups.
| Property | Value/Information | Source |
| CAS Number | 1315364-06-7 | ChemShuttle[3] |
| Molecular Formula | C₉H₆ClNO₂S | ChemShuttle |
| Molecular Weight | 227.672 | ChemShuttle |
| Appearance | Gray-white solid | ChemShuttle[3] |
| Purity | >95% (via HPLC) | ChemShuttle |
| Storage | 2-8 °C | ChemShuttle |
| SMILES | ClC1=NC=CC2=C1C=C(S2)C(=O)OC | ChemShuttle |
Structural Diagram:
The chemical structure of this compound is characterized by a fused thieno[3,2-c]pyridine bicyclic system. A chlorine atom is substituted at the 4-position of the pyridine ring, and a methyl carboxylate group is attached to the 2-position of the thiophene ring.
Caption: 2D Structure of this compound
Proposed Synthesis Pathway
Conceptual Workflow:
Caption: Proposed synthetic workflow for the target compound.
Step-by-Step Protocol (Hypothetical):
Part 1: Synthesis of Methyl 3-Amino-4-chlorothieno[3,2-c]pyridine-2-carboxylate via Gewald Reaction
The initial and most critical step is the construction of the 2-aminothiophene ring fused to the pyridine core. The Gewald reaction, a multicomponent reaction, is ideally suited for this transformation.[4][5]
-
Reaction Setup: To a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol, add 2-chloronicotinonitrile (1.0 equivalent) and methyl thioglycolate (1.0 equivalent) at 0-5 °C.
-
Reaction Execution: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation: Upon completion, the reaction mixture is poured into ice-water. The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield the crude Methyl 3-amino-4-chlorothieno[3,2-c]pyridine-2-carboxylate.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
The use of a strong base like sodium methoxide is essential to deprotonate the α-carbon of methyl thioglycolate, initiating the nucleophilic attack on the nitrile group of 2-chloronicotinonitrile.
-
Methanol is a suitable solvent as it is the conjugate acid of the base and is easy to remove.
-
Performing the initial addition at low temperatures helps to control the exothermicity of the reaction.
Part 2: Conversion of the Amino Group to a Chloro Group via Sandmeyer Reaction
The conversion of the 3-amino group to a chloro substituent can be achieved through a standard Sandmeyer reaction.
-
Diazotization: The purified aminothiophene from Part 1 (1.0 equivalent) is dissolved in a mixture of concentrated hydrochloric acid and water at 0-5 °C. A solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the temperature below 5 °C.
-
Sandmeyer Reaction: The resulting diazonium salt solution is then added portion-wise to a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid at 0-5 °C.
-
Reaction Completion and Work-up: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The mixture is then extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Final Purification: The crude this compound is purified by column chromatography to yield the final product.
Causality Behind Experimental Choices:
-
The diazotization of the primary aromatic amine requires acidic conditions and low temperatures to ensure the stability of the diazonium salt intermediate.
-
Copper(I) chloride is a classic catalyst for the Sandmeyer reaction, facilitating the displacement of the diazonium group with a chloride ion.
Reactivity and Potential Applications in Drug Discovery
The chemical structure of this compound offers two primary sites for further chemical modification, making it a valuable scaffold for creating diverse chemical libraries.
Reactivity Profile:
Caption: Key reaction pathways for derivatization.
1. Reactions at the 4-Chloro Position:
The chlorine atom at the 4-position of the pyridine ring is susceptible to displacement through various cross-coupling and nucleophilic substitution reactions. The electron-withdrawing nature of the pyridine nitrogen activates the C4 position towards nucleophilic attack.[6][7]
-
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction allows for the introduction of a wide range of aryl and heteroaryl groups by reacting with boronic acids or their esters.[8][9][10] This is a powerful method for generating analogues with diverse substituents to explore structure-activity relationships (SAR).
-
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the introduction of various primary and secondary amines at the 4-position. This is particularly useful for synthesizing compounds that can mimic hydrogen bond donors/acceptors found in biological targets.
-
Nucleophilic Aromatic Substitution (SNAr): The activated chlorine atom can be displaced by various nucleophiles such as alkoxides, thiolates, and amines under suitable conditions.[1][11]
2. Reactions at the 2-Methyl Ester Position:
The methyl ester at the 2-position provides a handle for another set of modifications.
-
Ester Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[12][13][14] This carboxylic acid is a key intermediate for further derivatization.
-
Amide Bond Formation: The resulting carboxylic acid can be coupled with a diverse range of amines using standard peptide coupling reagents (e.g., HATU, EDC) to form amides.[5][15][16] This allows for the introduction of various side chains and functional groups, which can significantly impact the biological activity and pharmacokinetic properties of the molecule.
Safety and Handling
Specific toxicology data for this compound is not available. However, based on the reactivity of the functional groups and data for related chlorinated heterocyclic compounds, the following precautions should be observed:
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12] Avoid inhalation of dust and contact with skin and eyes.[12]
-
Hazard Statements (Inferred from related compounds): May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[2] May cause respiratory irritation.[2]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[12] If inhaled, move to fresh air.[12] In case of skin contact, wash off immediately with plenty of soap and water.[12] If swallowed, seek immediate medical attention.[12]
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through established synthetic methodologies like the Gewald and Sandmeyer reactions. The presence of two distinct and reactive functional groups allows for a wide range of chemical modifications, making it an ideal starting point for the exploration of new chemical space in drug discovery programs targeting a variety of diseases. As with any novel chemical entity, appropriate safety precautions should be taken during its handling and use in the laboratory.
References
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LookChem. Cas 272-14-0, thieno[3,2-c]pyridine. [Link]
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PubChem. 4-Chlorothieno(2,3-b)pyridine-2-carboxylic acid. [Link]
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ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. [Link]
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Wikipedia. Gewald reaction. [Link]
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ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
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Arkat USA. Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. [Link]
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National Institutes of Health. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. [Link]
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Technology Networks. Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]
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ResearchGate. Antiplatelet 2-Hydroxy Thienopyridine Ester Derivatives for the Reduction of Thrombotic Cardiovascular Events | Request PDF. [Link]
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PubChem. 4-chlorothieno[3,2-c]pyridine-2-carboxylic acid (C8H4ClNO2S). [Link]
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National Institutes of Health. Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases. [Link]
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ResearchGate. Hydrolysis of Methyl 2-Ureido-3-carboxylate Thiophenes | Download Table. [Link]
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Growing Science. Process optimization for acid-amine coupling: a catalytic approach. [Link]
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Eureka. Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride. [Link]
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Fisher Scientific. Amide Synthesis. [Link]
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Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]
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YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
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MDPI. Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. [Link]
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Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]
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Journal of the Chemical Society C: Organic. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. [Link]
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National Institutes of Health. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Link]
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PubChemLite. 4-chlorothieno[3,2-c]pyridine-2-carboxylic acid (C8H4ClNO2S). [Link]
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National Institutes of Health. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. [Link]
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ResearchGate. A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide | Request PDF. [Link]
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Structure elucidation of Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate.
An In-Depth Technical Guide to the Structure Elucidation of Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[3,2-c]pyridine scaffold is a privileged heterocyclic system, forming the core of numerous pharmacologically active compounds, most notably the class of antiplatelet agents known as P2Y12 receptor antagonists.[1][2] Derivatives of this scaffold have demonstrated a wide range of therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial activities.[3][4][5] This guide provides a comprehensive, in-depth analysis of the methodologies and analytical logic required for the definitive structure elucidation of a key derivative, this compound (CAS No. 1315364-06-7). As a Senior Application Scientist, this document moves beyond a simple listing of techniques, focusing instead on the causal reasoning behind experimental choices and the synergistic interplay of data from multiple analytical platforms to build an unassailable structural proof.
Introduction: The Scientific Imperative for Unambiguous Characterization
In drug discovery and development, absolute certainty in the structure of a synthesized molecule is paramount. Any ambiguity can lead to misinterpreted structure-activity relationships (SAR), flawed patent claims, and catastrophic failures in later-stage development. The target molecule, this compound, with the molecular formula C₉H₆ClNO₂S, presents a unique set of analytical challenges due to its fused aromatic system and multiple heteroatoms. This guide details a self-validating system of protocols, where data from each analytical technique corroborates the others, culminating in a definitive structural assignment.
Contextual Synthesis: A Plausible Route
While the primary focus is elucidation, understanding the synthetic origin of a compound provides crucial context and can hint at potential isomeric impurities. A plausible and efficient synthesis of the target compound can be conceptualized starting from commercially available materials, such as a substituted pyridine derivative. The pathway below illustrates a logical approach, which is critical for anticipating the final structure.
Experimental Protocol: Hypothetical Synthesis
-
Step 1: Synthesis of Methyl 4,6-dichloropyridine-3-carboxylate. This intermediate can be synthesized from Methyl 4,6-dihydroxypyridine-3-carboxylate through chlorination with a strong chlorinating agent like phosphorus oxychloride (POCl₃).[6]
-
Step 2: Thiolation. The 4-chloro group is more reactive towards nucleophilic substitution than the 6-chloro position. Reaction with a sulfur nucleophile, such as sodium thiomethoxide, would introduce the key sulfur atom.
-
Step 3: Cyclization to form the Thiophene Ring. An intramolecular cyclization, potentially via a base-mediated condensation, would form the fused thieno[3,2-c]pyridine ring system. This step is crucial and establishes the core scaffold.
-
Step 4: Functional Group Interconversion. Subsequent reactions would be performed to install the 2-carboxylate group if not already present, leading to the final target molecule.
Caption: Hypothetical synthetic pathway for the target compound.
The Core Elucidation Workflow: A Multi-Technique Approach
The definitive structural proof is built upon a foundation of complementary spectroscopic techniques. Each method provides a unique piece of the puzzle, and their combined interpretation leaves no room for ambiguity.
Caption: Integrated workflow for structure elucidation.
Mass Spectrometry: Confirming the Elemental Composition
Trustworthiness: The first step in characterization is to confirm that the synthesized compound has the correct molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose.
Experimental Protocol (HRMS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.
-
Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Compare the measured exact mass to the theoretical exact mass calculated for C₉H₇ClNO₂S⁺.
Data Interpretation:
-
Molecular Formula Verification: The theoretical monoisotopic mass of [C₉H₆ClNO₂S + H]⁺ is 227.9830. An experimental mass within 5 ppm of this value confirms the elemental composition.
-
Isotopic Pattern: A crucial diagnostic feature is the isotopic signature of chlorine. The spectrum must show two peaks for the molecular ion cluster: the [M+H]⁺ peak and an [M+2+H]⁺ peak, with a relative intensity ratio of approximately 3:1, which is characteristic of a molecule containing one chlorine atom.
-
Fragmentation Analysis: Tandem MS (MS/MS) experiments can reveal characteristic fragmentation patterns, such as the loss of the methyl group (•CH₃), the methoxy group (•OCH₃), or the entire ester functionality (•COOCH₃), providing initial clues about the compound's structure.[7][8]
Infrared (IR) Spectroscopy: A Functional Group Fingerprint
Expertise & Experience: IR spectroscopy provides a rapid and non-destructive method to identify the key functional groups present in the molecule. The presence or absence of expected absorption bands serves as a critical validation checkpoint.
Experimental Protocol (ATR-IR):
-
Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the spectrum, typically from 4000 cm⁻¹ to 600 cm⁻¹.
-
Identify the characteristic absorption frequencies.
Data Interpretation: The IR spectrum must be consistent with the proposed structure. Key expected absorptions include:
-
~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations from the thieno[3,2-c]pyridine ring.
-
~2950 cm⁻¹: Aliphatic C-H stretching from the methyl ester group.
-
~1720 cm⁻¹: A strong, sharp absorption band characteristic of the C=O (carbonyl) stretch of the α,β-unsaturated ester.[9]
-
~1600-1450 cm⁻¹: Multiple bands corresponding to the C=C and C=N stretching vibrations within the fused aromatic ring system.[10]
-
~1300-1250 cm⁻¹: A strong C-O stretching band associated with the ester linkage.
-
~800-700 cm⁻¹: A band in this region is expected for the C-Cl stretching vibration.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
Authoritative Grounding: NMR is the most powerful technique for elucidating the precise atomic connectivity of a molecule in solution. A full suite of 1D and 2D NMR experiments is required for an unambiguous assignment.
Experimental Protocol (NMR):
-
Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire a ¹H NMR spectrum to identify all proton environments.
-
Acquire a ¹³C{¹H} NMR spectrum to identify all unique carbon environments.
-
Acquire 2D NMR spectra, including COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).
Data Interpretation and Assignments:
¹H NMR Analysis:
-
Pyridine Protons (H6, H7): Expect two doublets in the aromatic region (δ 7.5-8.8 ppm). Their ortho relationship will be confirmed by a coupling constant (³JHH) of ~5-6 Hz.
-
Thiophene Proton (H3): Expect a singlet in the aromatic region (δ 7.8-8.5 ppm), as it has no adjacent protons.
-
Methyl Protons (-OCH₃): Expect a sharp singlet for the three equivalent protons at δ ~3.9-4.1 ppm, deshielded by the adjacent oxygen atom.
¹³C NMR Analysis:
-
Carbonyl Carbon (C=O): A signal in the downfield region, δ ~162-165 ppm.[11]
-
Aromatic Carbons: Nine distinct signals are expected in the δ ~115-160 ppm range, corresponding to the carbons of the fused ring system. The carbon attached to chlorine (C4) will be significantly shifted.
-
Methyl Carbon (-OCH₃): A signal at δ ~52-55 ppm.
2D NMR - Assembling the Structure:
-
COSY: Will show a clear cross-peak between the signals for H6 and H7, confirming their connectivity.
-
HSQC: Will unambiguously link each proton to its directly attached carbon (H6→C6, H7→C7, H3→C3, -OCH₃→-OCH₃).
-
HMBC: This is the key experiment for establishing the overall framework. Critical long-range correlations (typically over 2-3 bonds) to observe are:
-
The methyl protons (-OCH₃) showing a correlation to the carbonyl carbon (C=O).
-
The thiophene proton (H3) showing correlations to the ester-bearing carbon (C2) and the ring-junction carbons.
-
The pyridine proton H7 showing a correlation to the other ring-junction carbon, linking the two rings.
-
Single Crystal X-ray Diffraction: The Ultimate Confirmation
When all other data points strongly to a single structure, X-ray crystallography provides the final, irrefutable proof.[12][13]
Experimental Protocol:
-
Grow a single, high-quality crystal of the compound, often by slow evaporation from a suitable solvent mixture.[6]
-
Mount the crystal on a diffractometer and collect diffraction data.
-
Solve and refine the crystal structure to obtain a 3D model of the molecule.
Data Interpretation: The resulting crystallographic information file (CIF) provides precise coordinates for every atom, confirming the connectivity, bond lengths, bond angles, and planarity of the thieno[3,2-c]pyridine system. This method resolves any possible ambiguity regarding isomerism.
Summary of Expected Analytical Data
The table below consolidates the expected data from the primary spectroscopic techniques, forming a comprehensive analytical profile for the target compound.
| Technique | Parameter | Expected Observation |
| HRMS (ESI+) | [M+H]⁺ Exact Mass | Measured: ~227.9830 (within 5 ppm of theoretical) |
| Isotopic Pattern | M+H and M+2+H peaks in ~3:1 ratio | |
| IR (ATR) | Carbonyl (C=O) Stretch | Strong, sharp peak at ~1720 cm⁻¹ |
| Aromatic C=C/C=N Stretch | Multiple bands at ~1600-1450 cm⁻¹ | |
| Ester C-O Stretch | Strong peak at ~1300-1250 cm⁻¹ | |
| ¹H NMR | H6, H7 (Pyridine) | Two doublets (J ≈ 5-6 Hz) at δ ~7.5-8.8 ppm |
| H3 (Thiophene) | One singlet at δ ~7.8-8.5 ppm | |
| -OCH₃ (Methyl) | One singlet (3H) at δ ~3.9-4.1 ppm | |
| ¹³C NMR | C=O (Carbonyl) | δ ~162-165 ppm |
| Aromatic Carbons | 9 signals between δ ~115-160 ppm | |
| -OCH₃ (Methyl) | δ ~52-55 ppm |
Conclusion
The structure elucidation of this compound is a systematic process that relies on the logical integration of data from multiple, orthogonal analytical techniques. While each method provides valuable information, it is the synergy between mass spectrometry, IR spectroscopy, and a full suite of NMR experiments that builds an unassailable structural proof. HRMS confirms the elemental formula, IR identifies the key functional moieties, and multi-dimensional NMR spectroscopy maps the precise atomic connectivity. For ultimate confirmation, single-crystal X-ray diffraction provides a definitive three-dimensional structure. Adherence to this rigorous, self-validating workflow ensures the scientific integrity required for advancing promising molecules like this thienopyridine derivative in the demanding field of drug development.
References
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Silva, B. R., Rebelo, R., Rodrigues, J. M., & Queiroz, M. J. R. (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Molecules, 26(11), 3324. Available from: [Link]
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Kádár, Z., Pál, D., & Kállay, M. (2019). Tandem mass spectrometric study of annelation isomers of the novel thieno[3'-,2'-:4,5]pyrido[2,3-d]pyridazine ring system. Rapid Communications in Mass Spectrometry, 33(10), 911-918. Available from: [Link]
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Al-Suhaimi, K. S., Al-Salahi, R., & Al-Anazi, M. R. (2022). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules, 27(23), 8206. Available from: [Link]
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Spectroscopic and Structural Elucidation of Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic and structural characterization of Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth insights into the acquisition and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. The protocols and data presented herein are designed to serve as a robust framework for the unambiguous identification and characterization of this and structurally related compounds.
The thieno[3,2-c]pyridine scaffold is a significant pharmacophore, and its derivatives have been explored for various therapeutic applications. A thorough understanding of the spectroscopic properties of these molecules is paramount for quality control, reaction monitoring, and the elucidation of structure-activity relationships (SAR). This guide will delve into the theoretical underpinnings and practical aspects of the key analytical techniques employed in the structural analysis of this compound.
I. Molecular Structure and Synthesis
The foundational step in any analytical endeavor is a clear understanding of the molecule's architecture. This compound possesses a fused heterocyclic system, which dictates its unique spectroscopic signature.
A plausible synthetic route to this compound can be adapted from established methods for similar heterocyclic systems. The synthesis of related thieno[3,2-b]pyridine and thieno[2,3-c]pyridine derivatives often involves multi-step sequences, which may include cyclization and functional group interconversion.[1][2][3][4][5] A generalized synthetic workflow is depicted below.
Caption: Generalized synthetic workflow for this compound.
II. Spectroscopic Characterization: A Multi-faceted Approach
The unambiguous structural elucidation of this compound necessitates a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a comprehensive and validated molecular portrait.
A. Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For this compound (Molecular Formula: C9H6ClNO2S), high-resolution mass spectrometry (HRMS) is crucial for confirming the elemental formula through accurate mass measurement.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small amount of the purified compound (typically < 1 mg) in a suitable solvent such as methanol or acetonitrile to a final concentration of approximately 10-100 µg/mL.
-
Instrumentation: Employ a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI in positive ion mode is generally preferred for this class of compounds, as the pyridine nitrogen can be readily protonated to form the [M+H]+ ion.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da). Ensure the instrument is properly calibrated to achieve mass accuracy within 5 ppm.
-
Data Analysis: Determine the monoisotopic mass of the [M+H]+ ion and compare it to the theoretical value. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for the molecular ion cluster.
Predicted Mass Spectrometry Data
| Ion | Calculated m/z |
| [M+H]⁺ (for ³⁵Cl) | 227.9886 |
| [M+H]⁺ (for ³⁷Cl) | 229.9857 |
| [M+Na]⁺ (for ³⁵Cl) | 249.9705 |
| [M+Na]⁺ (for ³⁷Cl) | 251.9676 |
Note: The predicted m/z values are based on the monoisotopic masses of the most abundant isotopes. While no direct experimental data for the target molecule is available, predicted collision cross-section values for the related compound 4-chlorothieno[3,2-c]pyridine-2-carboxylic acid can provide an indication of the ion's shape in the gas phase.[6]
B. Infrared (IR) Spectroscopy
Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The vibrational frequencies of specific bonds are sensitive to their chemical environment, allowing for the identification of key structural motifs.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.
-
Instrumentation: Utilize a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹. Perform a background scan prior to sample analysis.
-
Data Analysis: Identify characteristic absorption bands and assign them to specific functional groups.
Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3100-3000 | Aromatic C-H | Stretching |
| ~1720-1700 | C=O (Ester) | Stretching |
| ~1600-1450 | C=C and C=N | Aromatic ring stretching |
| ~1300-1100 | C-O (Ester) | Stretching |
| ~850-750 | C-Cl | Stretching |
The characterization of other thieno[2,3-c]pyridine derivatives has routinely employed FT-IR spectroscopy to confirm the presence of key functional groups.[2][3][4]
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the detailed structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR Acquisition: Obtain a proton-decoupled carbon spectrum. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Experiments (Optional but Recommended): For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly valuable.
Caption: Workflow for NMR-based structural elucidation.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables provide predicted chemical shifts (δ) for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.[1][7]
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| O-CH₃ | ~3.9 | Singlet | - |
| H-3 | ~8.0 | Singlet | - |
| H-6 | ~7.5 | Doublet | ~5.0 |
| H-7 | ~8.5 | Doublet | ~5.0 |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon | Predicted δ (ppm) |
| O-CH₃ | ~52 |
| C=O | ~162 |
| C-2 | ~135 |
| C-3 | ~125 |
| C-3a | ~130 |
| C-4 | ~150 |
| C-6 | ~120 |
| C-7 | ~155 |
| C-7a | ~145 |
III. Conclusion
The structural characterization of this compound is a critical step in its development for potential applications in medicinal chemistry. This technical guide has outlined a comprehensive analytical workflow, integrating mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. By following the detailed protocols and utilizing the predicted spectral data as a reference, researchers can confidently identify and characterize this molecule. The principles and methodologies described herein are broadly applicable to the structural elucidation of other novel heterocyclic compounds.
IV. References
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Gomes, P. A. C., & de Oliveira, R. B. (2018). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. Molecules, 23(10), 2583. [Link]
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Al-Suwaidan, I. A., et al. (2024). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Pharmaceuticals, 17(2), 153. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 130048765, Methyl 4-chloro-3-methylthieno[3,2-c]pyridine-2-carboxylate. [Link]
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Al-Suwaidan, I. A., et al. (2024). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. ResearchGate. [Link]
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Silva, B. R., et al. (2018). Synthesis of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates 2a-2h products. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 122172563, 4-chlorothieno[3,2-c]pyridine-2-carboxylic acid. [Link]
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The Thieno[3,2-c]pyridine Core: A Technical Guide to a Cornerstone of Antithrombotic Therapy
Introduction: The Unassuming Heterocycle that Revolutionized Cardiovascular Medicine
In the vast landscape of medicinal chemistry, certain molecular scaffolds emerge as true linchpins of therapeutic innovation. The thieno[3,2-c]pyridine core, a bicyclic heterocycle fusing a thiophene and a pyridine ring, stands as a testament to this.[1] While structurally unassuming, this core forms the backbone of a class of drugs that has fundamentally altered the management of thrombotic diseases, saving countless lives. This in-depth guide provides a comprehensive exploration of the discovery, history, and evolution of thieno[3,2-c]pyridine derivatives, offering researchers, scientists, and drug development professionals a detailed understanding of this critical therapeutic class. We will journey from the serendipitous discovery of the first-generation compounds to the refined, potent antagonists that are now mainstays in preventing heart attacks and strokes.
A Serendipitous Discovery: The Dawn of the Thienopyridines
The story of the thieno[3,2-c]pyridines begins not with a targeted search for antiplatelet agents, but during a quest for new anti-inflammatory medications in the 1970s in France. A team at Castaigne SA, led by Fernand Eloy and including Jean-Pierre Maffrand, synthesized a novel compound, Ticlopidine.[2] While it showed little promise as an anti-inflammatory, astute pharmacological screening revealed its potent anti-platelet properties.[2] This accidental discovery marked the birth of the thienopyridine class of drugs and set the stage for a new era in antithrombotic therapy.
Sanofi, which acquired Castaigne in 1973, brought Ticlopidine to the market in France in 1978 under the brand name Ticlid.[2] It was initially indicated for patients at high risk of thrombotic events, such as those who had undergone heart surgery or were on hemodialysis.[2]
Mechanism of Action: Irreversible Antagonism of the P2Y12 Receptor
The therapeutic efficacy of thieno[3,2-c]pyridine derivatives lies in their ability to inhibit platelet aggregation. Platelets play a crucial role in hemostasis, the process that stops bleeding. However, in pathological conditions such as atherosclerosis, aberrant platelet activation can lead to the formation of life-threatening thrombi (blood clots) in arteries, causing myocardial infarction (heart attack) or ischemic stroke.
Thienopyridines are prodrugs, meaning they are inactive when administered and require metabolic activation in the body to exert their therapeutic effect.[3][4] Their active metabolites irreversibly block a key receptor on the platelet surface called the P2Y12 receptor.[4][5] The P2Y12 receptor is a G-protein coupled receptor (GPCR) that is activated by adenosine diphosphate (ADP).[6] ADP is a potent platelet agonist released from dense granules of activated platelets, creating a positive feedback loop that amplifies the thrombotic response.[7]
By irreversibly binding to the P2Y12 receptor, the active metabolites of thienopyridines prevent ADP from binding and initiating the downstream signaling cascade that leads to platelet activation and aggregation.[8] This blockade effectively dampens the platelet response to vascular injury, reducing the risk of thrombus formation. The antiplatelet effect of these drugs lasts for the lifespan of the platelet, as new platelets must be produced to restore normal function.[4]
Figure 1: Mechanism of action of thieno[3,2-c]pyridine derivatives.
The Evolution of Thienopyridine Derivatives: A Journey of Refinement
While Ticlopidine was a groundbreaking drug, its use was limited by rare but serious side effects, including neutropenia (a sharp drop in white blood cells) and thrombotic microangiopathy.[2] This spurred the search for safer and more effective second and third-generation thienopyridines.
Clopidogrel: A Safer and More Widely Used Successor
In the quest for an improved thienopyridine, researchers at Sanofi synthesized over a thousand analogues of Ticlopidine.[9] This extensive effort led to the discovery of Clopidogrel (Plavix®), the dextrorotatory (S)-isomer of a Ticlopidine analogue, which was found to be more active and better tolerated.[9][10] Launched in 1997, Clopidogrel quickly became a blockbuster drug and the second highest-selling medication worldwide in 2010.[9][11]
Clopidogrel demonstrated a more favorable side-effect profile than Ticlopidine and became the standard of care in dual antiplatelet therapy (DAPT) with aspirin for patients with acute coronary syndromes (ACS) and those undergoing percutaneous coronary intervention (PCI) with stent placement.[3][12] However, the molecular target of Clopidogrel was not identified until after it was on the market; the P2Y12 receptor was identified in 2000, and confirmed as the target in 2001.[9][13]
A significant challenge with Clopidogrel is its variable response among patients. Its activation is dependent on cytochrome P450 (CYP) enzymes in the liver, primarily CYP2C19.[9][11] Genetic variations in the CYP2C19 gene can lead to reduced enzyme function, resulting in diminished conversion of Clopidogrel to its active metabolite and a higher risk of thrombotic events in these "non-responders".[11]
Prasugrel: A More Potent and Predictable Option
The limitations of Clopidogrel, particularly the inter-individual variability in response, drove the development of a third-generation thienopyridine, Prasugrel (Effient®).[14] Developed by Daiichi Sankyo and Eli Lilly, Prasugrel was approved for use in the US in 2009 for the reduction of thrombotic cardiovascular events in people with ACS managed with PCI.[5]
Prasugrel is also a prodrug, but its metabolic activation is more efficient and less dependent on CYP2C19 than that of Clopidogrel.[5][8] It is rapidly hydrolyzed by esterases in the intestine and liver to an inactive thiolactone, which is then converted to the active metabolite by CYP enzymes, primarily CYP3A4 and CYP2B6.[5][8] This more efficient activation results in a faster onset of action, greater potency, and more consistent platelet inhibition compared to Clopidogrel.[5][15]
The TRITON-TIMI 38 trial showed that Prasugrel was superior to Clopidogrel in reducing ischemic events, but this came at the cost of an increased risk of bleeding.[5] Therefore, the use of Prasugrel is contraindicated in patients with a history of stroke or transient ischemic attack and requires careful consideration in elderly or low-weight patients.[4][12]
| Drug | Year of Discovery/Launch | Key Advantages | Key Limitations |
| Ticlopidine | Discovered in the 1970s, launched in 1978[2] | First-in-class oral P2Y12 inhibitor | Serious side effects (neutropenia, thrombotic microangiopathy)[2] |
| Clopidogrel | Launched in 1997[11] | Improved safety profile over Ticlopidine, established as standard of care in DAPT[3] | Variable patient response due to CYP2C19 genetics, slower onset of action[9][11] |
| Prasugrel | Approved in 2009[5][14] | More potent, faster onset, and more consistent platelet inhibition than Clopidogrel[5][15] | Increased risk of bleeding, contraindicated in certain patient populations[5][12] |
Synthesis of the Thieno[3,2-c]pyridine Core: A Methodological Overview
The synthesis of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core is a crucial step in the production of these life-saving drugs.[16] Various synthetic routes have been developed over the years, with a focus on efficiency, scalability, and environmental acceptability.[16][17]
A common and effective approach starts from readily available thiophene.[17] A representative five-step synthesis of Ticlopidine is outlined below, which highlights a scalable and efficient methodology.[16][17]
Figure 2: A representative synthetic workflow for Ticlopidine.
Detailed Experimental Protocol: A Five-Step Synthesis of Ticlopidine
The following protocol is a generalized representation of a scalable synthesis of Ticlopidine, based on published methodologies.[16][17][18]
Step 1: Formylation of Thiophene
-
Reaction: Thiophene is reacted with paraformaldehyde in the presence of sulfuric acid and an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in a suitable solvent such as acetonitrile at reflux.
-
Causality: This step introduces a formyl group onto the thiophene ring, creating the necessary aldehyde functionality for the subsequent condensation reaction. The use of DDQ allows for a selective oxidation of the intermediate carbinol to the desired aldehyde.[17]
Step 2: Condensation with Nitromethane
-
Reaction: The resulting 2-thiophenecarboxaldehyde is condensed with nitromethane in the presence of a base.
-
Causality: This Henry reaction forms a nitroalkene intermediate, which is a key precursor for the subsequent reduction to the corresponding amine.
Step 3: Reduction of the Nitroalkene
-
Reaction: The nitroalkene is reduced to 2-(2-thienyl)ethylamine. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
-
Causality: This reduction provides the primary amine necessary for the crucial cyclization step.
Step 4: Cyclization to the Thieno[3,2-c]pyridine Core
-
Reaction: 2-(2-thienyl)ethylamine is reacted with formaldehyde in a Pictet-Spengler type reaction.
-
Causality: This acid-catalyzed cyclization is a cornerstone of this synthetic route, efficiently constructing the fused pyridine ring to form the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core.
Step 5: Alkylation to Ticlopidine
-
Reaction: The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core is alkylated with 2-chlorobenzyl chloride in the presence of a base.
-
Causality: This final step introduces the 2-chlorobenzyl group onto the nitrogen atom of the pyridine ring, completing the synthesis of Ticlopidine.
Future Directions and Emerging Applications
The thieno[3,2-c]pyridine scaffold continues to be an area of active research. While the focus has historically been on P2Y12 antagonists for antithrombotic therapy, newer derivatives are being explored for other therapeutic applications, including as anticancer agents.[19][20] Research is also ongoing to develop reversible P2Y12 inhibitors to offer a better balance between antithrombotic efficacy and bleeding risk, potentially providing an alternative to the irreversible binding of the classic thienopyridines.[6]
Conclusion
The discovery and development of thieno[3,2-c]pyridine derivatives represent a remarkable success story in medicinal chemistry. From a serendipitous finding to a class of drugs that has become indispensable in cardiovascular medicine, the journey of these compounds highlights the power of chemical synthesis and pharmacological innovation. As our understanding of the underlying biology of thrombosis and other diseases deepens, the versatile thieno[3,2-c]pyridine core is poised to remain a valuable scaffold for the discovery of new and improved therapeutics for years to come.
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SYNTHESIS OF TICLOPIDINE HYDROCHLORIDE - Semantic Scholar. [Link]
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Antithrombotic P2Y12 receptor antagonists: recent developments in drug discovery | Request PDF - ResearchGate. [Link]
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Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PubMed Central. [Link]
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Biological activity of thieno[3,2-c]pyridine core structures.
An In-depth Technical Guide to the Biological Activity of Thieno[3,2-c]pyridine Core Structures
Introduction: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, certain heterocyclic structures consistently reappear in molecules demonstrating significant therapeutic potential. These are often referred to as "privileged scaffolds" due to their ability to bind to multiple, diverse biological targets. The thieno[3,2-c]pyridine core, a fused bicyclic system comprising a thiophene and a pyridine ring, has firmly established itself as one such scaffold. Its unique electronic and steric properties allow for versatile functionalization, leading to a rich pharmacology. Derivatives of this core have been investigated for a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antithrombotic effects.[1][2] This guide provides a comprehensive overview of the synthesis, diverse biological activities, and therapeutic promise of thieno[3,2-c]pyridine-based compounds, offering field-proven insights and detailed experimental methodologies for the drug development professional.
Core Chemistry: Synthesis of the Thieno[3,2-c]pyridine System
The biological exploration of any scaffold is fundamentally enabled by its synthetic accessibility. The construction of the thieno[3,2-c]pyridine system can be broadly approached in two ways: annelation of a pyridine ring onto a pre-existing thiophene or, more commonly, construction of the thiophene ring onto a pyridine precursor.[1] A variety of synthetic strategies have been developed, often employing cyclization reactions of appropriately substituted thiophene or pyridine intermediates.[1][3] For instance, a common route involves the cyclization of N-(3-thienyl)-methyl-N-[2,2-dialkoxy]ethyl-para-toluene sulfonamides via acid treatment to yield the core structure.[3] The versatility of these synthetic routes allows for the introduction of diverse substituents at various positions, which is crucial for tuning the biological activity and optimizing pharmacokinetic properties.
Caption: Generalized strategies for the synthesis of the thieno[3,2-c]pyridine core.
Key Biological Activities and Therapeutic Applications
The rigid, planar structure of the thieno[3,2-c]pyridine core serves as an excellent anchor for presenting pharmacophoric features in a well-defined spatial arrangement. This has led to the discovery of potent activity across multiple disease areas.
Anticancer Activity
The thieno[3,2-c]pyridine scaffold is present in numerous compounds with significant antiproliferative activity.[2][4][5] These derivatives have been shown to target various cancer-related pathways.
-
Hedgehog (Hh) Pathway Inhibition: The Hedgehog signaling pathway is crucial in embryonic development and its aberrant activation is implicated in several human cancers.[6] The Smoothened (Smo) receptor is a key component of this pathway. Novel tetrahydrothieno[3,2-c]pyridine derivatives have been synthesized that act as potent Smoothened antagonists, representing a promising avenue for anticancer drug development.[6]
-
Heat Shock Protein 90 (Hsp90) Inhibition: Hsp90 is a molecular chaperone that is essential for the stability and function of numerous client proteins involved in cancer cell growth, proliferation, and survival. Thieno[2,3-c]pyridine derivatives (an isomeric form) have been identified as potent Hsp90 inhibitors, inducing cell cycle arrest and demonstrating a broad spectrum of anticancer activity against breast, head and neck, and colorectal cancer cell lines.[7][8][9]
-
Kinase Inhibition: Several thienopyridine derivatives have been developed as inhibitors of various protein kinases that are critical for cancer progression, such as KDR and FGFR kinases.[10]
Caption: Inhibition of the Hedgehog pathway by thieno[3,2-c]pyridine Smoothened antagonists.
Comparative Anticancer Activity of Thienopyridine Derivatives
| Compound Class | Target | Cancer Cell Lines | IC50 Range (µM) | Reference |
|---|---|---|---|---|
| Tetrahydrothieno[3,2-c]pyridines | Smoothened (Smo) | Various | Not specified | [6] |
| Thieno[2,3-c]pyridines | Hsp90 | HSC3, T47D, RKO | 10.8 - 12.4 | [7][8][9] |
| Thieno[2,3-b]pyridines | PI-PLC | HCT-116, MDA-MB-231 | nM range | [11] |
| Thieno[2,3-b]pyridines | Not Specified | PC3 (Prostate) | Growth Inhibition |[12] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Thieno[3,2-c]pyridine derivatives have shown considerable promise in this area.
-
Antibacterial Activity: Various substituted 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine quinolones have demonstrated in vitro antibacterial activity comparable to commercial antibiotics like Ciprofloxacin and Gatifloxacin.[13] Studies have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[14] The mechanism often involves the inhibition of essential bacterial enzymes.
-
Antifungal Activity: Certain derivatives have also been evaluated for their antifungal properties, showing activity against fungi such as Aspergillus niger.[14][15]
Comparative Antimicrobial Activity (MIC)
| Compound Class | Organism | MIC Range (µg/mL) | Reference |
|---|---|---|---|
| Tetrahydrothieno[3,2-c]pyridine quinolones | Various Bacteria | Comparable to Ciprofloxacin | [13] |
| Substituted Thieno-pyridines | S. aureus, E. coli, A. niger | Varies by substituent | [14] |
| Tetrahydrothieno[2,3-c]pyridin-2-yl)ureas | B. subtilis, E. coli, A. niger | Significant activity |[15] |
Anti-inflammatory and Antinociceptive Activity
Inflammation is a key pathological feature of many chronic diseases. Thieno[3,2-c]pyridine derivatives have been employed as intermediates in the development of drugs for inflammatory disorders.[16] They have demonstrated potential in modulating the immune response and reducing inflammation in preclinical models.[16][17] Furthermore, related thieno[2,3-c]pyridine derivatives have been developed as selective metabotropic glutamate receptor 1 (mGluR1) antagonists, showing pain-suppressing activity in animal models of neuropathic pain.[18]
Antipsychotic and Neurological Activity
The thieno[3,2-c]pyridine ring has been identified as a novel pharmacophore with potential antipsychotic activity.[19] Arylpiperazine derivatives containing this core have shown significant efficacy in animal models of psychosis. Mechanistic studies revealed that these compounds have a high affinity for serotonin 5-HT1 and 5-HT2 receptors but weak interaction with dopamine D2 receptors, suggesting a potentially novel mechanism of action for antipsychotic effects with a potentially lower risk of extrapyramidal side effects.[19]
Antiplatelet Activity
Perhaps the most well-known therapeutic application of a thieno[3,2-c]pyridine derivative is in the prevention of blood clots. The core is a crucial intermediate for the synthesis of Ticlopidine, an antiplatelet agent.[16] These compounds function as antagonists of platelet membrane receptors, such as the glycoprotein IIb/IIIa receptor, thereby inhibiting platelet aggregation and reducing the risk of stroke and other thrombotic events.[16]
Experimental Protocols: A Practical Guide
To facilitate further research, this section provides step-by-step methodologies for key biological assays. These protocols are designed to be self-validating through the inclusion of appropriate controls.
Protocol 1: MTT Assay for In Vitro Anticancer Screening
This protocol is adapted from methodologies used to screen thieno[2,3-c]pyridine derivatives.[7][8][9]
-
Cell Culture: Seed cancer cells (e.g., HSC3, T47D, RKO) in a 96-well plate at a density of 5x10³ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test thienopyridine compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Cisplatin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is a standard for determining the antimicrobial efficacy of compounds like thieno-pyridine derivatives.[14]
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) in sterile broth (e.g., Mueller-Hinton Broth for bacteria).
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in broth, typically ranging from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control well (broth + inoculum, no compound), a negative control well (broth only), and a standard antibiotic control (e.g., Ciprofloxacin).
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at 28-30°C for 48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: A typical experimental workflow for identifying lead drug candidates.
Future Perspectives and Conclusion
The thieno[3,2-c]pyridine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic tractability and pharmacological promiscuity ensure its relevance in modern drug discovery. Future research will likely focus on several key areas:
-
Target Deconvolution: For many active derivatives, the precise molecular target remains unknown. Advanced chemical biology and proteomic approaches will be crucial to elucidate their mechanisms of action.
-
Optimization of Pharmacokinetics: While many compounds show excellent in vitro potency, their development is often hampered by poor drug-like properties (solubility, metabolic stability). Focused medicinal chemistry efforts are needed to address these liabilities.
-
Expansion into New Therapeutic Areas: The broad biological activity profile suggests that thienopyridines could be explored for other applications, such as antiviral[5] or neuroprotective agents.
References
- Synthesis and antibacterial activity of 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine quinolones. (n.d.). National Center for Biotechnology Information.
- Synthesis and antimicrobial study of thieno pyridine derivatives. (2024, October 25). CogniScent.
- Cas 272-14-0, thieno[3,2-c]pyridine. (n.d.). LookChem.
- Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py. (n.d.). Google Patents.
- Thieno ( 3 , 2-c) pyridine compounds. (n.d.). Google Patents.
- Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists. (n.d.). MedChemComm (RSC Publishing).
- The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. (n.d.). PubMed.
- Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (2025, January 7). ResearchGate.
- Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (n.d.). MDPI.
- Thienopyridines: Synthesis, Properties, and Biological Activity. (2025, August 6). ResearchGate.
- Discovery and biological evaluation of tetrahydrothieno[2,3-c]pyridine derivatives as selective metabotropic glutamate receptor 1 antagonists for the potential treatment of neuropathic pain. (2015, June 5). PubMed.
- Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. (n.d.). Wiley Online Library.
- Synthesis, characterization and antimicrobial activity of substituted tetrahydrothieno [2,3-c]pyridin-2-yl)urea derivatives. (n.d.). JOCPR.
- Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems. (2025, November 5). ResearchGate.
- SYNTHESIS, DOCKING STUDY AND ANTIMICROBIAL ACTIVITY EVALUATION OF PYRIDYL AMIDES OF THIENO[2,3-D]PYRIMIDINE-4-CARBOXYLIC ACID. (2023, October 31).
- Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. (2025, April 22). PubMed Central.
- Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. (2016, February 25). Allied Academies.
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- Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (2025, January 24). PubMed.
- Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (2025, January 24). NIH.
- In vivo anti-inflammatory assay of thieno[2,3-b]pyridine derivatives. (n.d.). ResearchGate.
- Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. (2022, January 27). MDPI.
- Pyridine: the scaffolds with significant clinical diversity. (2022, May 20). RSC Publishing.
- Study of anti-inflammatory and antinociceptive properties of new derivatives of condensed 3-aminothieno[2,3-b]pyridines and 1,4-dihydropyridines. (n.d.). ResearchGate.
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- Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. (2025, July 8). NIH.
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Potential Therapeutic Targets for Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate: A Strategic Roadmap for Target Identification and Validation
An In-Depth Technical Guide
Foreword: From Chemical Intermediate to Therapeutic Candidate
Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate is a heterocyclic compound belonging to the thienopyridine class of molecules. While primarily documented as a versatile synthetic intermediate in the preparation of more complex chemical entities, its core thieno[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with significant biological activity. The absence of direct research on the specific therapeutic targets of this compound presents a unique opportunity for novel drug discovery. This guide provides a strategic framework for identifying and validating its potential therapeutic targets, drawing insights from the established pharmacology of its structural analogs. We will proceed with the hypothesis that this compound, or its derivatives, can be developed to modulate targets in oncology, inflammation, and beyond.
Part 1: The Thieno[3,2-c]pyridine Scaffold: A Privileged Motif in Drug Discovery
The thieno[3,2-c]pyridine core is an isostere of purine, a fundamental building block of nucleic acids. This structural mimicry allows thienopyridine derivatives to interact with a wide range of biological targets, particularly those that bind purine-containing ligands such as ATP. Consequently, many thienopyridine-based molecules have been investigated as inhibitors of enzymes that utilize ATP, most notably protein kinases. Furthermore, the rigid, planar structure of the thienopyridine ring system provides a robust scaffold for the precise spatial orientation of various substituents, enabling high-affinity interactions with protein targets.
Part 2: High-Probability Therapeutic Target Classes
Based on the extensive research into thieno[3,2-c]pyridine derivatives, we can logically infer several high-probability target classes for this compound.
Protein Kinases: The Dominant Target Family
The largest and most validated class of targets for thienopyridine derivatives is the protein kinase family. Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer. The thieno[3,2-c]pyridine scaffold can serve as an excellent ATP-competitive hinge-binding motif.
Potential Kinase Targets of Interest:
-
Receptor Tyrosine Kinases (RTKs): EGFR, VEGFR, PDGFR. These are critical in tumor growth, angiogenesis, and metastasis.
-
Non-Receptor Tyrosine Kinases: Src, Abl. Implicated in cell proliferation, survival, and migration.
-
Serine/Threonine Kinases: Aurora Kinases, CDKs, Akt/PKB. These regulate cell cycle progression and apoptosis.
Poly (ADP-ribose) Polymerases (PARPs): A Key Player in DNA Repair
Recent studies have highlighted the potential of thieno[3,2-c]pyridine derivatives as potent inhibitors of Poly (ADP-ribose) Polymerases (PARPs). PARP inhibitors have emerged as a successful class of anti-cancer drugs, particularly for tumors with deficiencies in DNA repair pathways (e.g., BRCA mutations). The core structure of this compound shares features with known PARP inhibitors, making this a highly plausible target family.
Phosphoinositide 3-Kinases (PI3Ks): Central Nodes in Cell Signaling
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Isoform-selective PI3K inhibitors are of great interest for the treatment of cancer and inflammatory diseases. The thienopyridine scaffold has been successfully employed in the development of PI3K inhibitors.
Part 3: A Step-by-Step Workflow for Target Identification and Validation
The following section outlines a comprehensive, multi-stage experimental workflow to systematically identify and validate the therapeutic targets of this compound.
Stage 1: Initial Target Screening and Hit Identification
The primary objective of this stage is to broadly screen the compound against a diverse panel of potential targets to identify initial "hits."
Experimental Protocol: High-Throughput Kinase and PARP Profiling
-
Compound Preparation: Solubilize this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Assay Plate Preparation: Prepare serial dilutions of the compound in an appropriate assay buffer.
-
Kinase/PARP Panel Screening: Submit the compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega) for screening against a panel of at least 100-400 kinases at a fixed concentration (e.g., 1 µM or 10 µM). Similarly, screen against a panel of PARP isoforms.
-
Data Analysis: Analyze the percentage of inhibition data. Hits are typically defined as compounds that cause >50% inhibition at the screening concentration.
Logical Framework for Initial Screening
Caption: Initial target screening workflow.
Stage 2: Hit-to-Lead Confirmation and Potency Determination
Once initial hits are identified, the next step is to confirm their activity and determine their potency.
Experimental Protocol: Dose-Response and IC50 Determination
-
Compound Preparation: Prepare a wider range of concentrations for the hit targets identified in Stage 1. A 10-point, 3-fold serial dilution is standard.
-
Enzymatic Assays: Perform in vitro enzymatic assays for each hit kinase or PARP. These assays typically measure the phosphorylation of a substrate (for kinases) or PARylation (for PARPs) in the presence of varying concentrations of the inhibitor.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Data Presentation: Summary of Hypothetical IC50 Values
| Target | IC50 (nM) | Hill Slope | R² |
| Kinase A | 75 | 1.1 | 0.992 |
| Kinase B | 250 | 0.9 | 0.985 |
| PARP-1 | 120 | 1.0 | 0.995 |
| PARP-2 | 850 | 1.2 | 0.989 |
Stage 3: Cellular Target Engagement and Functional Effects
Demonstrating that the compound interacts with its intended target within a cellular context is a critical validation step.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture: Culture a relevant cell line (e.g., a cancer cell line known to be dependent on the target kinase).
-
Compound Treatment: Treat the cells with this compound or a vehicle control.
-
Thermal Shift: Heat aliquots of the cell lysate to a range of temperatures.
-
Protein Analysis: Separate the soluble and aggregated protein fractions by centrifugation. Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or mass spectrometry.
-
Data Analysis: Target engagement is confirmed by a shift in the melting temperature of the target protein in the presence of the compound.
Experimental Protocol: Cell-Based Functional Assays
-
Phosphorylation Status: For kinase targets, treat cells with the compound and measure the phosphorylation of a known downstream substrate of the target kinase using Western blotting or ELISA.
-
DNA Damage Response: For PARP targets, induce DNA damage (e.g., with H2O2) and measure the formation of PAR (poly-ADP-ribose) chains in the presence and absence of the compound.
-
Cell Viability/Proliferation Assays: Treat cancer cell lines with the compound and measure cell viability over time using assays such as MTT or CellTiter-Glo.
Signaling Pathway Visualization
Caption: Potential signaling pathways targeted by the compound.
Part 4: Future Directions and Therapeutic Potential
The successful identification and validation of a primary target for this compound will open the door for a lead optimization program. Structure-activity relationship (SAR) studies will be crucial to enhance potency, selectivity, and drug-like properties. The chlorine and methyl ester moieties on the core scaffold provide convenient handles for synthetic modification, allowing for the exploration of a wide chemical space.
Given the established importance of kinases, PARPs, and PI3Ks in oncology, the primary therapeutic indication for derivatives of this compound is likely to be cancer. However, the roles of these targets in inflammatory and autoimmune diseases suggest that the therapeutic potential could be much broader.
Conclusion
This compound represents a promising starting point for a drug discovery campaign. While direct biological data on this specific molecule is scarce, its privileged thieno[3,2-c]pyridine core provides a strong rationale for investigating its potential as an inhibitor of key therapeutic targets such as protein kinases and PARPs. The systematic, multi-stage workflow outlined in this guide provides a robust framework for researchers to unlock the therapeutic potential of this intriguing molecule. Through a combination of high-throughput screening, rigorous biochemical and cellular validation, and eventual lead optimization, this compound can be transformed from a simple chemical intermediate into a novel therapeutic candidate.
References
There are no direct publications on the therapeutic targets of this compound. The references for the biological activities of the thieno[3,2-c]pyridine scaffold will be populated here as they are identified in the ongoing research process.
An In-depth Technical Guide to the Isomers of C₉H₆ClNO₂S: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Diversity and Pharmaceutical Relevance of C₉H₆ClNO₂S
The chemical formula C₉H₆ClNO₂S represents a fascinating collection of isomeric compounds, each possessing a unique three-dimensional architecture that dictates its chemical reactivity and biological activity. This guide provides a comprehensive technical overview of three key isomers: quinoline-6-sulfonyl chloride, isoquinoline-7-sulfonyl chloride, and methyl 2-chloro-1,3-benzothiazole-5-carboxylate. These compounds, while sharing the same elemental composition, exhibit distinct physicochemical properties and serve as versatile building blocks in the synthesis of novel therapeutic agents.
The quinoline and isoquinoline sulfonyl chlorides, in particular, are pivotal intermediates in the development of targeted therapies, most notably as precursors to potent enzyme inhibitors. Their ability to readily react with amines to form sulfonamides allows for the creation of diverse chemical libraries for screening against various biological targets. The benzothiazole derivative, a member of a well-regarded class of bioactive heterocycles, also holds significant potential in medicinal chemistry.
This document will delve into the synthesis, spectroscopic characterization, and established applications of these isomers, providing researchers and drug development professionals with the foundational knowledge to leverage these compounds in their scientific endeavors.
Physicochemical Properties and Molecular Weight
The molecular weight of a compound with the formula C₉H₆ClNO₂S can be calculated based on the atomic weights of its constituent atoms. The average molecular weight is approximately 227.67 g/mol . However, for mass spectrometry, the monoisotopic mass, which is calculated using the mass of the most abundant isotope of each element, is more relevant. The calculated monoisotopic mass for C₉H₆ClNO₂S is 226.9807773 Da.[1][2][3]
The isomeric nature of these compounds leads to distinct physical properties, which are summarized in the table below.
| Property | Quinoline-6-sulfonyl chloride | Isoquinoline-7-sulfonyl chloride | Methyl 2-chloro-1,3-benzothiazole-5-carboxylate |
| IUPAC Name | quinoline-6-sulfonyl chloride | isoquinoline-7-sulfonyl chloride | methyl 2-chloro-1,3-benzothiazole-5-carboxylate |
| Molecular Formula | C₉H₆ClNO₂S | C₉H₆ClNO₂S | C₉H₆ClNO₂S |
| Average Molecular Weight | 227.67 g/mol | 227.67 g/mol | 227.67 g/mol |
| Monoisotopic Mass | 226.9807773 Da | 226.9807773 Da | 226.9807773 Da |
| CAS Number | 65433-99-0[4] | 1374652-25-1 | 90225-03-9[2] |
| Physical State | Solid | Solid | Solid |
| GHS Hazard Statements | Not extensively documented | Not extensively documented | H302, H315, H319, H335[1] |
Spectroscopic Characterization: Elucidating the Isomeric Structures
Unambiguous identification of each isomer is paramount and is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Features:
-
Quinoline-6-sulfonyl chloride: The aromatic protons will appear as a complex series of multiplets in the downfield region (typically 7.5-9.0 ppm). The position of the sulfonyl chloride group at the 6-position will influence the chemical shifts of the protons on both the benzene and pyridine rings.
-
Isoquinoline-7-sulfonyl chloride: Similar to the quinoline isomer, the aromatic protons will be in the downfield region. The different arrangement of the nitrogen atom in the isoquinoline ring system will lead to a distinct pattern of chemical shifts and couplings compared to the quinoline isomer.
-
Methyl 2-chloro-1,3-benzothiazole-5-carboxylate: This isomer will show characteristic signals for the aromatic protons on the benzothiazole ring system, as well as a singlet for the methyl ester protons (typically around 3.9-4.0 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups. For the sulfonyl chloride isomers, the most characteristic absorptions are the strong, asymmetric and symmetric stretching vibrations of the S=O bonds, which typically appear in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively.[6] The benzothiazole isomer will exhibit a strong carbonyl (C=O) stretch from the ester group, typically around 1700-1730 cm⁻¹.[7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For all three isomers, the molecular ion peak (M⁺) will be observed at an m/z corresponding to the molecular formula. A key feature will be the isotopic pattern of the chlorine atom, with a characteristic M+2 peak approximately one-third the intensity of the molecular ion peak, confirming the presence of a single chlorine atom.[8]
Synthesis of C₉H₆ClNO₂S Isomers: Key Methodologies
The synthetic routes to these isomers are well-established, with the sulfonyl chlorides often prepared via chlorosulfonylation reactions.
Synthesis of Quinoline- and Isoquinoline-Sulfonyl Chlorides
A common method for the synthesis of quinoline- and isoquinoline-sulfonyl chlorides involves the direct reaction of the parent heterocycle with chlorosulfonic acid.[9] The regioselectivity of this reaction can be influenced by the reaction conditions. An alternative two-step procedure involves the initial sulfonation to the sulfonic acid, followed by treatment with a chlorinating agent like thionyl chloride to yield the sulfonyl chloride.[10]
Experimental Protocol: General Synthesis of Quinoline/Isoquinoline Sulfonyl Chlorides
-
Sulfonation: To a cooled solution of the quinoline or isoquinoline starting material, slowly add an excess of chlorosulfonic acid with stirring.
-
Reaction: Allow the reaction mixture to stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The resulting sulfonic acid may precipitate and can be isolated.
-
Chlorination: The isolated sulfonic acid is then refluxed with thionyl chloride, often with a catalytic amount of DMF, to yield the desired sulfonyl chloride.
-
Purification: The crude sulfonyl chloride is purified by recrystallization or chromatography.
Synthesis of Methyl 2-chloro-1,3-benzothiazole-5-carboxylate
The synthesis of 2-chlorobenzothiazole derivatives often starts from the corresponding 2-aminobenzothiazole. A general approach involves the diazotization of the amino group followed by a Sandmeyer-type reaction with a chloride source. The ester functionality can be introduced either before or after the formation of the benzothiazole ring.
Applications in Drug Discovery and Development
The sulfonyl chloride isomers of quinoline and isoquinoline are particularly valuable as intermediates in the synthesis of sulfonamides, a class of compounds with a broad range of pharmacological activities.[4][11]
Quinoline- and Isoquinoline-Sulfonamides as Enzyme Inhibitors
A significant application of these isomers is in the development of kinase inhibitors. The sulfonamide moiety can act as a hydrogen bond acceptor, interacting with key residues in the ATP-binding pocket of kinases.
Rho-Associated Coiled-Coil Containing Protein Kinase (ROCK) Inhibition:
Derivatives of isoquinoline-5-sulfonyl chloride are well-known inhibitors of ROCK, a serine/threonine kinase that plays a crucial role in cellular contraction, motility, and proliferation.[12][13] The drug Fasudil, a ROCK inhibitor used for the treatment of cerebral vasospasm, is a prominent example of a compound derived from an isoquinoline sulfonyl chloride precursor.[14] The isoquinoline scaffold is a key hinge-binding moiety in these inhibitors.[1]
The above diagram illustrates the central role of ROCK in promoting actomyosin contraction. Isoquinoline sulfonamide-based inhibitors, such as Fasudil, competitively block the ATP-binding site of ROCK, preventing the phosphorylation of its downstream targets and leading to smooth muscle relaxation.
Antibacterial and Anticancer Potential
The quinoline scaffold is a well-established pharmacophore in antimicrobial and anticancer drug discovery.[15][16] Hybrid molecules combining a quinoline ring with a sulfonamide moiety have been investigated as potential multi-target agents for neurodegenerative diseases and as antibacterial agents.[4][16][17] Similarly, benzothiazole derivatives are known to possess a wide range of biological activities, including anticancer and antimicrobial properties.[18][19]
Experimental Workflow: Synthesis of Sulfonamides
The reaction of a sulfonyl chloride with a primary or secondary amine is a robust and widely used method for the synthesis of sulfonamides.
Protocol for Sulfonamide Synthesis:
-
Dissolution: Dissolve the quinoline or isoquinoline sulfonyl chloride in an appropriate anhydrous solvent (e.g., acetonitrile, dichloromethane).
-
Addition of Amine and Base: Add the desired primary or secondary amine and a suitable base (e.g., triethylamine, pyridine) to the solution. The base is necessary to neutralize the HCl generated during the reaction.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.
-
Work-up and Purification: The reaction mixture is then worked up to remove the base hydrochloride salt and any unreacted starting materials. The final sulfonamide product is typically purified by recrystallization or column chromatography.
Conclusion
The isomers of C₉H₆ClNO₂S, particularly quinoline-6-sulfonyl chloride and isoquinoline-7-sulfonyl chloride, are valuable building blocks for the synthesis of pharmacologically active compounds. Their utility as precursors to potent enzyme inhibitors, such as those targeting ROCK, underscores their importance in modern drug discovery. A thorough understanding of their synthesis, spectroscopic properties, and chemical reactivity is essential for researchers aiming to develop novel therapeutics. This guide has provided a comprehensive overview of these key aspects, offering a solid foundation for further investigation and application of these versatile chemical entities.
References
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Pharmacological ROCK inhibitors. The isoquinoline derivatives fasudil... - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
- Moorhouse, A. D., et al. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(4), 1253-1258.
- Guerra de Oliveira, R., et al. (2018). Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1181-1193.
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Synthesis of Fasudil hydrochloride. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
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Methyl 2-chloro-1,3-benzothiazole-5-carboxylate | C9H6ClNO2S | CID 66912148. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
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Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 16, 2026, from [Link]
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Synthesis and Pharmacological Study of Rho-Kinase Inhibitors: Pharmacomodulations on the Lead Compound Fasudil - Taylor & Francis Online. (n.d.). Retrieved January 16, 2026, from [Link]
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Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors - RSC Publishing. (n.d.). Retrieved January 16, 2026, from [Link]
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Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity - NIH. (n.d.). Retrieved January 16, 2026, from [Link]
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Supporting Information - ScienceOpen. (n.d.). Retrieved January 16, 2026, from [Link]
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Discovery of isoquinoline sulfonamides as allosteric gyrase inhibitors with activity against fluoroquinolone-resistant bacteria - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]
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Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors - Taylor & Francis Online. (n.d.). Retrieved January 16, 2026, from [Link]
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(PDF) Synthesis of 1-Isoquinolinol and Hydroxyfasudil - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
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Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved January 16, 2026, from [Link]
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Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC - PubMed Central. (n.d.). Retrieved January 16, 2026, from [Link]
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Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - MDPI. (n.d.). Retrieved January 16, 2026, from [Link]
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Methyl 2-chloro-1,3-benzothiazole-5-carboxylate | C9H6ClNO2S | CID 66912148. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
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Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Retrieved January 16, 2026, from [Link]
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IR, NMR and MS of a Sulfonyl Chloride compound - ACD/Labs. (n.d.). Retrieved January 16, 2026, from [Link]
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Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]
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Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes - MDPI. (n.d.). Retrieved January 16, 2026, from [Link]
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Methyl 2-chloro-1,3-benzothiazole-6-carboxylate | C9H6ClNO2S - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]
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1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. (n.d.). Retrieved January 16, 2026, from [Link]
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Some reactions of Quinoline-8- and Ureidobenzene-sulphonyl chlorides - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
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Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency, Pharmacokinetics, and Metabolic Properties to Obtain Atropisomeric Quinolinone (AM-0466) that Affords Robust in Vivo Activity - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]
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13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
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(PDF) Synthesis and spectral characterization of some new 2-(substituted)-5-methyl/chloro-2,3-dihydro-1,3,2 5-benzoxazaphosphol - 2 -thiones / -2- ones - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
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Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives - Semantic Scholar. (n.d.). Retrieved January 16, 2026, from [Link]
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Methodological & Application
Synthesis of 6-chlorothieno[3,2-c]pyridine: An Application Note and Protocol
Introduction: The Significance of the Thieno[3,2-c]pyridine Scaffold
The thieno[3,2-c]pyridine core is a privileged heterocyclic motif in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2] This scaffold is a key component in the development of pharmaceuticals targeting a range of conditions, including neurological disorders and cancer.[1][2] Specifically, 6-chlorothieno[3,2-c]pyridine is a highly versatile synthetic intermediate. The presence of the chloro substituent provides a reactive handle for further molecular elaboration through various cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery programs. This application note provides a detailed, step-by-step protocol for the synthesis of 6-chlorothieno[3,2-c]pyridine, starting from commercially available materials. The described synthetic pathway involves a four-step sequence: a Pictet-Spengler reaction to construct the core heterocyclic system, followed by oxidation, chlorination, and subsequent aromatization.
Synthetic Strategy Overview
The synthesis of 6-chlorothieno[3,2-c]pyridine is accomplished through a robust multi-step sequence. The overall workflow is depicted below. The key transformations include the formation of the saturated heterocyclic core, introduction of a carbonyl group, conversion to the chloro-derivative, and finally, aromatization to yield the target compound.
Caption: General synthetic workflow for 6-chlorothieno[3,2-c]pyridine.
Experimental Protocols
Protocol 1: Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine
This initial step involves the construction of the core saturated heterocyclic system via a Pictet-Spengler reaction. This reaction is a special case of the Mannich reaction, where a β-arylethylamine condenses with an aldehyde followed by an acid-catalyzed ring closure.[3] The thiophene ring, being electron-rich, acts as the nucleophile in the cyclization step.
Reaction Mechanism Insight: The reaction proceeds through the formation of an iminium ion from the condensation of 2-(thiophen-3-yl)ethanamine and formaldehyde. Under acidic conditions, the electron-rich thiophene ring attacks the electrophilic iminium ion, leading to cyclization and the formation of the tetrahydrothieno[3,2-c]pyridine ring system after deprotonation.[4][5]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) |
| 2-(Thiophen-3-yl)ethanamine | 127.20 | 1.064 |
| Paraformaldehyde | 30.03 | ~0.88 |
| Dioxane | 88.11 | 1.033 |
| Hydrochloric acid (conc.) | 36.46 | ~1.18 |
| Sodium hydroxide | 40.00 | - |
| Dichloromethane | 84.93 | 1.326 |
| Anhydrous sodium sulfate | 142.04 | - |
Procedure:
-
To a solution of 2-(thiophen-3-yl)ethanamine (1.0 eq) in dioxane, add paraformaldehyde (1.1 eq).
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in water and basify with a saturated solution of sodium hydroxide.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product, which can be used in the next step without further purification.
Protocol 2: Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-6-one
This step involves the oxidation of the secondary amine in the tetrahydrothieno[3,2-c]pyridine ring to a lactam. A ruthenium-catalyzed oxidation using sodium periodate as the terminal oxidant is an effective method.
Procedure:
-
Dissolve 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (1.0 eq) in a mixture of acetonitrile and water.
-
Add a catalytic amount of Ruthenium(III) chloride (RuCl₃) (approximately 0.02 eq).
-
To the stirred solution, add sodium periodate (NaIO₄) (2.5 eq) portion-wise over 30 minutes, maintaining the temperature below 30 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Synthesis of 6-Chloro-4,5-dihydrothieno[3,2-c]pyridine
The conversion of the lactam to the chloro-derivative is achieved using phosphorus oxychloride (POCl₃).
Reaction Mechanism Insight: POCl₃ is a powerful dehydrating and chlorinating agent.[6] The mechanism involves the activation of the lactam carbonyl oxygen by the electrophilic phosphorus center of POCl₃. This is followed by the nucleophilic attack of the chloride ion to form the chloro-iminium intermediate, which then rearranges to the more stable chloro-dihydropyridine.[7][8][9]
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-6-one (1.0 eq) in anhydrous toluene.
-
Add N,N-dimethylaniline (1.2 eq) to the suspension.
-
Carefully add phosphorus oxychloride (POCl₃) (3.0 eq) dropwise at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux (around 110 °C) for 3-5 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Basify the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Protocol 4: Synthesis of 6-Chlorothieno[3,2-c]pyridine
The final step is the aromatization of the dihydropyridine ring to the fully aromatic pyridine ring. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a highly effective dehydrogenating agent for this transformation.
Reaction Mechanism Insight: DDQ is a strong oxidizing agent that functions as a hydride acceptor.[10] The aromatization process is believed to proceed via a rate-limiting hydride transfer from the dihydropyridine ring to DDQ, forming a carbocation intermediate.[11] Subsequent proton loss restores the aromaticity of the pyridine ring, and the reduced DDQ (DDQH₂) precipitates from the reaction mixture.[10][12]
Procedure:
-
Dissolve 6-chloro-4,5-dihydrothieno[3,2-c]pyridine (1.0 eq) in anhydrous dioxane or toluene.
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove the precipitated hydroquinone.
-
Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-chlorothieno[3,2-c]pyridine.
Summary of Key Reaction Parameters
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) |
| 1. Pictet-Spengler | Paraformaldehyde, HCl | Dioxane | Reflux (80-100) | 4-6 |
| 2. Oxidation | RuCl₃, NaIO₄ | Acetonitrile/Water | Room Temp | 12-16 |
| 3. Chlorination | POCl₃, N,N-dimethylaniline | Toluene | Reflux (~110) | 3-5 |
| 4. Aromatization | DDQ | Dioxane or Toluene | Reflux | 8-12 |
Derivatization Potential
The synthesized 6-chlorothieno[3,2-c]pyridine is a valuable building block for generating novel derivatives with potential therapeutic applications. The chloro-substituent can be readily displaced or utilized in various cross-coupling reactions to introduce a wide range of functionalities.
Caption: Derivatization of 6-chlorothieno[3,2-c]pyridine.
These derivatization strategies enable the exploration of the chemical space around the thieno[3,2-c]pyridine core, facilitating structure-activity relationship (SAR) studies and the optimization of lead compounds in drug discovery programs.
References
- Organocatalytic Oxidative Dehydrogenation of Dihydroarenes by Dioxygen Using 2,3-Dichloro-5,6-dicyano-benzoquinone (DDQ) and NaNO2. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4195729/]
- DDQ as a versatile and easily recyclable oxidant: a systematic review. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra04841k]
- Thieno[3,2-c]pyridine. Chem-Impex. [URL: https://www.chemimpex.com/products/06565]
- Cas 272-14-0,thieno[3,2-c]pyridine. LookChem. [URL: https://www.lookchem.com/cas-272/272-14-0.html]
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- Tieno[3,2-c]piridina. Chem-Impex. [URL: https://www.chemimpex.com/products/06565/Tieno[3,2-c]piridina]
- Dichloro Dicyano Quinone (DDQ) By Dr. BK Singh. University of Delhi. [URL: https://www.du.ac.in/uploads/new-web/13.04.23/DDQ.pdf]
- Pictet–Spengler reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Pictet%E2%80%93Spengler_reaction]
- Pictet-Spengler Reaction. J&K Scientific LLC. [URL: https://jk-scientific.com/en/named-reactions/Pictet-Spengler-Reaction-3]
- The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2202636/]
- Properties of DDQ (Part 2): Aaromatization. YouTube. [URL: https://www.youtube.
- Electron Transfer-induced Aromatization of 1,4-Dihydropyridines. Zeitschrift für Naturforschung. [URL: https://www.
- Thieno ( 3 , 2-c) pyridine compounds. Google Patents. [URL: https://patents.google.
- Pictet-Spengler Tetrahydroisoquinoline Synthesis. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/us/en/home/references/organic-reactions/pictet-spengler-tetrahydroisoquinoline-synthesis.html]
- Pictet-Spengler Synthesis of Some Thiophene[c]-Fused β-Carbolines. ResearchGate. [URL: https://www.researchgate.net/publication/280946258_Pictet-Spengler_Synthesis_of_Some_Thiophenec-Fused_b-Carbolines]
- POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7320491/]
- POCl3 Mechanism for Activated Chlorine Formation. Common Organic Chemistry. [URL: https://www.chem.ucla.edu/~harding/IGOC/P/POCl301.png]
- Deoxychlorination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [URL: https://reagenguide.acs.
- A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). ResearchGate. [URL: https://www.researchgate.net/publication/345023530_A_review_on_synthetic_procedures_and_applications_of_phosphorus_oxychloride_POCl_3_in_the_last_biennial_period_2018-19]
- How should I proceed in Chlorination using POCl3?. ResearchGate. [URL: https://www.researchgate.
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- 8. POCl3 Mechanism for Activated Chlorine Formation [commonorganicchemistry.com]
- 9. Deoxychlorination - Wordpress [reagents.acsgcipr.org]
- 10. DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04575J [pubs.rsc.org]
- 11. Organocatalytic Oxidative Dehydrogenation of Dihydroarenes by Dioxygen Using 2,3-Dichloro-5,6-dicyano-benzoquinone (DDQ) and NaNO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
Using Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate in Suzuki coupling reactions.
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the C4-arylation of the this compound scaffold. While the innate low reactivity of the chloro-substituent presents a challenge, it can be readily overcome through the rational selection of modern palladium catalysts, bulky phosphine ligands, and appropriate bases. The protocols and principles outlined in this guide provide a comprehensive framework for researchers to successfully synthesize a diverse library of novel thieno[3,2-c]pyridine derivatives. These products serve as valuable advanced intermediates for the development of new chemical entities in the pharmaceutical and agrochemical industries, leveraging the proven biological importance of this heterocyclic system. [3][16][17]
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Yoneda Labs. (2021). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
Biscoe, M. R., et al. (2009). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2012). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. [Link]
-
Lindsley, C. W., et al. (2021). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters. [Link]
- Google Patents. (1984). Thieno(3,2-c)
-
ResearchGate. (2024). Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. [Link]
-
Buchwald, S. L., et al. (2005). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters. [Link]
-
MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]
-
National Institutes of Health. (2023). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. [Link]
-
ResearchGate. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
-
MDPI. (2020). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. [Link]
-
ResearchGate. (2015). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
- Google Patents. (2011).
-
MDPI. (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. [Link]
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- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
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Application of Thienopyridines in Medicinal Chemistry: A Technical Guide
This guide provides an in-depth exploration of the medicinal chemistry of thienopyridines, a cornerstone class of antiplatelet agents. Designed for researchers, scientists, and drug development professionals, this document elucidates the underlying science, therapeutic applications, and practical experimental protocols related to these vital drugs.
Introduction: The Critical Role of Thienopyridines in Antithrombotic Therapy
Thienopyridines are a class of heterocyclic compounds that have been extensively developed as potent inhibitors of platelet aggregation.[1] Their primary therapeutic application lies in the prevention of thrombotic events such as myocardial infarction and stroke, particularly in patients with acute coronary syndromes (ACS) or those undergoing percutaneous coronary intervention (PCI).[2] The central role of platelets in the formation of arterial thrombi has made them a key target for therapeutic intervention, and thienopyridines have emerged as a mainstay in dual antiplatelet therapy, often co-administered with aspirin.
The first generation of this class, ticlopidine, demonstrated significant efficacy but was hampered by safety concerns, including a risk of neutropenia and thrombotic thrombocytopenic purpura.[2] This led to the development of second and third-generation thienopyridines, such as clopidogrel and prasugrel, which offer improved safety profiles and more consistent antiplatelet effects.[2] This guide will delve into the molecular mechanisms that underpin the action of these drugs and provide practical insights into their synthesis and biological evaluation.
Mechanism of Action: Irreversible Antagonism of the P2Y12 Receptor
Thienopyridines are prodrugs, meaning they are administered in an inactive form and require metabolic activation to exert their pharmacological effect.[1] The primary target of the active metabolites of thienopyridines is the P2Y12 receptor, a G protein-coupled receptor (GPCR) found on the surface of platelets.
Metabolic Activation Pathway
Upon oral administration, thienopyridines undergo hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. This multi-step process generates a reactive thiol-containing active metabolite. The efficiency of this metabolic activation can vary among individuals due to genetic polymorphisms in CYP enzymes, which can influence the clinical efficacy of drugs like clopidogrel.
Caption: Metabolic activation of thienopyridine prodrugs.
P2Y12 Receptor Signaling and its Inhibition
The P2Y12 receptor plays a crucial role in amplifying and sustaining platelet activation. When adenosine diphosphate (ADP), a key platelet agonist, binds to the P2Y12 receptor, it initiates a signaling cascade that leads to a decrease in intracellular cyclic AMP (cAMP) levels. Lower cAMP levels promote platelet aggregation and the release of prothrombotic factors.
The active metabolite of thienopyridines forms a disulfide bond with a cysteine residue on the P2Y12 receptor, leading to its irreversible inhibition.[3] This covalent modification prevents ADP from binding to the receptor, thereby blocking the downstream signaling pathway and ultimately inhibiting platelet aggregation for the lifespan of the platelet.
Caption: P2Y12 receptor signaling and its inhibition.
Key Thienopyridine Drugs: A Comparative Overview
Several thienopyridine derivatives have been developed and utilized in clinical practice. The following table provides a comparative summary of the key characteristics of ticlopidine, clopidogrel, and prasugrel.
| Feature | Ticlopidine | Clopidogrel | Prasugrel |
| Generation | First | Second | Third |
| Metabolic Activation | Requires hepatic CYP450 | Requires hepatic CYP450 (CYP2C19 is key) | More efficient, less reliant on CYP2C19 |
| Onset of Action | Slow | Intermediate | Rapid |
| Potency | Less potent | Potent | More potent |
| Adverse Effects | Neutropenia, TTP | Bleeding, lower risk of neutropenia than ticlopidine | Higher bleeding risk than clopidogrel |
| Clinical Use | Largely replaced due to side effects | Widely used, standard of care in many settings | Used in high-risk patients, more consistent effect |
Table 1: Comparative Properties of Key Thienopyridine Drugs
Experimental Protocols
This section provides detailed protocols for the synthesis of a representative thienopyridine derivative and the in vitro evaluation of its antiplatelet activity.
Synthesis of a Clopidogrel Analog
This protocol describes a general method for the synthesis of a clopidogrel analog, starting from a commercially available thiophene derivative. This multi-step synthesis involves the formation of a thienopyridine core followed by esterification.
Materials and Reagents:
-
2-(2-Thienyl)ethylamine
-
o-Chlorobenzaldehyde
-
Sodium borohydride
-
Methanol
-
Methyl 2-bromo-2-(2-chlorophenyl)acetate
-
Potassium carbonate
-
Acetonitrile
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Protocol:
-
Step 1: Reductive Amination. In a round-bottom flask, dissolve 2-(2-thienyl)ethylamine (1 equivalent) and o-chlorobenzaldehyde (1.1 equivalents) in methanol. Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the secondary amine intermediate.
-
Step 2: N-Alkylation. In a clean, dry round-bottom flask, dissolve the secondary amine intermediate (1 equivalent) and methyl 2-bromo-2-(2-chlorophenyl)acetate (1.2 equivalents) in acetonitrile.
-
Add potassium carbonate (2.5 equivalents) and heat the mixture to reflux for 6-8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired clopidogrel analog.
Caption: Synthetic workflow for a clopidogrel analog.
In Vitro Evaluation of Antiplatelet Activity using Light Transmission Aggregometry (LTA)
Light Transmission Aggregometry (LTA) is the gold standard method for assessing platelet function. It measures the increase in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.
Materials and Reagents:
-
Freshly drawn human whole blood in 3.2% sodium citrate tubes
-
Adenosine diphosphate (ADP) solution (agonist)
-
Phosphate-buffered saline (PBS)
-
Thienopyridine compound (or its active metabolite) dissolved in a suitable solvent (e.g., DMSO)
-
Platelet aggregometer
-
Centrifuge
Protocol:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP as the supernatant.
-
Carefully transfer the PRP to a clean polypropylene tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain platelet-poor plasma (PPP).
-
-
Platelet Aggregation Assay:
-
Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using autologous PPP.
-
Pre-warm the PRP and PPP samples to 37°C in the aggregometer cuvettes with a stir bar.
-
Calibrate the aggregometer by setting 0% aggregation with PRP and 100% aggregation with PPP.
-
Add the thienopyridine compound (at various concentrations) or vehicle control to the PRP and incubate for a specified time (e.g., 5-15 minutes) at 37°C.
-
Initiate platelet aggregation by adding a sub-maximal concentration of ADP (e.g., 5-20 µM).
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Determine the maximum percentage of platelet aggregation for each condition.
-
Calculate the percentage of inhibition of aggregation for each concentration of the thienopyridine compound relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the maximal aggregation).
-
Caption: Workflow for Light Transmission Aggregometry.
Quantitative Data and Comparative Analysis
The following table summarizes key pharmacokinetic and pharmacodynamic parameters of the active metabolites of clopidogrel and prasugrel.
| Parameter | Active Metabolite of Clopidogrel | Active Metabolite of Prasugrel |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | ~0.5 hours |
| Elimination Half-life (t1/2) | ~0.5-1.0 hour | ~7.4 hours (mean) |
| IC50 for ADP-induced Platelet Aggregation | Higher (less potent) | Lower (more potent) |
| Variability in Response | High (influenced by CYP2C19 genetics) | Low |
Table 2: Pharmacokinetic and Pharmacodynamic Comparison [4]
The more efficient generation of its active metabolite and lower inter-individual variability contribute to the more potent and consistent antiplatelet effect of prasugrel compared to clopidogrel.[5]
Conclusion and Future Directions
Thienopyridines have revolutionized the management of thrombotic diseases. Their mechanism of action, involving the irreversible inhibition of the P2Y12 receptor, provides a powerful and long-lasting antiplatelet effect. The evolution from ticlopidine to clopidogrel and prasugrel reflects the continuous effort in medicinal chemistry to optimize efficacy and safety.
Future research in this area is focused on developing novel P2Y12 receptor antagonists with improved pharmacokinetic profiles, such as reversible inhibitors with a faster onset and offset of action, to allow for better management of bleeding complications. Additionally, the development of personalized antiplatelet therapies based on genetic testing and platelet function monitoring is an active area of clinical research. The protocols and information provided in this guide serve as a foundational resource for scientists contributing to these exciting advancements in the field of antithrombotic drug discovery.
References
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Huang, Y., & Zhu, Q. (2017). The synthesis of clopidogrel. IOP Conference Series: Materials Science and Engineering, 274, 012077. [Link]
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El-Saghier, A. M. M. (2002). A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Derivatives. Molecules, 7(10), 756. [Link]
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Karakus, S., & Gunes, H. S. (2021). Recent advancements in the synthesis of fused thienopyridines and their therapeutic applications. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 837-862. [Link]
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Wang, Y., et al. (2018). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. Molecules, 23(5), 1041. [Link]
-
Kumar, A., et al. (2021). IDENTIFICATION AND OPTIMIZATION OF BINDING SITE FOR AN ACTIVE METABOLITE OF CLOPIDOGREL, PRASUGREL AND TICLOPIDINE ON RECEPTOR P2Y12. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 12(8), 4253-4261. [Link]
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Pandey, L. L., & Sarkar, S. (2023). SYNTHESIS AND CHARACTERIZATION OF CLOPIDOGREL RELATED IMPURITY A. International Journal of Scientific Development and Research, 8(5), 1937-1943. [Link]
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Elsayed, M. A., et al. (2019). Design, Synthesis, and Structural Elucidation of New Pyridine and Thienopyridine Derivatives. Journal of Heterocyclic Chemistry, 56(1), 172-181. [Link]
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Hollopeter, G., Jantzen, H. M., Vincent, D., Li, G., England, L., Ramakrishnan, V., ... & Conley, P. B. (2001). Molecular identification and characterization of the platelet ADP receptor targeted by thienopyridine antithrombotic drugs. Nature, 409(6817), 202-207. [Link]
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van Giezen, J. J., & Nilsson, T. (2013). Effects of P2Y12 receptor antagonists beyond platelet inhibition–comparison of ticagrelor with thienopyridines. British journal of pharmacology, 168(8), 1835-1846. [Link]
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Lordan, R., et al. (2020). Bar graph showing IC50 values (μM ± SD) for clopidogrel and various... ResearchGate. [Link]
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Bandichhor, R., et al. (2012). An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. Der Pharma Chemica, 4(1), 479-488. [Link]
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Jarvis, B., & Simpson, K. (2000). Clopidogrel: a review of its use in the prevention of atherothrombosis. Drugs, 60(2), 347-377. [Link]
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Litvinov, V. P. (2005). Thienopyridines: Synthesis, Properties, and Biological Activity. Russian Chemical Bulletin, 54(4), 865-896. [Link]
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Porto, I., et al. (2009). Platelet P2Y12 receptor inhibition by thienopyridines: status and future. Expert opinion on investigational drugs, 18(9), 1265-1278. [Link]
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Patel, D. R., et al. (2010). A Novel Process for the Preparation of Clopidogrel base and its Benzenesulfonic Acid Salt. Organic Process Research & Development, 14(4), 856-861. [Link]
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Brandt, J. T., et al. (2007). A comparison of prasugrel and clopidogrel loading doses on platelet function: magnitude of platelet inhibition is related to active metabolite formation. American heart journal, 153(1), 66-e9. [Link]
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Patel, B. Y., & Kapadiya, K. M. (2024). Some important antiplatelet drugs containing thienopyridine. ResearchGate. [Link]
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Brown, A. (2023). P2Y12 Comparison Table. Med Ed 101. [Link]
-
Keller, K., et al. (2024). Clopidogrel, ticagrelor, prasugrel or an alternation of two P2Y12 in patients with acute myocardial infarction with cardiogenic shock. Frontiers in Cardiovascular Medicine, 10, 1318883. [Link]
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Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate as a building block for complex molecules.
Application Notes & Protocols: Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate
A Versatile Heterocyclic Scaffold for Advanced Synthesis
Introduction: The Strategic Value of a Privileged Core
In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of innovation. Among these, fused heterocyclic systems like thieno[3,2-c]pyridines are of paramount importance due to their prevalence in biologically active molecules and functional materials. This compound emerges as a particularly strategic building block, offering a rigid, bicyclic core with three distinct points for chemical diversification.
Its structure is characterized by:
-
A thieno[3,2-c]pyridine nucleus , a bioisostere of quinoline, which is a well-established pharmacophore.
-
A C4-chlorine atom , perfectly positioned for modern cross-coupling reactions, serving as a versatile synthetic handle.
-
A C2-methyl ester , which can be readily hydrolyzed, reduced, or converted into an amide, providing a secondary avenue for structural modification.
These features make it an ideal starting material for constructing complex molecular architectures, enabling chemists to rapidly generate libraries of novel compounds for screening and development. This guide provides an in-depth look at the reactivity of this building block and detailed protocols for its most critical applications.
Compound Profile:
-
IUPAC Name: this compound
-
CAS Number: 1315364-06-7
-
Molecular Formula: C₉H₆ClNO₂S
-
Molecular Weight: 227.67 g/mol
Core Reactivity and Synthetic Applications
The synthetic utility of this compound is dominated by the reactivity of the C4-chloro substituent. This chloro-pyridine moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are favored over traditional methods like nucleophilic aromatic substitution (SNAr) due to their milder conditions, broader substrate scope, and superior functional group tolerance.[1][2]
C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized centers.[3] For this compound, this reaction provides a powerful and reliable method to introduce aryl, heteroaryl, or vinyl groups at the C4 position. This transformation is fundamental for synthesizing biaryl structures, which are common motifs in kinase inhibitors and other targeted therapeutics.
The general catalytic cycle involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[3] The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions.
Caption: Workflow for C4-arylation via Suzuki-Miyaura coupling.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling (Note: Data is illustrative, based on typical conditions for similar heteroaryl chlorides. Optimization is recommended.)
| Coupling Partner (R-B(OH)₂) | Pd-Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (4) | - | K₂CO₃ | Dioxane/H₂O | 100 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | 1,4-Dioxane | 100 | 80-92 |
| Thiophen-2-ylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 75-90 |
| Pyridin-3-ylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | 2-MeTHF | 100 | 70-85 |
C-N Bond Formation via Buchwald-Hartwig Amination
The introduction of nitrogen-containing functional groups is a cornerstone of medicinal chemistry. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine.[1][4] This reaction provides a powerful alternative to harsher methods like the Goldberg reaction or SNAr.[1] It allows for the facile synthesis of a wide array of 4-amino-thieno[3,2-c]pyridine derivatives, which can serve as key intermediates for pharmacologically active compounds.
The choice of ligand is particularly crucial in Buchwald-Hartwig amination, with sterically hindered phosphine ligands often providing the best results. The base, typically a strong, non-nucleophilic one like sodium tert-butoxide, is required to deprotonate the amine or the intermediate Pd-amine complex.[5]
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Application Notes and Protocols: Functionalization of the Thieno[3,2-c]pyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thieno[3,2-c]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry
The thieno[3,2-c]pyridine core is a bicyclic heterocyclic system composed of a fused thiophene and pyridine ring.[1] This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of pharmacologically active compounds.[2][3] Derivatives of thieno[3,2-c]pyridine have demonstrated a broad spectrum of biological activities, including antiplatelet, anticancer, anti-inflammatory, and antipsychotic effects.[2][3][4] For instance, it serves as a crucial intermediate in the synthesis of Ticlopidine, a medication used to prevent stroke and blood clots.[2] The versatility of this scaffold stems from the electronic properties conferred by the sulfur and nitrogen heteroatoms, which allow for diverse molecular interactions with biological targets.[1]
The ability to strategically functionalize the thieno[3,2-c]pyridine ring system is paramount for the development of new chemical entities with optimized potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth overview of key experimental procedures for the targeted modification of this important scaffold, focusing on modern synthetic methodologies such as palladium-catalyzed cross-coupling reactions and direct C-H activation.
Core Functionalization Strategies: A Mechanistic Perspective
The functionalization of the thieno[3,2-c]pyridine scaffold can be broadly categorized into two main approaches: reactions on a pre-existing functional group (e.g., a halogen) and direct activation of a carbon-hydrogen (C-H) bond. The choice of strategy is dictated by the desired substitution pattern and the availability of starting materials.
1. Palladium-Catalyzed Cross-Coupling Reactions: This is a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and selectivity.[5] For thieno[3,2-c]pyridine systems, this typically involves the use of a halogenated precursor (e.g., bromo- or chloro-thieno[3,2-c]pyridine) which can be coupled with a variety of partners.
-
Suzuki-Miyaura Coupling: Forms C-C bonds by reacting a halogenated thieno[3,2-c]pyridine with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base.[6][7][8]
-
Buchwald-Hartwig Amination: Creates C-N bonds by coupling a halogenated scaffold with an amine, catalyzed by a palladium-phosphine complex.[6][7][9]
-
Sonogashira Coupling: Establishes C-C triple bonds by reacting a halo-thieno[3,2-c]pyridine with a terminal alkyne, typically using a palladium-copper co-catalyst system.[6][7]
The success of these reactions is highly dependent on the choice of catalyst, ligands, base, and solvent. The ligand, in particular, plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).
2. Direct C-H Activation/Functionalization: This emerging and atom-economical strategy circumvents the need for pre-functionalized starting materials by directly converting a C-H bond into a new functional group.[10] While challenging due to the inherent inertness of C-H bonds, significant progress has been made, particularly for heteroaromatic systems.[11] For thieno[3,2-c]pyridines, C-H activation can offer a more direct route to certain derivatives, often with unique regioselectivity compared to classical methods.[10]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-Arylation of a Halogenated Thieno[3,2-c]pyridine
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a bromo-thieno[3,2-c]pyridine derivative with an arylboronic acid.
Causality Behind Experimental Choices:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and relatively inexpensive palladium precursor that is reduced in situ to the active Pd(0) species.
-
Ligand: A phosphine ligand such as triphenylphosphine (PPh₃) or a more specialized ligand like SPhos is crucial to stabilize the Pd(0) catalyst, prevent its precipitation as palladium black, and facilitate the catalytic cycle.[8]
-
Base: A base, typically sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is required to activate the boronic acid for transmetalation to the palladium center.
-
Solvent: A mixture of an organic solvent (e.g., toluene or dioxane) and water is often used. The organic solvent solubilizes the reactants, while water helps to dissolve the base and facilitates the reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add the bromo-thieno[3,2-c]pyridine derivative (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e-g., argon or nitrogen) three times to remove oxygen, which can deactivate the catalyst.
-
Solvent and Catalyst Addition: Add the degassed solvent system (e.g., toluene/water 4:1). To this suspension, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., PPh₃, 4-10 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (monitored by TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Entry | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | 8 | 92 |
| 3 | 3-Pyridylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 110 | 16 | 78 |
Note: Conditions are illustrative and require optimization for specific substrates.
Protocol 2: Direct C-H Arylation of the Thieno[3,2-c]pyridine Scaffold
This protocol outlines a procedure for the direct palladium-catalyzed C-H arylation of the thieno[3,2-c]pyridine core, a more atom-economical approach.[10]
Causality Behind Experimental Choices:
-
Catalyst: Palladium(II) acetate is a common choice for C-H activation reactions.
-
Ligand: Often, C-H activation reactions benefit from specialized, electron-rich, and bulky phosphine ligands or may even proceed under ligandless conditions, though this is less common for challenging substrates.
-
Oxidant: A stoichiometric oxidant is often required to regenerate the active Pd(II) catalyst from the Pd(0) species formed during the catalytic cycle. Silver carbonate (Ag₂CO₃) or benzoquinone are common examples.
-
Acid/Additive: An additive, such as pivalic acid, can act as a proton shuttle and facilitate the C-H activation step.
Step-by-Step Methodology:
-
Reaction Setup: In a pressure-tolerant vial, combine the thieno[3,2-c]pyridine (1.0 eq.), the aryl halide (e.g., iodobenzene, 1.5 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), and the base/oxidant (e.g., K₂CO₃, 2.0 eq.).
-
Solvent and Additive: Add a high-boiling point solvent such as dimethylacetamide (DMA) or N,N-dimethylformamide (DMF), and an additive like pivalic acid (20-30 mol%).
-
Inert Atmosphere: Seal the vial and purge with an inert gas.
-
Reaction: Heat the mixture to a high temperature (typically 120-150 °C) for 12-24 hours.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic extracts, dry, and concentrate. Purify the residue by chromatography.
Data Presentation:
| Entry | Aryl Halide | Catalyst | Base | Additive | Temp (°C) | Yield (%) | Regioselectivity (C2:C3) |
| 1 | Iodobenzene | Pd(OAc)₂ | K₂CO₃ | Pivalic Acid | 130 | 65 | 5:1 |
| 2 | Bromobenzene | Pd(OAc)₂ | Cs₂CO₃ | - | 140 | 45 | 3:1 |
Note: Regioselectivity can be a significant challenge in direct C-H activation and is highly dependent on the substrate and reaction conditions.[10]
Visualization of Key Processes
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Outlook
The functionalization of the thieno[3,2-c]pyridine scaffold is a dynamic and evolving field. While palladium-catalyzed cross-coupling reactions are well-established and reliable methods, the continued development of direct C-H activation techniques promises more efficient and environmentally benign synthetic routes. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the chemical space around this privileged scaffold, paving the way for the discovery of next-generation therapeutics. As our understanding of transition-metal catalysis deepens, we can expect the development of even more sophisticated and selective methods for modifying complex heterocyclic systems like thieno[3,2-c]pyridine.
References
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Celanire, S., et al. (2005). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. Journal of Medicinal Chemistry, 48(5), 1321-1335. [Link]
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Couture, A., et al. (2017). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Molecules, 22(7), 1083. [Link]
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LookChem. (n.d.). Cas 272-14-0,thieno[3,2-c]pyridine. Retrieved from [Link]
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Gellis, A., et al. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation. RSC Advances, 12(30), 19371-19383. [Link]
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ResearchGate. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation. [Link]
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El-Gamal, M. I., & Oh, C. H. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(10), 1945-1962. [Link]
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Al-Suwaidan, I. A., et al. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules, 30(1), 123. [Link]
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Guillon, J., et al. (2007). A Rapid Synthesis of Thieno[2,3- c ]pyridine and 2-Substituted Thieno[2,3- c ]pyridines. Synthetic Communications, 37(1), 211-218. [Link]
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Koutentis, P. A., & Podgórski, M. (2012). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. The Journal of Organic Chemistry, 77(17), 7337-7345. [Link]
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El-Kashef, H. S., et al. (1993). Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems. Journal of Chemical Technology & Biotechnology, 57(1), 15-19. [Link]
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Guillon, J., et al. (2011). Synthesis of new thieno[3,2-b]pyridine derivatives by palladium-catalyzed couplings and intramolecular cyclizations. Tetrahedron, 67(1), 234-241. [Link]
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O. M. H. (2016). Synthesis of new functionalized thieno[2,3-b]pyridines. Molbank, 2016(4), M908. [Link]
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Koutentis, P. A., & Podgórski, M. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. The Journal of Organic Chemistry, 86(12), 8233-8245. [Link]
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Öcal, N., et al. (2020). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. ChemistrySelect, 5(4), 1475-1479. [Link]
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Li, Y., et al. (2017). Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists. MedChemComm, 8(2), 391-396. [Link]
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Morales-Morales, D. (2023). Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals (Mn, Fe, Co, Ni, Cu). Molecules, 28(14), 5396. [Link]
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Sharma, S., & Guntreddi, T. (2022). Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 18, 1262-1309. [Link]
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Application Notes & Protocols: The Strategic Use of Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Thienopyridine Scaffold in Modern Drug Discovery
The thienopyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a variety of therapeutic agents.[1] Its rigid, bicyclic nature and the presence of both sulfur and nitrogen heteroatoms provide a unique three-dimensional arrangement for interaction with biological targets. Within the vast landscape of drug discovery, thienopyridine derivatives have emerged as particularly valuable in the development of kinase inhibitors.[2] Kinases, a large family of enzymes that catalyze the phosphorylation of proteins, play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.
This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of a key starting material, Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate , in the synthesis of potent and selective kinase inhibitors. We will delve into the rationale behind its use, provide detailed, field-proven protocols for its chemical modification, and situate its application within the context of a therapeutically relevant kinase family: the PIM kinases.
Physicochemical Properties and Strategic Advantages of the Starting Material
This compound is a versatile building block for the synthesis of a diverse library of kinase inhibitors. Its chemical structure and key physical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 1315364-06-7 | [3] |
| Molecular Formula | C₉H₆ClNO₂S | [3] |
| Molecular Weight | 227.67 g/mol | [3] |
| Appearance | Off-white to white solid | |
| Purity | ≥95% | [3] |
| Storage | 2-8 °C | [3] |
The strategic utility of this molecule stems from the distinct reactivity of its functional groups:
-
The C4-Chloro Group: This position is highly activated towards nucleophilic aromatic substitution (SNAr) and, more importantly, serves as an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of aryl and heteroaryl substituents, which are crucial for modulating the potency and selectivity of the final kinase inhibitor.
-
The C2-Methyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. This provides another key vector for diversification and for establishing critical hydrogen bond interactions within the kinase active site.
Target Focus: The PIM Kinase Family
The PIM kinases (PIM-1, PIM-2, and PIM-3) are a family of serine/threonine kinases that are frequently overexpressed in a variety of hematological malignancies and solid tumors, including prostate and pancreatic cancers.[4] They are key regulators of cell survival, proliferation, and apoptosis.[5][6] Unlike many other kinases, PIM kinases are constitutively active and their activity is primarily regulated at the level of protein expression. This makes them attractive targets for therapeutic intervention.
A notable example of a potent pan-PIM kinase inhibitor is AZD1208 .[7][8] This compound has been investigated in clinical trials and serves as an excellent case study for the type of molecule that can be accessed from a thienopyridine scaffold. AZD1208 functions by inhibiting the phosphorylation of downstream targets of PIM kinases, such as 4E-BP1 and p70S6K, which are critical for protein translation and cell growth.[6]
The PIM-1 Signaling Pathway
The following diagram illustrates a simplified representation of the PIM-1 signaling pathway, highlighting its role in cell survival and proliferation and the points of intervention for inhibitors like those derived from our starting material.
Caption: PIM-1 Kinase Signaling Pathway and Point of Inhibition.
Synthetic Protocols: A Step-by-Step Guide
The following protocols provide a framework for the synthesis of a generic PIM kinase inhibitor from this compound. These are representative procedures and may require optimization based on the specific target molecule.
Experimental Workflow
Caption: General synthetic workflow for kinase inhibitor synthesis.
Protocol 1: Suzuki-Miyaura Cross-Coupling at the C4 Position
This protocol describes the palladium-catalyzed coupling of an aryl or heteroaryl boronic acid to the C4 position of the thienopyridine core.[9][10] This is a crucial step for introducing diversity and tuning the inhibitor's selectivity.
Materials:
-
This compound (1.0 eq)
-
Aryl/Heteroaryl boronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
K₂CO₃ (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the aryl/heteroaryl boronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired C4-arylated/heteroarylated thienopyridine.
| Parameter | Condition |
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Solvent | 1,4-Dioxane/Water |
| Temperature | 80-100 °C |
| Typical Yield | 60-90% |
Protocol 2: Ester Hydrolysis to the Carboxylic Acid
This protocol details the conversion of the methyl ester at the C2 position to the corresponding carboxylic acid, which is a necessary precursor for amide bond formation.
Materials:
-
C4-substituted methyl thieno[3,2-c]pyridine-2-carboxylate (from Protocol 1)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2-3 eq)
-
Tetrahydrofuran (THF) or Methanol
-
Water
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (DCM) or Ethyl acetate
Procedure:
-
Dissolve the C4-substituted methyl ester in a mixture of THF (or methanol) and water.
-
Add LiOH or NaOH and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to 0 °C and acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid, which is often used in the next step without further purification.
Protocol 3: Amide Coupling to Form the Final Inhibitor
This protocol describes the formation of the final amide bond, a key interaction for many kinase inhibitors, by coupling the carboxylic acid with a desired amine.
Materials:
-
C4-substituted thieno[3,2-c]pyridine-2-carboxylic acid (from Protocol 2)
-
Desired primary or secondary amine (1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Dissolve the carboxylic acid in anhydrous DMF under an inert atmosphere.
-
Add the desired amine, followed by DIPEA.
-
Add the coupling reagent (HATU or HBTU) portion-wise and stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the final kinase inhibitor.
| Parameter | Condition |
| Coupling Reagent | HATU or HBTU |
| Base | DIPEA |
| Solvent | DMF |
| Temperature | Room Temperature |
| Typical Yield | 50-85% |
Conclusion and Future Perspectives
This compound is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its well-defined points of reactivity at the C4 and C2 positions allow for the systematic exploration of chemical space and the optimization of inhibitor potency and selectivity. The protocols outlined in this application note provide a robust foundation for the development of inhibitors targeting the PIM kinase family and can be readily adapted for the synthesis of inhibitors targeting other kinases. As our understanding of the kinome and its role in disease continues to expand, the strategic use of scaffolds like thienopyridine will undoubtedly remain a cornerstone of modern drug discovery.
References
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Balachandran, C., et al. (2019). PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells. Oncotarget, 10(29), 2898–2912. [Link]
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Thienopyridine - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
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Definition of pan-PIM kinase inhibitor AZD1208 - NCI Drug Dictionary. (n.d.). Retrieved January 15, 2026, from [Link]
-
Keeton, E. K., et al. (2014). AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. Blood, 123(6), 905–913. [Link]
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The schematic flow chart of PIM-1 kinase Pathway with their up- and down-regulators. (n.d.). Retrieved January 15, 2026, from [Link]
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Abdel-Maksoud, M. S., et al. (2018). Design, synthesis and docking study of pyridine and thieno[2,3-b] pyridine derivatives as anticancer PIM-1 kinase inhibitors. Bioorganic chemistry, 80, 674–692. [Link]
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El-Damasy, A. K., et al. (2019). Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. Future medicinal chemistry, 11(13), 1595–1614. [Link]
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Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease - PubMed Central. (n.d.). Retrieved January 15, 2026, from [Link]
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PIM1 - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
-
Structure of Pim-1. | Download Scientific Diagram. (n.d.). Retrieved January 15, 2026, from [Link]
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El-Damasy, A. K., et al. (2018). Synthesis of new pyridothienopyrimidinone and pyridothienotriazolopyrimidine derivatives as pim-1 inhibitors. Molecules (Basel, Switzerland), 23(11), 2899. [Link]
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Wang, Y., et al. (2022). PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target. Frontiers in immunology, 13, 983594. [Link]
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Pim-1 adopts a typical kinase fold. a, ribbon diagram of apo Pim-1... (n.d.). Retrieved January 15, 2026, from [Link]
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El-Naggar, A. M., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS omega, 8(49), 46973–46991. [Link]
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Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors - Cairo University Scholar. (n.d.). Retrieved January 15, 2026, from [Link]
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S., et al. (2022). Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1. Molecules (Basel, Switzerland), 27(19), 6563. [Link]
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Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
-
Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - NIH. (n.d.). Retrieved January 15, 2026, from [Link]
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Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Retrieved January 15, 2026, from [Link]
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This compound - 药物合成砌块- 小分子,大梦想 - 捷化医药. (n.d.). Retrieved January 15, 2026, from [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. (n.d.). Retrieved January 15, 2026, from [Link]
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Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 15, 2026, from [Link]
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Synthesis of intermediates for the Buchwald–Hartwig amination. (i) for... (n.d.). Retrieved January 15, 2026, from [Link]
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Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 15, 2026, from [Link]
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. (n.d.). Retrieved January 15, 2026, from [Link]
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Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. (n.d.). Retrieved January 15, 2026, from [Link]
- WO2018106336A1 - Mono-ligated palladium catalyts, their synthesis and use in suzuki coupling - Google Patents. (n.d.).
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C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - NIH. (n.d.). Retrieved January 15, 2026, from [Link]
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Application Note & Protocols: A Guide to Cell-Based Assays for Characterizing Thienopyridine Derivatives
Abstract
Thienopyridine derivatives, such as clopidogrel and prasugrel, are a cornerstone of antiplatelet therapy, primarily through their irreversible antagonism of the P2Y12 receptor.[1][2] The development and characterization of novel thienopyridines necessitate robust and biologically relevant cell-based assays to determine their potency, mechanism of action, and efficacy. This guide provides a comprehensive overview and detailed protocols for key cell-based assays tailored for researchers, scientists, and drug development professionals. We delve into the causality behind experimental choices, offering field-proven insights to ensure technical accuracy and the generation of reliable, translatable data. The protocols herein are designed as self-validating systems, incorporating critical controls to ensure data integrity.
The Scientific Rationale: Targeting the P2Y12 Receptor
Thienopyridines are prodrugs that require metabolic activation, typically by hepatic cytochrome P450 enzymes, to form an active metabolite.[3][4] This active metabolite then irreversibly binds to the platelet P2Y12 receptor, a Gαi-protein coupled receptor (GPCR), preventing its activation by endogenous adenosine diphosphate (ADP).[3][5]
The P2Y12 receptor's central role in hemostasis and thrombosis makes it a critical drug target.[6] Upon ADP binding, the activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[7] Reduced cAMP levels diminish the activity of protein kinase A (PKA), which in turn leads to a cascade of events culminating in platelet activation, including granule release, shape change, and the conformational activation of the GPIIb/IIIa receptor, the final common pathway for platelet aggregation.[4][6]
Understanding this signaling pathway is paramount for designing and interpreting cell-based assays for thienopyridine derivatives. The assays described in this guide are designed to interrogate different nodes of this pathway, from receptor-proximal events (cAMP modulation) to downstream functional outcomes (platelet activation and aggregation).
Caption: P2Y12 signaling pathway and points of intervention.
Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay
Principle of the Assay
The VASP phosphorylation assay is a highly specific method for assessing P2Y12 receptor inhibition.[8][9] VASP is an intracellular platelet protein whose phosphorylation state is regulated by the cAMP-PKA signaling cascade.[10][11]
-
Stimulation: Prostaglandin E1 (PGE1) activates the prostacyclin receptor, which couples to Gαs, stimulating adenylyl cyclase and increasing cAMP levels. This leads to PKA activation and subsequent VASP phosphorylation (VASP-P).[9]
-
Inhibition: ADP binding to the P2Y12 receptor activates Gαi, which inhibits adenylyl cyclase, counteracting the effect of PGE1. This results in lower cAMP levels and dephosphorylation of VASP.
-
Measurement: A P2Y12 antagonist, like a thienopyridine derivative, blocks ADP's inhibitory effect. Therefore, in the presence of the antagonist, PGE1, and ADP, VASP remains phosphorylated.[12] The level of VASP-P is quantified using flow cytometry with a phospho-specific monoclonal antibody.[13]
This assay provides a direct measure of the functional status of the P2Y12 signaling pathway, making it a gold standard for monitoring thienopyridine efficacy.[8]
Detailed Protocol: Flow Cytometry-Based VASP Assay
Materials & Reagents:
-
Whole blood collected in 3.2% sodium citrate tubes.
-
PGE1 solution (e.g., 10 µM stock in ethanol).
-
ADP solution (e.g., 2 mM stock in saline).
-
Test Compounds: Thienopyridine derivatives (active metabolites) at various concentrations.
-
VASP/P2Y12 analysis kit (e.g., from BioCytex), containing fixation and permeabilization reagents, and fluorescently-labeled monoclonal antibodies against VASP-P and a platelet marker (e.g., CD61).
-
Flow Cytometer (e.g., equipped with a 488 nm laser).
Step-by-Step Methodology:
-
Sample Preparation: Use citrated whole blood within 2-4 hours of collection to ensure platelet viability.[8] Gently invert the tube to mix before use.
-
Incubation: For each test condition, prepare labeled tubes.
-
Basal Control (Negative): 5 µL whole blood + 5 µL saline.
-
PGE1 Control (Max Phosphorylation): 5 µL whole blood + 5 µL PGE1 (final concentration ~100 nM).
-
PGE1 + ADP Control (P2Y12 Activation): 5 µL whole blood + 5 µL of a PGE1/ADP mixture (final conc. ~100 nM PGE1, ~20 µM ADP).
-
Test Compound: 5 µL whole blood + 5 µL of a PGE1/ADP/Test Compound mixture at various final concentrations.
-
-
Reaction: Vortex tubes gently and incubate for 10 minutes at room temperature, protected from light.
-
Fixation: Stop the reaction by adding 100 µL of a formaldehyde-based fixation solution. Vortex and incubate for 10 minutes at room temperature.
-
Permeabilization & Staining: Add 20 µL of the permeabilization solution containing the fluorescently-labeled anti-VASP-P and anti-CD61 antibodies. Vortex and incubate for 10 minutes at room temperature in the dark.
-
Dilution: Add 1 mL of a stabilizing wash buffer. Samples are now ready for flow cytometry analysis.
-
Flow Cytometry:
-
Gate on the platelet population based on forward scatter (FSC), side scatter (SSC), and CD61 positivity.
-
Within the platelet gate, measure the Mean Fluorescence Intensity (MFI) of the VASP-P channel for at least 10,000 platelet events.
-
Data Analysis & Interpretation: The Platelet Reactivity Index (PRI) is calculated to normalize the results.[8]
PRI (%) = [(MFI(PGE1) - MFI(PGE1+ADP+Test Compound)) / (MFI(PGE1) - MFI(PGE1+ADP))] x 100
A lower PRI indicates stronger P2Y12 inhibition. An IC₅₀ value can be determined by plotting the PRI against the log concentration of the thienopyridine derivative.
| Parameter | Typical Concentration | Purpose |
| PGE1 | 10-100 nM | Stimulates adenylyl cyclase to induce VASP phosphorylation |
| ADP | 10-20 µM | Activates P2Y12 to inhibit VASP phosphorylation |
| Incubation Time | 10 minutes | Allows for signaling cascade to reach equilibrium |
| Fixation | 10 minutes | Stops the reaction and preserves cell morphology |
Cyclic AMP (cAMP) Accumulation Assay
Principle of the Assay
This assay directly measures the second messenger whose production is modulated by the Gαi-coupled P2Y12 receptor. It is a fundamental mechanistic assay ideal for recombinant cell lines overexpressing the P2Y12 receptor.[14][15]
-
Baseline Stimulation: Because Gαi activation inhibits cAMP production, a basal level of cAMP must first be generated. This is achieved by stimulating adenylyl cyclase with an agent like forskolin.[14]
-
P2Y12 Activation: Addition of the agonist ADP leads to P2Y12-mediated inhibition of adenylyl cyclase, causing a measurable drop in intracellular cAMP levels.
-
Antagonist Effect: A thienopyridine derivative will antagonize the P2Y12 receptor, preventing the ADP-induced decrease in cAMP. The cAMP level will therefore remain elevated, closer to the level seen with forskolin alone.
Commercially available kits, often based on competitive immunoassay principles like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen, are commonly used to quantify cAMP levels.[15][16]
Detailed Protocol: HTRF-Based cAMP Assay
Materials & Reagents:
-
Host Cells: CHO or HEK293 cells stably expressing the human P2Y12 receptor.
-
Cell Culture Medium and supplements.
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
Forskolin solution.
-
ADP solution.
-
Test Compounds: Thienopyridine derivatives at various concentrations.
-
HTRF cAMP Assay Kit (e.g., from Cisbio), containing cAMP-d2 conjugate and anti-cAMP cryptate antibody.
-
Low-volume 384-well white assay plates.
-
HTRF-compatible plate reader.
Step-by-Step Methodology:
-
Cell Seeding: Seed P2Y12-expressing cells into a 384-well plate at a pre-optimized density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Addition: Remove culture medium. Add 5 µL of assay buffer containing the test compound at 4x the final concentration. Incubate for 15-30 minutes at room temperature.
-
Stimulation: Add 5 µL of an ADP/Forskolin mixture (at 4x final concentration). The final forskolin concentration should be one that elicits a submaximal cAMP response (e.g., EC₅₀-EC₈₀), which must be determined empirically. The final ADP concentration should be its EC₈₀.
-
Controls: Include wells for: (1) Basal (buffer only), (2) Forskolin only (100% signal), and (3) Forskolin + max ADP (0% signal).
-
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
Lysis and Detection: Add 5 µL of the cAMP-d2 conjugate followed by 5 µL of the anti-cAMP cryptate antibody, both prepared in the kit's lysis buffer.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Measurement: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
Data Analysis & Interpretation:
-
Calculate the HTRF ratio (Emission665nm / Emission620nm) * 10,000.
-
The level of cAMP is inversely proportional to the HTRF ratio.[17]
-
Normalize the data using the controls:
-
% Inhibition = [(Ratiosample - RatioForskolin+ADP) / (RatioForskolin - RatioForskolin+ADP)] x 100
-
-
Plot the % Inhibition against the log concentration of the thienopyridine derivative to calculate the IC₅₀ value.
Caption: Workflow for a competitive HTRF cAMP assay.
Platelet Aggregation & Activation Assays
While VASP and cAMP assays probe specific signaling events, aggregation and activation marker assays measure the ultimate functional output of platelet inhibition.
Light Transmission Aggregometry (LTA)
Principle: LTA is considered the gold standard for measuring platelet function.[18] It measures the increase in light transmission through a stirred suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist like ADP.[19][20] Antiplatelet agents inhibit this process, resulting in lower aggregation and thus lower light transmission.
Protocol Summary:
-
Prepare PRP: Collect blood in citrate tubes. Centrifuge at a low speed (e.g., 150-200 x g) for 15-20 minutes to obtain platelet-rich plasma (PRP). Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes.
-
Baseline: Calibrate the aggregometer by setting 0% aggregation with PRP and 100% aggregation with PPP.
-
Assay: Place a cuvette with PRP in the aggregometer at 37°C with stirring.
-
Pre-incubation: Add the thienopyridine derivative (or vehicle control) and incubate for 1-2 minutes.
-
Agonist Addition: Add ADP (e.g., 5-20 µM final concentration) to induce aggregation.
-
Measurement: Record the change in light transmission for 5-10 minutes. The maximum aggregation percentage is determined.
-
Analysis: Calculate the percent inhibition of aggregation relative to the vehicle control and determine the IC₅₀.
P-Selectin (CD62P) Expression Assay
Principle: P-selectin is a protein stored in the α-granules of resting platelets.[21][22] Upon platelet activation, it is rapidly translocated to the cell surface, where it acts as an adhesion molecule.[23] The level of surface P-selectin expression is a direct marker of platelet activation and can be quantified by flow cytometry using a fluorescently-labeled anti-CD62P antibody.[24][25] Thienopyridine derivatives are expected to reduce ADP-induced P-selectin expression.
Protocol Summary:
-
Sample Prep: Use citrated whole blood. Avoid excessive manipulation to prevent in vitro activation.[21]
-
Incubation: In separate tubes, incubate whole blood with:
-
Vehicle control
-
ADP (agonist, e.g., 20 µM)
-
Test compound pre-incubated for 10 min, followed by ADP stimulation.
-
-
Staining: Add fluorescently-labeled antibodies against P-selectin (CD62P) and a platelet-specific marker (e.g., CD41/CD61). Incubate for 15-20 minutes at room temperature in the dark.
-
Fixation: Add a fixative (e.g., 1% paraformaldehyde) to stop the reaction.
-
Analysis: Analyze on a flow cytometer. Gate on the platelet population (via CD41/61) and quantify the percentage of P-selectin positive platelets or the MFI of the P-selectin signal.
-
Data Interpretation: Determine the ability of the thienopyridine derivative to inhibit the ADP-induced increase in P-selectin expression.
| Assay | Principle | Primary Readout | Pros | Cons |
| VASP-P | P2Y12-cAMP pathway status | VASP phosphorylation (MFI) | Highly specific for P2Y12; uses whole blood | Requires flow cytometer; indirect functional measure |
| cAMP | Gαi signaling | Intracellular cAMP level | Direct mechanistic readout; HTS-friendly | Requires recombinant cell line; less physiological |
| LTA | Platelet aggregation | % Light Transmission | "Gold standard" functional assay | Low throughput; requires PRP preparation; operator-dependent |
| P-Selectin | Platelet degranulation | Surface CD62P expression | Functional readout; uses whole blood | Marker of α-granule release only; less specific than VASP |
Assay Validation and Trustworthiness
For any cell-based assay, robust validation is critical to ensure the data is reliable and reproducible.[26][27] Each protocol must be a self-validating system.
-
Controls: Always include positive and negative controls. For antagonist assays, this includes vehicle, agonist-only, and a known reference antagonist (e.g., the active metabolite of clopidogrel).
-
Dose-Response: Characterize compounds across a wide concentration range (e.g., 8-10 points) to generate a full dose-response curve and accurately determine IC₅₀/EC₅₀ values.
-
Relevance: The chosen cell type should be biologically relevant. While primary human platelets are the most relevant system, P2Y12-expressing recombinant cell lines offer higher throughput and reproducibility for initial screening.[26][28]
-
Reproducibility: Assays should be tested for intra- and inter-assay variability. Ensure that Z' factor values are acceptable for screening campaigns.
Conclusion
The biological characterization of thienopyridine derivatives relies on a suite of complementary cell-based assays. Mechanistic assays like cAMP measurement provide insight into direct receptor engagement, while the VASP phosphorylation assay offers a highly specific readout of P2Y12 pathway inhibition in a physiological context. Finally, functional assays such as LTA and P-selectin expression confirm the ultimate desired outcome: the inhibition of platelet aggregation and activation. By understanding the principles behind each assay and implementing rigorous, well-controlled protocols, researchers can confidently assess the biological activity of novel compounds and advance the development of next-generation antiplatelet therapies.
References
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Gremmel, T., et al. (2014). Vasodilator-stimulated phosphoprotein-phosphorylation assay in patients on clopidogrel: does standardisation matter? PubMed. [Link]
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Yamanouchi, J., et al. (2011). Vasodilator-stimulated phosphoprotein (VASP) phosphorylation assay for platelet response to cilostazol. PubMed. [Link]
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Yamanouchi, J., et al. (2011). Vasodilator-stimulated phosphoprotein (VASP) phosphorylation assay for platelet response to cilostazol. Informa UK Ltd. [Link]
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Yamanouchi, J., et al. (2011). Vasodilator-stimulated phosphoprotein (VASP) phosphorylation assay for platelet response to cilostazol. Taylor & Francis Online. [Link]
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Kam, P. C., & Nethery, C. M. (2003). The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. PubMed. [Link]
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Laine, M., Paganelli, F., & Bonello, L. (2016). Vasodilator-Stimulated Phosphoprotein (VASP) Assay. Thoracic Key. [Link]
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Capodanno, D., & Angiolillo, D. J. (2006). Pharmacology of thienopyridines: rationale for dual pathway inhibition. Oxford Academic. [Link]
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Jones, C., et al. (2000). Flow cytometry analysis of platelet P-selectin expression in whole blood--methodological considerations. PubMed. [Link]
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Makawana, D., et al. (2011). 8 THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. Journal of Drug Delivery and Therapeutics. [Link]
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Measurement of In Vitro P-Selectin Expression by Flow Cytometry. (n.d.). W.B. Saunders Company. [Link]
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Kam, P. C. A., & Nethery, C. M. (2003). The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. ResearchGate. [Link]
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Tong, J. F., et al. (2010). Comparison of two platelet activation markers using flow cytometry after in vitro shear stress exposure of whole human blood. PubMed. [Link]
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Design and Validate a GMP Cell Based Assay. (n.d.). Marin Biologic Laboratories. [Link]
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Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. (n.d.). ResearchGate. [Link]
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Nagy, B., et al. (2013). Flow Cytometric Investigation of Classical and Alternative Platelet Activation Markers. PMC. [Link]
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Hulot, J. S., et al. (2011). Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance. PubMed. [Link]
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Wang, T., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual - NCBI. [Link]
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Stanciu, A. D., et al. (2014). Measurement of platelet p-selectin expression by flow cytometry in patients with acute ischemic stroke. SciSpace. [Link]
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Hashemzadeh, M., et al. (2009). ADP receptor-blocker thienopyridines: chemical structures, mode of action and clinical use. A review. PubMed. [Link]
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Wang, T., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). PubMed. [Link]
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Role of Cell-Based Assays in Drug Discovery and Development. (n.d.). Creative Bioarray. [Link]
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Wang, T., et al. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]
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Monitoring of P2Y12 receptor antagonists. (n.d.). Biocytex. [Link]
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Hechler, B., & Gachet, C. (2019). Platelet preparation for function testing in the laboratory and clinic: Historical and practical aspects. PubMed Central. [Link]
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Ram-Rathnam, B., & O'Kennedy, R. (2018). Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. PMC - NIH. [Link]
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Ram-Rathnam, B., & O'Kennedy, R. (2019). (PDF) Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. ResearchGate. [Link]
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Hollopeter, G., et al. (2001). Central role of the P2Y12 receptor in platelet activation. PMC. [Link]
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Amison, R. T., et al. (2022). The Signaling Pathway of the ADP Receptor P2Y 12 in the Immune System: Recent Discoveries and New Challenges. MDPI. [Link]
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The Role of P2Y12 Receptor and Activated Platelets During Inflammation. (n.d.). PubMed Central. [Link]
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In Vitro Evaluation of Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate Derivatives: Application Notes and Protocols
Introduction: The Therapeutic Potential of the Thieno[3,2-c]pyridine Scaffold
The thieno[3,2-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential. Derivatives of this structure have garnered attention for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific substitution pattern of Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate and its analogs suggests a strong potential for kinase inhibition, a critical mechanism in cancer and inflammatory diseases. This document provides a comprehensive guide for the in vitro evaluation of this class of compounds, offering detailed protocols for assessing their cytotoxicity, kinase inhibitory activity, and anti-inflammatory effects.
The rationale for focusing on these specific in vitro assays is grounded in the established biological activities of related thienopyridine compounds. For instance, certain thieno[3,2-c]pyridine derivatives have been identified as potent inhibitors of protein kinases such as Aurora kinases, VEGFR, and PDGFR, which are crucial regulators of cell growth and angiogenesis.[1][2] The thieno[3,2-b]pyridine scaffold, a closely related isomer, has also been recognized as a source of highly selective kinase inhibitors.[3][4] Furthermore, the intricate link between chronic inflammation and the development of cancer is well-documented, often involving shared signaling pathways like NF-κB. Therefore, a multi-faceted in vitro evaluation is essential to elucidate the full therapeutic potential of novel this compound derivatives.
I. Preliminary Assessment: Cytotoxicity Profiling
A fundamental first step in the evaluation of any novel compound is to determine its cytotoxic profile. This allows for the identification of a suitable concentration range for subsequent, more specific assays, and provides an initial indication of potential anticancer activity. The MTT assay is a widely used, reliable, and straightforward colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5]
Scientific Rationale
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[5] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells. By measuring the absorbance of the solubilized formazan, a quantitative assessment of the compound's effect on cell viability can be obtained.
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for the MTT cytotoxicity assay.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma) to approximately 80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the this compound derivative in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay and Data Acquisition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation: Cytotoxicity
| Compound | Cell Line | IC50 (µM) |
| Derivative 1 | A549 | Value |
| Derivative 1 | MCF-7 | Value |
| Derivative 2 | A549 | Value |
| Derivative 2 | MCF-7 | Value |
| Doxorubicin | A549 | Value |
| Doxorubicin | MCF-7 | Value |
IC50 values are calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).
II. Mechanistic Insight: In Vitro Kinase Inhibition Assay
Given the evidence suggesting that thienopyridines can function as kinase inhibitors, a direct assessment of their effect on specific kinases is a crucial next step. A luminescence-based kinase assay that measures ATP consumption provides a high-throughput and sensitive method to screen for kinase inhibitory activity.[6][7]
Scientific Rationale
Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate. The amount of ATP consumed in this reaction is directly proportional to the kinase activity. Luminescence-based assays, such as the Kinase-Glo® assay, quantify the amount of remaining ATP after the kinase reaction. A decrease in kinase activity due to an inhibitor will result in a higher level of residual ATP, leading to a stronger luminescent signal.[7]
Experimental Workflow: Kinase Inhibition Assay
Caption: Workflow for a luminescence-based kinase inhibition assay.
Protocol: In Vitro Kinase Inhibition Assay
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Reconstitute the kinase of interest (e.g., Aurora A, VEGFR2) and its specific substrate in the reaction buffer.
-
Prepare a solution of ATP in the reaction buffer. The final concentration should be at or near the Km for the specific kinase.
-
Prepare serial dilutions of the test compounds in DMSO, then dilute further in the reaction buffer.
-
-
Kinase Reaction:
-
In a white, opaque 96-well plate, add the following to each well:
-
5 µL of the test compound dilution.
-
10 µL of the kinase solution.
-
10 µL of the substrate and ATP mixture.
-
-
Include controls for no inhibitor (vehicle control) and no kinase (background).
-
Incubate the plate at 30°C for 1 hour.
-
-
Luminescence Detection:
-
Equilibrate the Kinase-Glo® reagent to room temperature.
-
Add 25 µL of the Kinase-Glo® reagent to each well.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Presentation: Kinase Inhibition
| Compound | Kinase Target | IC50 (nM) |
| Derivative 1 | Aurora A | Value |
| Derivative 1 | VEGFR2 | Value |
| Derivative 2 | Aurora A | Value |
| Derivative 2 | VEGFR2 | Value |
| Staurosporine | Aurora A | Value |
| Staurosporine | VEGFR2 | Value |
IC50 values are determined by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.
III. Evaluation of Anti-inflammatory Potential
Chronic inflammation is a key contributor to the pathogenesis of many diseases, including cancer. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[8] Evaluating the ability of the thienopyridine derivatives to modulate this pathway can provide significant insights into their anti-inflammatory and potential anticancer mechanisms.
Scientific Rationale
The NF-κB transcription factors are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the degradation of IκB and the translocation of NF-κB to the nucleus.[8] In the nucleus, NF-κB binds to specific DNA sequences to induce the expression of pro-inflammatory genes, including those encoding cytokines and enzymes like cyclooxygenase-2 (COX-2). A luciferase reporter assay can be used to quantify NF-κB transcriptional activity.[9][10]
Signaling Pathway: NF-κB Activation
Caption: Simplified overview of the canonical NF-κB signaling pathway.
Protocol: NF-κB Luciferase Reporter Assay
-
Cell Transfection and Seeding:
-
Co-transfect HEK293 cells with an NF-κB luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
24 hours post-transfection, seed the cells in a 96-well plate at a density of 5 x 10^4 cells per well.
-
-
Compound Treatment and Stimulation:
-
After 24 hours, pre-treat the cells with non-toxic concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 6 hours to induce NF-κB activation. Include unstimulated and vehicle-treated controls.
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis
The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The results are expressed as the fold induction of NF-κB activity relative to the unstimulated control.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of this compound derivatives. By systematically evaluating their cytotoxicity, kinase inhibitory potential, and anti-inflammatory effects, researchers can gain valuable insights into the therapeutic promise of this chemical scaffold. Positive results from these assays would warrant further investigation, including broader kinase profiling, assessment of effects on other inflammatory mediators (e.g., nitric oxide, pro-inflammatory cytokines), and ultimately, validation in in vivo models of cancer and inflammatory diseases. This structured approach ensures a comprehensive and scientifically rigorous evaluation, paving the way for the potential development of novel therapeutics.
References
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Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Retrieved January 16, 2026, from [Link]
-
INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved January 16, 2026, from [Link]
-
Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol. Retrieved January 16, 2026, from [Link]
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Protocols.io. (2019). Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line. Retrieved January 16, 2026, from [Link]
- Stoddart, M. J. (Ed.). (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Methods in Molecular Biology (Vol. 1601). Humana Press.
-
INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved January 16, 2026, from [Link]
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Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved January 16, 2026, from [Link]
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ResearchGate. (n.d.). Characterization of an optimized protocol for an NF-κB luciferase.... Retrieved January 16, 2026, from [Link]
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IJCRT. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. Retrieved January 16, 2026, from [Link]
-
JoVE. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Retrieved January 16, 2026, from [Link]
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Protocols.io. (2023). In vitro kinase assay. Retrieved January 16, 2026, from [Link]
- Google Patents. (n.d.). EP2373662A2 - Thieno[3,2-c]pyridine derivatives as kinase inhibitors for use in the treatment of cancer.
-
YouTube. (2020). In virto Anti inflammatory assay. Retrieved January 16, 2026, from [Link]
-
BMG LABTECH. (2020). Kinase assays. Retrieved January 16, 2026, from [Link]
-
PubMed. (2025). Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. Retrieved January 16, 2026, from [Link]
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ResearchGate. (2024). Thieno[3,2‐b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. Retrieved January 16, 2026, from [Link]
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LookChem. (n.d.). Cas 272-14-0,thieno[3,2-c]pyridine. Retrieved January 16, 2026, from [Link]
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Pyridine Moiety: Recent Advances in Cancer Treatment. (n.d.). Retrieved January 16, 2026, from [Link]
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Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. (n.d.). Retrieved January 16, 2026, from [Link]
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High-throughput screening of thieno[3,2-c]pyridine libraries.
Application Note & Protocol
High-Throughput Screening of Thieno[3,2-c]pyridine Libraries for Novel Kinase Inhibitors Using Fluorescence Polarization
Abstract
The thieno[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including potent inhibition of protein kinases.[1] High-Throughput Screening (HTS) provides a robust methodology for rapidly interrogating large chemical libraries to identify novel modulators of these important drug targets. This document provides a comprehensive guide to developing and executing a fluorescence polarization (FP)-based HTS campaign for screening thieno[3,2-c]pyridine libraries against a representative protein kinase. We detail the principles of the FP assay, provide step-by-step protocols for assay development and the HTS workflow, and outline a rigorous data analysis and hit validation cascade.
Introduction: The Thieno[3,2-c]pyridine Scaffold
The thieno[3,2-c]pyridine core is a heterocyclic motif of significant interest in drug discovery. Its rigid, bicyclic structure provides a versatile framework for presenting functional groups in a defined three-dimensional space, enabling potent and selective interactions with various biological targets. Compounds incorporating this scaffold have been investigated for a multitude of therapeutic applications, including as anticancer agents, potassium channel inhibitors, and antagonists for G protein-coupled receptors (GPCRs).[2][3][4] A particularly fruitful area of research has been the development of thieno[3,2-c]pyridine derivatives as inhibitors of protein kinases, which are critical regulators of cellular signaling and are frequently dysregulated in diseases such as cancer.[5]
Assay Principle: Homogeneous Fluorescence Polarization
To efficiently screen a library of compounds, a robust, miniaturizable, and automation-friendly assay is required. Fluorescence Polarization (FP) is an ideal technology for this purpose, particularly for monitoring enzymatic activity or binding events.[6][7]
The core principle relies on the differential rotation of a small fluorescently-labeled molecule (the "tracer") in solution versus the rotation of the same tracer when it is bound to a much larger molecule (e.g., an antibody or receptor).
-
Low Polarization: A small, fluorescently-labeled peptide substrate rotates rapidly in solution. When excited with plane-polarized light, the emitted light is largely depolarized.
-
High Polarization: When a kinase phosphorylates the substrate, a phosphorylation-specific antibody, labeled with a binding partner, can bind to the modified peptide. This large complex tumbles much more slowly, and the emitted light remains highly polarized.
In a competitive kinase inhibition assay, active inhibitors from the thieno[3,2-c]pyridine library will prevent the kinase from phosphorylating the substrate. Consequently, the antibody will not bind, and the FP signal will remain low.
Assay Development and Validation Protocol
Prior to initiating a full-scale HTS campaign, the assay must be rigorously optimized and validated to ensure its robustness and reliability.[8]
Objective: To determine optimal reagent concentrations and confirm the assay's suitability for HTS by calculating the Z'-factor.
Materials:
-
Purified, active protein kinase
-
Fluorescently-labeled peptide substrate
-
Phosphorylation-specific binding partner (antibody)
-
ATP
-
A known, potent inhibitor of the kinase (for positive control)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well, low-volume, black assay plates
-
FP-capable microplate reader
Protocol Steps:
-
Kinase Titration:
-
Prepare serial dilutions of the kinase in assay buffer.
-
Add a fixed, excess concentration of the fluorescent substrate and ATP.
-
Incubate for a time determined by preliminary kinetic studies (e.g., 60 minutes) at room temperature.
-
Add the detection reagents (antibody).
-
Read the FP signal (in millipolarization, mP).
-
Goal: Identify the lowest kinase concentration that yields a robust signal window (a significant increase in mP over the no-enzyme control).
-
-
ATP Kₘ Determination:
-
Using the optimal kinase concentration, set up reactions with varying concentrations of ATP.
-
Measure the initial reaction velocity for each ATP concentration.
-
Plot velocity vs. [ATP] and fit the data to the Michaelis-Menten equation to determine the Kₘ for ATP.
-
Causality: For HTS, the assay is typically run at or near the Kₘ for ATP. This ensures sensitivity to ATP-competitive inhibitors, which is a common mechanism for kinase inhibitors.[9]
-
-
Assay Validation (Z'-Factor Calculation):
-
Prepare two sets of wells in a 384-well plate (n=16 for each).
-
High Signal Wells (Negative Control): Add kinase, substrate, ATP (at Kₘ concentration), and DMSO (vehicle).
-
Low Signal Wells (Positive Control): Add kinase, substrate, ATP, and a saturating concentration of the known potent inhibitor.
-
Incubate and add detection reagents as optimized.
-
Read the plate and calculate the Z'-factor using the formula:
-
Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|
-
(where σ is the standard deviation and μ is the mean)
-
-
Trustworthiness: An assay is considered robust and suitable for HTS if the Z'-factor is ≥ 0.5.[10]
-
High-Throughput Screening Workflow Protocol
This protocol outlines the automated screening of a thieno[3,2-c]pyridine library.
Protocol Steps:
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 20-50 nL of each compound from the thieno[3,2-c]pyridine library stock plates into 384-well assay plates.
-
Each plate must contain dedicated columns for positive controls (known inhibitor) and negative controls (DMSO only).
-
-
Enzyme/Substrate Addition:
-
Prepare a master mix of the kinase and fluorescent peptide substrate in assay buffer.
-
Using a multi-channel dispenser, add 10 µL of this mix to each well of the assay plates.
-
Centrifuge the plates briefly to ensure mixing.
-
Incubate for 15-30 minutes at room temperature to allow for compound-enzyme binding.
-
-
Reaction Initiation:
-
Prepare a solution of ATP in assay buffer at 2x the final desired concentration (e.g., 2x Kₘ).
-
Add 10 µL of the ATP solution to all wells to start the enzymatic reaction.
-
-
Reaction Incubation:
-
Incubate the plates at room temperature for the optimized duration (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Reaction Termination & Detection:
-
Prepare the detection reagent mix containing the phospho-specific antibody in a buffer with EDTA (to chelate Mg²⁺ and stop the kinase reaction).
-
Add 10 µL of the detection mix to all wells.
-
Incubate for 60 minutes to allow for antibody-substrate binding to reach equilibrium.
-
-
Data Acquisition:
-
Read the plates on an FP-capable microplate reader using appropriate excitation and emission filters.
-
Data Analysis and Hit Validation
Raw data from the HTS must be processed and analyzed to identify promising "hits," which are then subjected to a rigorous validation process to eliminate false positives and confirm activity.[11][12]
5.1. Primary Hit Identification
-
Normalization: The raw mP values for each compound well are normalized to the plate controls:
-
% Inhibition = 100 * (1 - (mP_compound - mP_pos) / (mP_neg - mP_pos))
-
-
Hit Selection: A primary hit is typically defined using a statistical cutoff. A common threshold is a % Inhibition > 50% or a Z-score > 3 (meaning the compound's activity is more than three standard deviations from the mean of the library).
5.2. Hit Confirmation and Validation Cascade
Primary hits must be methodically validated. Progressing unconfirmed hits into lead optimization is a major source of wasted resources.[11]
-
Re-testing: Order fresh, powdered samples of the primary hit compounds to confirm their identity and purity. Re-test these confirmed compounds in the primary assay to ensure the activity is reproducible.
-
Dose-Response Curves (IC₅₀ Determination): Test the confirmed hits over a range of concentrations (e.g., 10-point, 3-fold serial dilutions) to determine their potency (IC₅₀ value). A well-behaved compound should exhibit a sigmoidal dose-response curve.
-
Orthogonal Assay: To rule out assay-specific artifacts (e.g., fluorescence interference), hits should be tested in an orthogonal assay that measures kinase activity via a different mechanism.[9] For example, a luminescence-based assay that measures the depletion of ATP.
-
Cellular Target Engagement: The most promising compounds should be advanced to cell-based assays to determine if they can inhibit the kinase in a physiological context.[13] This can be done by measuring the phosphorylation of a known downstream substrate of the target kinase in treated cells.
Summary of Key Assay Parameters
The following table summarizes typical parameters and expected results for a well-executed HTS campaign.
| Parameter | Typical Value / Result | Rationale |
| Assay Format | Homogeneous Fluorescence Polarization | Automation-friendly, robust, and sensitive for kinase assays. |
| Plate Format | 384-well, low volume | Reduces reagent consumption and increases throughput. |
| ATP Concentration | At or near Kₘ | Provides sensitivity to ATP-competitive inhibitors.[14] |
| Z'-Factor | ≥ 0.5 | Indicates a robust assay with a large signal window and low variability.[10] |
| Primary Hit Rate | 0.1 - 1.0% | A typical hit rate for a diverse chemical library. |
| Confirmed Hit IC₅₀ | < 10 µM | A common potency threshold for advancing hits to further studies. |
| Orthogonal Assay | e.g., ADP-Glo™ (Promega) | Confirms activity is not due to an artifact of the FP detection method.[9] |
Conclusion
This application note provides a detailed framework for the high-throughput screening of thieno[3,2-c]pyridine libraries against protein kinase targets. By combining the robust and sensitive fluorescence polarization assay format with a stringent, multi-step validation cascade, researchers can efficiently identify and prioritize novel and potent kinase inhibitors. This systematic approach minimizes the risk of pursuing false positives and provides a solid foundation for subsequent structure-activity relationship (SAR) studies and lead optimization efforts.
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Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (2025). MDPI. [Link]
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Chen, X., et al. (2016). Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists. MedChemComm. [Link]
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Baggio, R., et al. (2021). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC - NIH. [Link]
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Jones, A. M., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. SLAS Discovery. [Link]
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Shapiro, A. B. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology. [Link]
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A Robust High-throughput Fluorescent Polarization Assay for the Evaluation and Screening of SARS-CoV-2 Fusion Inhibitors. (2021). bioRxiv. [Link]
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Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. [Link]
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Kavlock, R., et al. (2013). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PubMed Central. [Link]
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Hauser, A. S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences. [Link]
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Establishing and optimizing a fluorescence polarization assay. Molecular Devices. [Link]
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Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. (2021). NIH. [Link]
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Al-Qaisi, J. A., et al. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3- c]pyridine Derivatives as Hsp90 Inhibitors. PubMed. [Link]
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Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. DiscoverX. [Link]
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Analysis of HTS data. (2017). Cambridge MedChem Consulting. [Link]
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Huang, X. (2016). Application of Fluorescence Polarization in HTS Assays. Methods in Molecular Biology. [Link]
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Cell-based Assays for GPCR Activity. (2013). Biocompare. [Link]
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Comprehensive analysis of high-throughput screens with HiTSeekR. (2016). Oxford Academic. [Link]
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Lee, J., et al. (2015). Discovery and biological evaluation of tetrahydrothieno[2,3-c]pyridine derivatives as selective metabotropic glutamate receptor 1 antagonists for the potential treatment of neuropathic pain. PubMed. [Link]
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Zhang, X. (2015). Assay Validation in High Throughput Screening – from Concept to Application. ResearchGate. [Link]
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Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. (2017). ACS Publications. [Link]
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GPCRs: Cell based label-free assays in GPCR drug discovery. (2013). European Pharmaceutical Review. [Link]
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A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]
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Application Notes and Protocols for the Scale-Up Synthesis of Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate
Introduction: The Significance of Thienopyridines in Modern Medicine
The thienopyridine scaffold is a cornerstone in the development of antiplatelet therapies, crucial for the management and prevention of thrombotic cardiovascular events.[1][2] Prominent drugs such as clopidogrel and prasugrel, both thienopyridine derivatives, function as P2Y12 receptor antagonists, effectively inhibiting platelet activation and aggregation.[1][3][4] The synthesis of these complex heterocyclic molecules and their intermediates is a critical focus in pharmaceutical research and development. Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate is a key building block in the synthesis of novel thienopyridine-based drug candidates, including analogues of prasugrel.[5][6] Its efficient and scalable synthesis is paramount for advancing drug discovery programs and ensuring a viable path to commercial production.
This document provides a comprehensive guide to the scale-up synthesis of this compound, offering detailed protocols, process optimization insights, and safety considerations tailored for researchers, scientists, and drug development professionals.
Synthetic Strategy: A Convergent Approach to the Thienopyridine Core
The synthesis of this compound is best approached through a convergent strategy, which involves the preparation of key fragments followed by their assembly. This approach is generally more amenable to scale-up as it allows for the optimization of individual steps and purification of intermediates, leading to a higher overall yield and purity of the final product.
The proposed synthetic route commences with the construction of a substituted pyridine ring, followed by the annulation of the thiophene ring. This strategy is supported by various patented methods for the synthesis of related thienopyridine derivatives.[7][8]
Caption: A generalized workflow for the synthesis of the target compound.
Detailed Experimental Protocols
Part 1: Synthesis of Methyl 4-chloropyridine-2-carboxylate
The initial phase focuses on the preparation of the key pyridine intermediate. This multi-step process begins with commercially available starting materials and culminates in the formation of the desired esterified pyridine.
Step 1.1: Preparation of 4-Chloro-2-methylpyridine-N-oxide
This step involves the chlorination and N-oxidation of a suitable pyridine precursor. A common starting material is 2-methyl-4-nitropyridine-N-oxide, which undergoes reaction with hydrochloric acid.[9]
-
Reaction: 2-methyl-4-nitropyridine-N-oxide is reacted with concentrated hydrochloric acid under elevated temperature and pressure.
-
Rationale: This reaction achieves both chlorination at the 4-position and reduction of the nitro group, followed by N-oxidation. The use of a sealed reactor is necessary to maintain the required pressure and temperature for the reaction to proceed efficiently.
Step 1.2: Deoxygenation to 4-Chloro-2-methylpyridine
The N-oxide is then deoxygenated to yield 4-chloro-2-methylpyridine.
-
Reaction: The N-oxide is treated with a reducing agent such as phosphorus trichloride in an inert solvent.
-
Rationale: Phosphorus trichloride is a powerful and cost-effective deoxygenating agent suitable for large-scale production. The reaction is typically exothermic and requires careful temperature control.
Step 1.3: Oxidation to 4-Chloro-2-pyridinecarboxylic acid
The methyl group is oxidized to a carboxylic acid.
-
Reaction: 4-chloro-2-methylpyridine is oxidized using a strong oxidizing agent like potassium permanganate in an aqueous medium.[9]
-
Rationale: Potassium permanganate is a readily available and potent oxidizing agent. The reaction progress can be monitored by the disappearance of the purple permanganate color. Careful control of temperature and pH is crucial to prevent over-oxidation and side reactions.
Step 1.4: Esterification to Methyl 4-chloropyridine-2-carboxylate
The final step in this sequence is the esterification of the carboxylic acid.
-
Reaction: 4-chloro-2-pyridinecarboxylic acid is reacted with methanol in the presence of an acid catalyst, such as thionyl chloride or sulfuric acid.[9]
-
Rationale: The use of thionyl chloride allows for the in-situ formation of the acyl chloride, which readily reacts with methanol to form the ester. This method is highly efficient and drives the reaction to completion.
| Parameter | Value | Rationale/Notes |
| Starting Material | 2-methyl-4-nitropyridine-N-oxide | Commercially available. |
| Key Reagents | Conc. HCl, PCl₃, KMnO₄, SOCl₂, Methanol | Standard industrial chemicals. |
| Solvents | Toluene, Water | Readily available and suitable for scale-up. |
| Typical Overall Yield | 30-40% | Based on reported yields for similar transformations.[9] |
| Purity (HPLC) | >99% | Achievable with proper purification at each step.[9] |
Part 2: Thiophene Ring Annulation and Final Product Formation
With the key pyridine intermediate in hand, the next stage involves the construction of the fused thiophene ring.
Step 2.1: Synthesis of this compound
This crucial step involves a cyclization reaction to form the thienopyridine core. A common method is the reaction of the substituted pyridine with a reagent that provides the necessary carbon and sulfur atoms for the thiophene ring.
-
Reaction: Methyl 4-chloropyridine-2-carboxylate is reacted with a suitable thiophene precursor, often involving a multi-step sequence that may include Vilsmeier-Haack type reactions or cyclization of appropriately functionalized thiophene derivatives.[10] While the exact reagents for this specific transformation are proprietary in many cases, analogous reactions in the synthesis of similar thienopyridines provide a basis for this step.[11]
-
Rationale: The choice of cyclization strategy will depend on the availability of starting materials and the desired regioselectivity. The reaction conditions are critical and need to be carefully optimized to maximize the yield of the desired isomer.
Caption: Key reaction steps in the synthesis of the target compound.
Process Safety and Scale-Up Considerations
Scaling up any chemical synthesis requires a thorough evaluation of potential hazards and process parameters.
-
Thermal Safety: Several steps in this synthesis are exothermic, particularly the deoxygenation with phosphorus trichloride and the oxidation with potassium permanganate. Proper heat management through controlled addition rates and efficient cooling is critical to prevent runaway reactions.
-
Reagent Handling: Many of the reagents used, such as concentrated acids, phosphorus trichloride, and thionyl chloride, are corrosive and/or toxic. Appropriate personal protective equipment (PPE) and handling procedures in a well-ventilated area are mandatory.
-
Waste Management: The synthesis generates various waste streams, including acidic and basic aqueous solutions and organic solvents. A comprehensive waste management plan must be in place to ensure environmentally responsible disposal.
-
Crystallization and Purification: On a large scale, purification by crystallization is often preferred over chromatography. The choice of solvent system for crystallization is crucial for obtaining high purity and good recovery of the final product.
Conclusion
The synthesis of this compound is a challenging yet achievable goal for drug development programs. The outlined synthetic strategy, based on a convergent approach and leveraging established chemical transformations, provides a solid foundation for a scalable and robust process. Careful optimization of each step, coupled with a strong emphasis on process safety, will be key to the successful production of this valuable intermediate for the next generation of thienopyridine-based therapeutics.
References
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Heart. (2018). 187 Novel thienopyridines are potent anti-platelet drugs, inhibiting platelet activation, aggregation and showing synergy with aspirin. Heart, 104(Suppl 6), A137. Available at: [Link]
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Kam, P. C. A. (2003). The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. PubMed. Available at: [Link]
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Hankey, G. J., & Eikelboom, J. W. (2009). Thienopyridine derivatives versus aspirin for preventing stroke and other serious vascular events in high vascular risk patients. PubMed Central. Available at: [Link]
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Queiroz, M. J. R. P., et al. (2019). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Molecules, 24(21), 3979. Available at: [Link]
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Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(18), 10327-10332. Available at: [Link]
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El-Subbagh, H. I. (2017). Chapter Four - Prasugrel Hydrochloride. In H. I. El-Subbagh (Ed.), Profiles of Drug Substances, Excipients, and Related Methodology (Vol. 42, pp. 165-201). Academic Press. Available at: [Link]
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Silva, B. R., et al. (2019). Synthesis of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates 2a-2h products. [Image]. In Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. ResearchGate. Available at: [Link]
- WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents.
- US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents.
- Process for the preparation of tetrahydrothieno [3,2-c] pyridine derivatives - Google Patents.
-
Li, M., et al. (2022). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. Molecules, 27(15), 4983. Available at: [Link]
-
Queiroz, M. J. R. P., et al. (2019). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. MDPI. Available at: [Link]
-
Grunewald, G. L., et al. (2005). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of medicinal chemistry, 48(21), 6549–6560. Available at: [Link]
- US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives - Google Patents.
-
Abdel-Wahab, B. F., et al. (2019). Targeted Synthesis of 4-Chloro-3-formylthieno[2,3-b]pyridine and/or 4-Chlorothieno[2,3-b]pyridine by Reaction between N-Protected 3-Acetyl-2-aminothiophenes and Vilsmeier–Haack Reagent. ACS Omega, 4(1), 2138-2144. Available at: [Link]
Sources
- 1. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thienopyridine derivatives versus aspirin for preventing stroke and other serious vascular events in high vascular risk patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. heart.bmj.com [heart.bmj.com]
- 4. researchgate.net [researchgate.net]
- 5. Prasugrel synthesis - chemicalbook [chemicalbook.com]
- 6. asianpubs.org [asianpubs.org]
- 7. CN104341433A - Preparation method of Prasugrel intermediate - Google Patents [patents.google.com]
- 8. CN102241689A - Method for preparing prasugrel intermediate and application of method in synthesizing prasugrel - Google Patents [patents.google.com]
- 9. CN102010367A - Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for Thieno[3,2-c]pyridine Synthesis
Welcome to the technical support center dedicated to the synthesis of thieno[3,2-c]pyridines. This scaffold is a cornerstone in medicinal chemistry, forming the core of critical antiplatelet agents like Clopidogrel and Ticlopidine.[1] Its synthesis, while well-established, presents several challenges that can impact yield, purity, and scalability.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established literature and field experience. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve consistent, high-quality results.
Core Synthetic Pathway: The Pictet-Spengler Approach
One of the most robust and widely used methods for constructing the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core is an acid-catalyzed intramolecular cyclization, a variation of the Pictet-Spengler reaction.[2][3] The process generally involves the condensation of a 2-thienylethylamine derivative with an aldehyde (commonly formaldehyde) to form an intermediate imine, which then undergoes electrophilic substitution onto the electron-rich thiophene ring to furnish the final bicyclic product.
Caption: General Pictet-Spengler type synthesis of the thieno[3,2-c]pyridine core.
Troubleshooting Guide: A-Q&A Approach
This section addresses specific issues encountered during synthesis. Each answer provides a causal analysis and actionable solutions.
Q1: My reaction yield is consistently low or I'm getting no product. What are the primary factors to investigate?
A1: Low yield is the most common challenge and typically points to issues in one of three areas: starting material integrity, inefficient imine formation, or failed cyclization.
-
Causality 1: Inefficient Cyclization. The key step, intramolecular electrophilic aromatic substitution, is highly dependent on the acid catalyst and reaction conditions. An insufficiently acidic environment or suboptimal temperature will stall the reaction.
-
Solution:
-
Catalyst Choice: While standard HCl is common, stronger acids can promote cyclization. Consider using p-toluenesulfonic acid (PTSA) or trifluoromethanesulfonic acid (TfOH) if yields are poor with HCl.[4]
-
Temperature Optimization: This reaction requires thermal energy. Typical temperatures range from 50°C to reflux.[5] If you are running the reaction at a lower temperature (e.g., 50-55°C), try incrementally increasing it to 70-75°C while monitoring by TLC.[5]
-
Solvent Selection: The choice of solvent can influence solubility and reaction kinetics. Dichloromethane (DCM) or dichloroethane are frequently used.[6] Some protocols utilize alcoholic solvents with an acid gas (e.g., ethanolic HCl), which can also be effective.[5]
-
-
-
Causality 2: Incomplete Imine Formation. The initial condensation between the amine and formaldehyde is a reversible equilibrium. If the water byproduct is not effectively managed, the equilibrium will not favor the imine intermediate required for cyclization.
-
Solution:
-
Formaldehyde Source: Polyoxymethylene is often preferred over aqueous formaldehyde as it introduces less water into the system from the start.[6]
-
Azeotropic Water Removal: When using solvents like dichloroethane, employing a Dean-Stark apparatus to azeotropically remove water can significantly drive the reaction forward.[6]
-
-
-
Causality 3: Poor Reagent Quality. The starting 2-thienylethylamine can degrade over time if not stored properly. Impurities in solvents or reagents can poison catalysts or participate in side reactions.
-
Solution:
-
Verify Starting Material Purity: Use freshly distilled or recently purchased 2-thienylethylamine. Confirm its purity via NMR or GC-MS.
-
Use Anhydrous Solvents: Ensure that solvents are dry, especially for the cyclization step, to avoid side reactions and ensure the acid catalyst is not quenched.
-
-
Caption: Troubleshooting workflow for diagnosing low reaction yield.
Q2: My reaction produces a complex mixture of byproducts that is difficult to purify. What is happening?
A2: Byproduct formation often arises from the high reactivity of the intermediates or competing reaction pathways.
-
Causality 1: Dimerization/Polymerization. The imine intermediate can potentially react with itself, or the formaldehyde can polymerize, especially under harsh acidic conditions.
-
Solution:
-
Controlled Addition: Add the formaldehyde source or the acid catalyst slowly at a lower temperature to control the initial exotherm and reaction rate.
-
Dilution: Running the reaction at a higher dilution can disfavor intermolecular side reactions and favor the desired intramolecular cyclization.
-
-
-
Causality 2: Formation of Regioisomers. If you are using a thiophene substituted at the 3-position, cyclization can occur at either the 2- or 4-position, leading to a mixture of thieno[3,2-c]pyridine and thieno[3,4-c]pyridine isomers.
-
Solution:
-
Protecting Groups: In complex syntheses, using a protecting group (like a bromine) at one of the positions can direct the cyclization, after which it can be removed.[2]
-
Chromatography: Careful optimization of column chromatography (testing different solvent systems like ethyl acetate/hexanes vs. DCM/methanol) is essential for separating these closely related isomers.
-
-
Q3: The reaction seems to stall and never reaches completion, even after extended reaction times. Why?
A3: A stalled reaction typically indicates that the activation energy for the final step is not being met or that the catalyst has been deactivated.
-
Causality: Insufficient Catalyst Activity. The acid catalyst may be present in too low a concentration, or it may be sequestered by basic impurities or the product itself. The thieno[3,2-c]pyridine product is basic and will form a salt with the acid, effectively consuming it.
-
Solution:
-
Stoichiometric Acid: In many cases, the "catalyst" is actually a reagent. The cyclization is often performed with a stoichiometric amount or even an excess of a strong acid (e.g., in a solution of HCl in an alcohol or DMF) to ensure the reaction goes to completion.[5][6]
-
Monitor pH: While difficult in organic solvents, ensuring the reaction medium remains strongly acidic throughout the process is key. If necessary, a second charge of the acid catalyst can be added if the reaction stalls.
-
-
Frequently Asked Questions (FAQs)
FAQ 1: What are the most common synthetic routes to the thieno[3,2-c]pyridine core? Besides the Pictet-Spengler type reaction described above, another powerful method is the Gewald reaction .[7][8] This multicomponent reaction typically involves condensing a ketone (like N-substituted-4-piperidone), an active methylene nitrile (e.g., ethyl cyanoacetate), and elemental sulfur to build the thiophene ring onto a pre-existing pyridine core.[9][10] This route is highly efficient for producing polysubstituted 2-aminothiophenes, which are versatile precursors to a wide range of thienopyridine derivatives.[10][11]
FAQ 2: How critical is the choice of formaldehyde source? It is very critical. While aqueous formaldehyde is inexpensive, it introduces a significant amount of water, which can hinder the formation of the necessary imine intermediate.[5] Polyoxymethylene , a solid polymer of formaldehyde, is often the superior choice as it depolymerizes in situ under acidic conditions to provide anhydrous formaldehyde, thereby improving reaction efficiency and control.[6]
FAQ 3: What is the best practice for monitoring the reaction's progress? A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.
-
TLC: Use a silica plate and a mobile phase like 10% Methanol in DCM. Visualize with a UV lamp and then stain with potassium permanganate. The starting amine will be visible, while the final product will appear as a new, less polar spot.
-
LC-MS: This is the definitive method. It allows you to track the disappearance of the starting amine (e.g., m/z 127 for 2-thienylethylamine) and the appearance of the product (m/z 139 for the tetrahydrothieno[3,2-c]pyridine free base), confirming the mass of all key species in the reaction mixture.
Optimized Reaction Parameters
The following table summarizes typical conditions for the acid-catalyzed cyclization of 2-thienylethylamine with a formaldehyde source, highlighting the impact of different parameters on the outcome.
| Parameter | Condition A | Condition B | Condition C | Rationale & Expected Outcome |
| Formaldehyde Source | Polyoxymethylene[6] | Aqueous Formaldehyde (37%)[5] | Paraformaldehyde | Polyoxymethylene is often preferred for anhydrous conditions, leading to cleaner reactions and potentially higher yields. |
| Acid Catalyst | 6.6N HCl in DMF[6] | Ethanolic HCl[5] | PTSA in Toluene | HCl in DMF/Ethanol provides a strong acidic medium for efficient cyclization. PTSA is a solid, easier-to-handle catalyst that can be effective, especially with azeotropic water removal. |
| Solvent | Dichloromethane / DMF[6] | Water / Dichloroethane[5] | Toluene | Chlorinated solvents are common and effective. Toluene allows for higher reflux temperatures and efficient Dean-Stark water removal. |
| Temperature | 70°C[6] | 50-55°C[5] | Reflux (110°C) | Higher temperatures generally accelerate the cyclization but can also lead to more byproducts. Optimization is key; 70°C is a good starting point. |
| Reaction Time | 4-6 hours[6] | 20-30 hours[5] | 8-12 hours | Reaction time is highly dependent on temperature and catalyst. Monitor by LC-MS to determine the optimal endpoint. |
Detailed Experimental Protocols
Protocol 1: Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride
This protocol is adapted from established industrial methods for synthesizing a key intermediate of Clopidogrel.[5][6]
-
Imine Formation:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-thienylethylamine (10.0 g, 78.6 mmol) and dichloromethane (100 mL).
-
Stir the solution for 5-10 minutes at room temperature (25 ± 5°C).
-
Add polyoxymethylene (2.6 g, 86.5 mmol, 1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux (approx. 40-45°C) for 4 to 6 hours. The solution may become clearer as the reaction progresses.
-
-
Cyclization and Salt Formation:
-
Cool the reaction mixture to room temperature.
-
In a separate beaker, prepare a solution of 7% hydrochloric acid in N,N-dimethylformamide (DMF) (35 mL). Caution: This should be done in a fume hood with appropriate PPE.
-
Slowly add the HCl/DMF solution to the reaction mixture at 25 ± 5°C.
-
Heat the resulting mixture to 70 ± 5°C and stir for 4-6 hours. A precipitate will begin to form.
-
-
Isolation and Purification:
-
Cool the reaction to 15 ± 2°C in an ice bath and continue stirring for 1 hour to maximize crystallization.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold dichloromethane (2 x 20 mL).
-
Dry the white to off-white solid under vacuum at 40°C to a constant weight.
-
Expected Yield: ~12-14 g (85-95%). Purity: >99% by HPLC.
References
-
Vertex AI Search Result[12]: Synthesis of 4,5,6,7-Tetrahydro-thieno[3,2-c]pyridine-2-boronic acid. (Provides context on derivatives). URL not directly applicable to a general protocol.
-
Google Patents[5]: CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride.
-
Synfacts[13]: Synthesis of Thieno[3,2-c]pyridinones by Cyclopropyl Thione Rearrangement. (Highlights biological importance). URL not provided.
-
Google Patents[14]: US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py.
-
National Institutes of Health (PMC)[2]: Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. [Link]
-
Google Patents[15]: WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds.
-
ResearchGate[16]: Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems. [Link]
-
MDPI[9]: Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. [Link]
-
MDPI[4]: Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. [Link]
-
Vertex AI Search Result[17]: Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. (Discusses biological activity of related scaffolds). URL not provided.
-
ChemSynthesis[18]: 4,5,6,7-tetrahydrothieno[3,2-c]pyridine. [Link]
-
National Institutes of Health[19]: Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. [Link]
-
National Institutes of Health[10]: Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. [Link]
-
ResearchGate[3]: (PDF) Thienopyridines: Synthesis, Properties, and Biological Activity. [Link]
-
ARKIVOC[11]: Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride - Google Patents [patents.google.com]
- 6. Page loading... [guidechem.com]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
- 8. Gewald Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. quod.lib.umich.edu [quod.lib.umich.edu]
- 12. prepchem.com [prepchem.com]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 14. US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py - Google Patents [patents.google.com]
- 15. WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. chemsynthesis.com [chemsynthesis.com]
- 19. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic protocols and improve yields.
I. Synthesis Overview: A Common Pathway
The synthesis of this compound typically involves a multi-step process. A common and effective route begins with the construction of the thieno[3,2-c]pyridine core, followed by chlorination and esterification. One prevalent strategy involves the use of a substituted thiophene and a pyridine precursor to construct the fused ring system.
A key intermediate in many syntheses is the corresponding 4-hydroxythieno[3,2-c]pyridine derivative. This intermediate is then subjected to a chlorination reaction, often using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to introduce the chlorine atom at the 4-position. The final step is the esterification of the carboxylic acid at the 2-position to yield the desired methyl ester.
Below is a generalized workflow for this synthetic approach:
Caption: Generalized workflow for the synthesis of this compound.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions to improve your experimental outcomes.
Issue 1: Low Yield in the Chlorination Step
Question: I am experiencing a low yield during the chlorination of Methyl 4-hydroxythieno[3,2-c]pyridine-2-carboxylate using phosphorus oxychloride (POCl₃). What are the potential causes and how can I improve the conversion?
Answer:
Low yields in the chlorination of heterocyclic hydroxyl compounds are a frequent challenge. The primary causes often revolve around reaction conditions, reagent quality, and the presence of moisture.
Potential Causes & Solutions:
-
Incomplete Reaction: The conversion of the hydroxyl group to a chloride can be sluggish.
-
Causality: The hydroxyl group on the pyridine ring is a relatively poor leaving group. The reaction with POCl₃ proceeds through a phosphate ester intermediate, which is then displaced by a chloride ion. This process may require significant thermal energy to proceed to completion.
-
Solution:
-
Increase Reaction Temperature and Time: Refluxing the reaction mixture for an extended period (e.g., 4-6 hours or even longer) can drive the reaction to completion.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Use of a Catalyst: The addition of a catalytic amount of a tertiary amine, such as triethylamine or N,N-dimethylaniline, can sometimes accelerate the reaction. These bases can act as nucleophilic catalysts or scavenge any HCl generated, which might otherwise inhibit the reaction.
-
-
-
Reagent Decomposition: Phosphorus oxychloride is highly reactive and susceptible to hydrolysis.
-
Causality: Moisture in the reaction flask or from the starting material will rapidly decompose POCl₃ to phosphoric acid and HCl. This not only consumes the reagent but also introduces unwanted side products and can lead to a complex reaction mixture.
-
Solution:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents if the reaction is performed in a solvent. The starting material, Methyl 4-hydroxythieno[3,2-c]pyridine-2-carboxylate, should be dried under vacuum before use.
-
Use Fresh or Distilled POCl₃: Use a freshly opened bottle of phosphorus oxychloride or distill it prior to use to remove any decomposition products.
-
-
-
Side Reactions: At elevated temperatures, side reactions such as decomposition or polymerization of the starting material or product can occur.
-
Causality: The thieno[3,2-c]pyridine core can be sensitive to strongly acidic and high-temperature conditions, potentially leading to charring or the formation of intractable tars.
-
Solution:
-
Controlled Temperature: While a high temperature is often necessary, avoid excessive heating. Use a silicone oil bath with a temperature controller for precise temperature management.
-
Alternative Chlorinating Agents: If high temperatures with POCl₃ consistently lead to decomposition, consider alternative, milder chlorinating agents. For example, a mixture of triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) or N-chlorosuccinimide (NCS) can sometimes effect the chlorination under milder conditions. Thionyl chloride (SOCl₂) is another common chlorinating agent that may offer different reactivity and require different conditions.[2]
-
-
Summary of Recommended Chlorination Conditions:
| Parameter | Recommended Condition | Rationale |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | Effective and commonly used for this transformation. |
| Temperature | Reflux (typically 100-110 °C) | To provide sufficient energy for the reaction to proceed. |
| Reaction Time | 4-24 hours | Monitor by TLC or LC-MS for completion. |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent moisture from entering the reaction. |
| Work-up | Cautious quenching with ice/water | POCl₃ reacts violently with water. |
Issue 2: Formation of Multiple Byproducts and Purification Challenges
Question: My reaction mixture shows multiple spots on TLC after the chlorination step, and I am struggling to isolate the pure this compound. What are these byproducts and what is the best purification strategy?
Answer:
The formation of multiple byproducts is often linked to the issues discussed in the previous section. Proper identification of these byproducts can guide the optimization of your reaction and purification strategy.
Common Byproducts:
-
Unreacted Starting Material: Methyl 4-hydroxythieno[3,2-c]pyridine-2-carboxylate.
-
Decomposition Products: Dark, polar, baseline material on TLC, often resulting from overheating.
-
Over-chlorinated or Side-chlorinated Products: Although less common for this specific position, chlorination at other positions on the ring system is a possibility under harsh conditions.
-
Hydrolyzed Product: If the work-up is not carefully controlled, the product can hydrolyze back to the starting material.
Purification Strategy:
-
Initial Work-up:
-
After the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.
-
Neutralize the acidic solution with a base such as sodium bicarbonate or sodium carbonate solution until the pH is neutral or slightly basic. Be cautious as this will generate CO₂ gas.
-
Extract the aqueous layer with an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
-
Column Chromatography:
-
This is typically the most effective method for separating the desired product from byproducts.
-
Stationary Phase: Silica gel (230-400 mesh) is standard.
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane or petroleum ether is a good starting point. For example, start with 100% hexane and gradually increase the polarity by adding ethyl acetate. The less polar product should elute before the more polar starting material.
-
Troubleshooting Purification:
-
Streaking on TLC: If your product streaks on the TLC plate, it may indicate that it is slightly acidic or basic. Adding a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can improve the separation.
-
Co-elution of Impurities: If impurities co-elute with your product, you may need to try a different solvent system or a different stationary phase (e.g., alumina).
Caption: A standard workflow for the purification of this compound.
Issue 3: Poor Yield in the Initial Ring Formation
Question: I am attempting to synthesize the thieno[3,2-c]pyridine core and the yield is consistently low. What are the critical parameters for this cyclization reaction?
Answer:
The successful construction of the fused thienopyridine ring system is highly dependent on the specific synthetic route chosen. However, some general principles apply to many of these cyclization reactions. For instance, in a Gewald-type reaction, which is often used to form substituted 2-aminothiophenes that can be precursors to thienopyridines, the reaction conditions are crucial.[3]
Key Considerations for Ring Formation:
-
Choice of Base and Solvent: The base and solvent system can significantly influence the reaction rate and the formation of byproducts. Common bases include morpholine, piperidine, or triethylamine. The choice of solvent often depends on the solubility of the starting materials and the required reaction temperature.
-
Temperature Control: Many cyclization reactions are exothermic. It is important to control the temperature to avoid runaway reactions and the formation of side products. In some cases, heating is required to drive the reaction to completion.
-
Stoichiometry of Reactants: The molar ratio of the reactants must be carefully controlled. An excess of one reactant may lead to the formation of undesired products.
-
Removal of Water: In condensation reactions that produce water as a byproduct, the removal of water can shift the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus if the reaction is run at a high enough temperature in a suitable solvent like toluene or xylene.
Example of a Potential Synthetic Route for a Precursor:
The synthesis of a 2-aminothiophene precursor, a common starting point for thieno[2,3-c]pyridines, can be achieved through the Gewald reaction.[3] This involves the reaction of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base.
To improve the yield of the ring formation, consider the following:
-
Systematic Screening: Perform small-scale reactions to screen different bases, solvents, and temperatures to find the optimal conditions for your specific substrates.
-
Purity of Starting Materials: Ensure that your starting materials are pure, as impurities can inhibit the reaction or lead to the formation of byproducts.
-
Inert Atmosphere: If any of the reactants or intermediates are sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
III. Concluding Remarks
Optimizing the synthesis of this compound requires a systematic approach to troubleshooting. By carefully considering the reaction parameters for each step, particularly the chlorination and the initial ring formation, and by employing robust purification techniques, researchers can significantly improve the yield and purity of the final product. Always prioritize safety, especially when working with hazardous reagents like phosphorus oxychloride.
IV. References
-
Silva, B. R., Rebelo, R., Rodrigues, J. M., & Queiroz, M. J. R. (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Molecules, 26(11), 3193. [Link]
-
Grunewald, G. L., Dahanukar, V. H., Ching, P., & Criscione, K. R. (1997). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry, 40(25), 3997-4005. [Link]
-
Google Patents. (2009). Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride. CN102010367A.
-
Google Patents. (2005). Thieno ( 3 , 2-c) pyridine compounds. WO2007066127A2.
-
Al-Suwaidan, I. A., Abdel-Aziz, H. A., & Al-Shaikh, M. A. (2022). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules, 27(15), 4993. [Link]
Sources
Technical Support Center: Purification of Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate
From the desk of the Senior Application Scientist
Welcome to the technical support guide for the purification of Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate (CAS No. 1315364-06-7). This molecule is a key building block in medicinal chemistry and drug development, often serving as a precursor for pharmacologically active agents.[1] However, its purification can present unique challenges due to its heterocyclic nature.
This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-tested insights to overcome common hurdles. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt these methods to your specific experimental context.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary recommended methods for purifying crude this compound?
The two most effective and widely used techniques for this compound are flash column chromatography and recrystallization. The choice depends on the impurity profile and the scale of your reaction. Flash chromatography is excellent for separating the target compound from impurities with different polarities, while recrystallization is ideal for removing small amounts of impurities from a solid product, often yielding material of very high purity.
Q2: What are the most common impurities I should expect?
Impurities can originate from several sources:
-
Unreacted Starting Materials: Depending on the synthetic route, these are often the most common contaminants.
-
Reaction Byproducts: Incomplete reactions or side reactions can generate structurally similar impurities that may be difficult to separate. For instance, isomers or related thienopyridines can be formed.[2]
-
Decomposition Products: The thienopyridine core can be sensitive to highly acidic or basic conditions, or prolonged heat. The compound's stability on silica gel should be tested before committing to column chromatography.[3]
-
Residual Catalysts: If your synthesis involved a palladium-catalyzed cross-coupling reaction, residual palladium can be a problematic, often colored, impurity.[4]
Q3: How do I choose between column chromatography and recrystallization?
The decision should be based on an initial analysis of your crude product by Thin Layer Chromatography (TLC).
-
Choose Column Chromatography if: Your TLC shows multiple spots with clear separation (Rf difference > 0.15), indicating impurities of significantly different polarity. It is also the method of choice when dealing with oily or non-crystalline crude products.
-
Choose Recrystallization if: Your crude product is a solid and the TLC shows one major product spot with minor, faint impurity spots. This indicates a relatively pure product that can be further polished by recrystallization. It is also highly effective if you have already performed a column and wish to achieve analytical-grade purity.
Q4: My "pure" compound is a persistent off-white or yellow solid. Is this acceptable, and can it be fixed?
While some compounds are inherently colored, a yellow tint in heterocyclic compounds often suggests the presence of trace, highly conjugated impurities or residual metal from catalysis.[4]
-
Is it acceptable? For many synthetic steps, a slightly off-white solid is perfectly acceptable for moving forward. However, for final compounds or materials for biological testing, achieving a colorless or white solid is often a purity benchmark.
-
How to fix it: If recrystallization does not remove the color, a charcoal treatment can be effective.[5] This involves adding a small amount of activated charcoal to the hot solution during recrystallization, which adsorbs colored impurities. Alternatively, a quick filtration through a small plug of silica or alumina can sometimes remove baseline impurities causing the coloration.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during purification.
Flash Column Chromatography Issues
Q: My compound is streaking severely on the TLC plate and giving broad, tailing peaks during column chromatography. What is happening and how do I fix it?
A: The Cause: This is a classic sign of an unwanted interaction between your compound and the stationary phase. This compound contains a basic pyridine nitrogen atom. The surface of standard silica gel is acidic due to the presence of silanol (Si-OH) groups. The basic nitrogen interacts strongly with these acidic sites via an acid-base interaction, causing it to "stick" and elute slowly and unevenly, resulting in streaking or tailing.[5]
The Solution:
-
Add a Basic Modifier: Neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase (eluent). Triethylamine (Et₃N) at 0.1-1% is the most common and effective choice.[5] Alternatively, a few drops of aqueous ammonia in your polar solvent (e.g., methanol) can also be used. This simple addition will dramatically improve peak shape and separation.
-
Use an Alternative Stationary Phase: If streaking persists, consider using a different stationary phase. Neutral or basic alumina can be excellent alternatives for purifying basic compounds.[5]
Q: I'm seeing poor separation between my product and a key impurity. How can I optimize my mobile phase?
A: The Cause: Your chosen solvent system does not have sufficient selectivity to resolve the compounds. Simply increasing or decreasing the polarity might not be enough if the compounds have very similar polarities.
The Solution:
-
Systematic TLC Analysis: First, determine the ideal solvent polarity on a TLC plate. Aim for an Rf value for your product of around 0.3-0.4 for good column separation.[3]
-
Change Solvent Selectivity: If adjusting the ratio of a two-solvent system (e.g., hexane/ethyl acetate) is ineffective, you need to change the nature of the solvents. Different solvents interact with your compound and the silica in different ways. Try switching to a completely different system, such as dichloromethane/methanol or toluene/acetone, to exploit different intermolecular forces and achieve separation.[3][5]
Q: My compound appears to be decomposing on the column. My collected fractions are impure and my yield is low. What are my options?
A: The Cause: The acidic nature of silica gel can catalyze the decomposition of sensitive molecules.
The Solution:
-
Test for Stability: Before running a large-scale column, spot your crude material on a TLC plate, let it sit for an hour, and then elute it. If you see new spots appear that were not in the initial crude mixture, your compound is likely unstable on silica.[3]
-
Deactivate the Silica: You can reduce the acidity of the silica gel. This can be done by preparing a slurry of silica in your non-polar solvent containing 1% triethylamine, then packing the column with this slurry.
-
Switch to a Neutral Stationary Phase: As mentioned before, neutral alumina is a good alternative that lacks the acidity of silica gel.[3]
-
Consider an Alternative Method: If all else fails, avoid chromatography and focus on optimizing a recrystallization or an acid-base extraction to purify your material.
Recrystallization Issues
Q: My compound oiled out of the solution instead of forming crystals. How can I resolve this?
A: The Cause: This typically happens when the boiling point of the solvent is higher than the melting point of your compound, or when the solution is supersaturated with impurities. The compound melts in the hot solvent and separates as an oil upon cooling.
The Solution:
-
Add More Solvent: Re-heat the solution until the oil fully redissolves. You may need to add slightly more solvent. Then, allow it to cool much more slowly. Slow cooling is critical for forming a proper crystal lattice.
-
Lower the Solution Temperature: Try a lower-boiling point solvent or a solvent mixture. This ensures the solution temperature stays below your compound's melting point.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: Add a single, tiny crystal of pure product (if you have it) to the cooled, supersaturated solution to induce crystallization.[5]
Q: My recovery after recrystallization is very low. What went wrong?
A: The Cause: The most common reasons for low recovery are using too much solvent or cooling the solution too quickly and trapping product in the filtrate.
The Solution:
-
Use Minimal Solvent: When dissolving your crude product, use the absolute minimum amount of hot solvent required to achieve full dissolution.[5] Any excess solvent will retain more of your product in the solution upon cooling.
-
Cool Slowly: Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath for at least 30 minutes to maximize crystal precipitation before filtering.
-
Evaporate the Mother Liquor: You can often recover a second crop of crystals by partially evaporating the solvent from the filtrate and cooling it again. Be aware that this second crop may be less pure than the first.
Section 3: Standardized Protocols
Protocol 1: Flash Column Chromatography with Basic Modifier
-
TLC Analysis: Determine an appropriate solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) that gives your product an Rf of ~0.3. Prepare your eluent and add 0.5% triethylamine (Et₃N).
-
Column Packing: Pack a column with silica gel using the prepared eluent. Ensure the silica bed is compact and level.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. If it's not fully soluble, you can pre-adsorb it onto a small amount of silica gel. To do this, dissolve the crude product in a suitable solvent (like DCM), add a small amount of silica, evaporate the solvent to get a dry, free-flowing powder, and load this powder onto the top of the column.
-
Elution: Run the column, applying gentle pressure. Start with the determined eluent composition and consider running a gradient (slowly increasing the polarity) if multiple compounds are present.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble when hot. Common choices for compounds like this include ethanol, methanol, isopropanol, ethyl acetate, or mixtures such as ethanol/water or ethyl acetate/hexane.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) and swirling until the solid just dissolves. Using the minimum amount of hot solvent is critical.[5]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal or any insoluble impurities.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities. Dry the crystals under vacuum.
Section 4: Data & Visualization
Table 1: Recommended Solvent Systems for Chromatography
| Solvent System | Polarity | Typical Use Case | Modifier |
| Hexane / Ethyl Acetate | Low to Medium | Good starting point for many organic compounds. | 0.5% Et₃N |
| Dichloromethane / Methanol | Medium to High | For more polar compounds that don't move in Hex/EtOAc. | 0.5% Et₃N |
| Toluene / Acetone | Medium | Offers different selectivity compared to ester-based systems. | 0.5% Et₃N |
Purification Troubleshooting Workflow
Caption: Troubleshooting workflow for purification.
References
-
Campos, F. B., et al. (2018). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. Molecules. Available at: [Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Available at: [Link]
- Google Patents. (2011). CN102010367A - Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride.
-
Lu, N., et al. (2018). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. Molecules. Available at: [Link]
-
IJSDR. (2022). SYNTHESIS AND CHARACTERIZATION OF CLOPIDOGREL RELATED IMPURITY A. International Journal of Scientific Development and Research. Available at: [Link]
-
ARKIVOC. (2014). Synthesis of functionalized pyridinium salts bearing a free amino group. Arkivoc. Available at: [Link]
-
Reddit. (2023). Purification Troubleshooting. r/chemistry. Available at: [Link]
-
J&K Scientific. This compound. Available at: [Link]
-
MDPI. (2018). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. Available at: [Link]
-
PrepChem.com. Synthesis of 4-methylthieno[3, 2-c]pyridine. Available at: [Link]
-
ResearchGate. (2017). Thienopyridines: Synthesis, Properties, and Biological Activity. Available at: [Link]
Sources
Common side products in the synthesis of 4-chlorothieno[3,2-c]pyridines.
Welcome to the Technical Support Center for the synthesis of 4-chlorothieno[3,2-c]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we address common challenges and side products encountered during the synthesis, providing in-depth troubleshooting advice and detailed protocols to ensure the integrity and success of your experiments.
Introduction: The Synthetic Challenge
The 4-chlorothieno[3,2-c]pyridine core is a valuable building block in medicinal chemistry. Its synthesis, most commonly achieved by the chlorination of a thieno[3,2-c]pyridin-4-one precursor, is often accompanied by the formation of several persistent side products. These impurities can complicate purification, reduce yields, and interfere with subsequent reactions. This guide provides a systematic approach to identifying, minimizing, and eliminating these common side products.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction to form 4-chlorothieno[3,2-c]pyridine from thieno[3,2-c]pyridin-4-one is sluggish and incomplete. What is the likely cause and how can I improve the conversion?
A1: Incomplete Chlorination
A common issue is the presence of unreacted thieno[3,2-c]pyridin-4-one starting material in your final product. This is often due to insufficient reactivity of the chlorinating agent or suboptimal reaction conditions.
Causality: The conversion of the pyridin-4-one to the 4-chloro derivative proceeds via an intermediate that requires a potent chlorinating agent like phosphorus oxychloride (POCl₃). If the reaction temperature is too low, the duration is too short, or the POCl₃ is not fresh, the reaction may not go to completion.
Troubleshooting Steps:
-
Reagent Quality: Ensure your phosphorus oxychloride (POCl₃) is fresh and has been stored under anhydrous conditions. Over time, POCl₃ can hydrolyze, reducing its efficacy.
-
Reaction Temperature and Time: The chlorination typically requires elevated temperatures. A general guideline is to reflux the reaction mixture. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion before workup.
-
Excess Reagent: Using a larger excess of POCl₃ can help drive the reaction to completion. However, this will necessitate a more rigorous quenching and workup procedure.
Protocol for Complete Chlorination:
| Parameter | Recommendation |
| Reagent | Phosphorus oxychloride (POCl₃) |
| Stoichiometry | 3-5 equivalents of POCl₃ |
| Solvent | Toluene or neat POCl₃ |
| Temperature | Reflux (typically around 110 °C) |
| Time | 3-5 hours (monitor by TLC/LC-MS) |
Q2: After aqueous workup, I'm observing a significant amount of the starting thieno[3,2-c]pyridin-4-one in my product. What is happening and how can I prevent this?
A2: Product Hydrolysis
The 4-chlorothieno[3,2-c]pyridine product is susceptible to hydrolysis, especially under basic or prolonged exposure to aqueous conditions during workup. This hydrolysis reverts the product back to the thieno[3,2-c]pyridin-4-one starting material.
Causality: The chloro group at the 4-position of the pyridine ring is a good leaving group, making the carbon atom susceptible to nucleophilic attack by water. This process is often accelerated by heat and changes in pH.
Troubleshooting Steps:
-
Careful Quenching: Quench the reaction mixture by slowly and carefully pouring it onto crushed ice with vigorous stirring. This helps to dissipate the heat from the exothermic reaction of POCl₃ with water.
-
Controlled pH: During workup, maintain a neutral or slightly acidic pH. Basifying the mixture can accelerate the rate of hydrolysis.
-
Minimize Contact with Water: Extract the product into an organic solvent as quickly as possible after quenching. Minimize the time the product is in the aqueous phase.
-
Anhydrous Workup: If hydrolysis is a persistent issue, consider an anhydrous workup. This can be achieved by removing the excess POCl₃ under reduced pressure and then dissolving the residue in an anhydrous organic solvent for further purification.
Workflow for Minimizing Hydrolysis:
Caption: Workflow to minimize product hydrolysis.
Q3: I'm observing an unknown, high molecular weight impurity in my mass spectrum that I suspect is a dimer. How is this formed and how can I avoid it?
A3: Dimer Formation
While less common, dimerization can occur, especially if the reaction is not carried out under strictly anhydrous conditions or if certain intermediates are allowed to accumulate.
Causality: One plausible mechanism involves the formation of a phosphorylated intermediate from the reaction of the pyridin-4-one with POCl₃. This activated intermediate can then be attacked by another molecule of the starting pyridin-4-one, leading to the formation of a "pseudodimer".[1]
Troubleshooting Steps:
-
Strictly Anhydrous Conditions: Ensure all glassware is flame-dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Controlled Reagent Addition: Add the POCl₃ dropwise to a suspension of the thieno[3,2-c]pyridin-4-one at a low temperature (e.g., 0 °C) before gradually heating to reflux. This can help to minimize the buildup of reactive intermediates.
-
Use of a Base: In some cases, the addition of a non-nucleophilic base can help to control the reaction and suppress the formation of side products.
Proposed Dimer Formation Pathway:
Caption: Plausible pathway for dimer formation.
Purification Strategies
Effective purification is crucial for obtaining high-purity 4-chlorothieno[3,2-c]pyridine.
| Impurity | Recommended Purification Method | Eluent System (Silica Gel Chromatography) |
| Unreacted Thieno[3,2-c]pyridin-4-one | Column Chromatography | A gradient of ethyl acetate in hexanes (e.g., 10-50%) is typically effective. The more polar pyridin-4-one will have a lower Rf value. |
| Hydrolysis Product (Thieno[3,2-c]pyridin-4-one) | Column Chromatography | Same as for the unreacted starting material. |
| Dimeric Byproducts | Column Chromatography or Recrystallization | Dimeric impurities are significantly less polar and will typically elute first in column chromatography. Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be effective. |
Experimental Protocols
Protocol 1: Synthesis of 4-Chlorothieno[3,2-c]pyridine
Materials:
-
Thieno[3,2-c]pyridin-4-one
-
Phosphorus oxychloride (POCl₃)
-
Toluene (anhydrous)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add thieno[3,2-c]pyridin-4-one (1.0 eq).
-
Add anhydrous toluene to form a suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (3.0 eq) dropwise with stirring.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
References
- Arnott, E. A., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(5), 1444-1455.
Sources
Technical Support Center: Troubleshooting Low Yields in the Gewald Reaction for Thienopyridine Precursors
Welcome to the technical support center for the Gewald reaction. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful multicomponent reaction for the synthesis of 2-aminothiophenes, the key precursors for thienopyridines and other valuable heterocyclic compounds.[1][2][3][4][5] As a Senior Application Scientist, I will provide field-proven insights to help you navigate common challenges and optimize your reaction yields.
Troubleshooting Guide
This section addresses specific issues that can lead to diminished yields during the Gewald synthesis.
Q1: My reaction is not proceeding, or the conversion rate is extremely low. What are the likely causes?
A1: This common issue often points to problems with the initial Knoevenagel condensation, reagent quality, or reaction setup.[6]
-
Inefficient Knoevenagel-Cope Condensation: This is the first mechanistic step and is critical for the overall success of the reaction.[7][8][9][10]
-
Base Selection: The choice of base is crucial for catalyzing this step.[6] For less reactive ketones, a stronger base may be necessary. While secondary amines like morpholine and piperidine are commonly used, screening other bases such as triethylamine can be beneficial.[6][7] Morpholine is often favored due to its ability to also solubilize sulfur.[11]
-
Water Removal: The condensation reaction produces water, which can inhibit the reaction equilibrium.[6][12] For challenging substrates, consider using a Dean-Stark apparatus or adding a dehydrating agent to drive the reaction forward.[6]
-
-
Purity of Reagents:
-
Starting Materials: Ensure your ketone/aldehyde and active methylene nitrile are pure. Impurities can lead to unwanted side reactions.[12]
-
Sulfur Quality: Use finely powdered elemental sulfur for better dispersion and reactivity in the reaction mixture.[13]
-
Solvents: Solvents should be dry and of appropriate grade. Moisture can interfere with the base and the condensation step.
-
-
Reaction Temperature: The initial condensation is often performed at a moderate temperature (e.g., 50 °C) to favor the formation of the α,β-unsaturated nitrile intermediate without promoting side reactions.[11][14]
Q2: My reaction mixture has turned dark brown and tarry. What is the likely cause and how can I fix it?
A2: A dark, tarry mixture is a strong indicator of polymerization or the formation of complex polysulfides.[12]
-
Excessive Temperature: This is the most common cause. The Gewald reaction is often exothermic, and poor temperature control can lead to runaway reactions and polymerization of starting materials or intermediates.[12]
-
Solution: Carefully control the reaction temperature, especially during the initial phase. A systematic temperature screen can help identify the optimal range for your specific substrates.[12] Maintain a gentle heat, typically between 40-60 °C, to improve sulfur's reactivity without causing degradation.[6]
-
-
Impure Starting Materials: As mentioned before, impurities can catalyze these undesirable side reactions.[12]
-
Workup and Purification: Proper workup is essential to remove these colored impurities. The crude product should be washed thoroughly, for instance with water, to remove residual base and salts.[7] Column chromatography is often required for final purification.[7]
Q3: I am observing a significant amount of a byproduct that I suspect is a dimer of my intermediate. How can I minimize its formation?
A3: Dimerization of the α,β-unsaturated nitrile intermediate (the Knoevenagel-Cope product) is a known competing side reaction in the Gewald synthesis.[12][15]
-
Reaction Conditions: The formation of the dimer is highly sensitive to the reaction conditions.
-
Temperature Optimization: A systematic study of the reaction temperature can help find a sweet spot that favors the intramolecular cyclization over the intermolecular dimerization.[12]
-
Rate of Reagent Addition: Slow, controlled addition of the reagents can sometimes maintain a low concentration of the reactive intermediate, thus minimizing its self-condensation.[12]
-
Solvent Modification: The choice of solvent can influence the relative rates of the desired reaction and the dimerization.[12] Polar solvents like ethanol, methanol, or DMF are commonly used and generally enhance the solubility and reactivity of sulfur.[6][13]
-
Q4: My yield is low when using a sterically hindered ketone. What can I do?
A4: Sterically hindered ketones are notoriously challenging substrates for the one-pot Gewald reaction.[6]
-
Two-Step Procedure: A more effective approach is to perform the reaction in two distinct steps.[6]
-
First, isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation.
-
Then, in a separate step, react the purified intermediate with sulfur and a base. This often leads to a significant improvement in yield.[6]
-
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to improve yields and dramatically reduce reaction times, especially for challenging substrates like sterically hindered ketones.[6][16][17]
Q5: I have a complex mixture of products and unreacted starting materials. How can I improve the selectivity?
A5: A complex product mixture suggests that side reactions are competing with the desired product formation.
-
Incorrect Stoichiometry: Ensure accurate measurement of all reagents. An excess of one reactant can lead to the formation of byproducts.[18]
-
Base Selection: The choice of base can significantly impact selectivity. It is advisable to screen several bases to find the one that provides the best result for your specific substrate combination.[18]
-
Solvent Choice: The solvent can influence the solubility of intermediates and the rates of competing reactions. Screening different solvents can lead to improved selectivity.[18][19]
Frequently Asked Questions (FAQs)
Q: What is the general mechanism of the Gewald reaction?
A: The Gewald reaction is a one-pot synthesis of 2-aminothiophenes.[10] The mechanism is thought to proceed through three main stages:
-
Knoevenagel-Cope Condensation: A base catalyzes the condensation of a ketone or aldehyde with an active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[7][8][9]
-
Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated nitrile. The exact mechanism of sulfur activation and addition is complex and may involve the formation of polysulfide anions.[8][11]
-
Cyclization and Tautomerization: The sulfur-adduct then undergoes intramolecular cyclization via nucleophilic attack of the sulfur anion onto the nitrile group, followed by tautomerization to yield the stable 2-aminothiophene ring system.[10][11]
Q: What are the most common side reactions in the Gewald synthesis?
A: Besides low yield, several side reactions can occur:
-
Dimerization of the α,β-unsaturated nitrile: This is a common competing reaction.[12][15]
-
Formation of complex polysulfides: This can lead to the formation of dark brown or tarry reaction mixtures.[12]
-
Polymerization: At elevated temperatures, starting materials or intermediates can polymerize.[12]
-
Presence of unreacted starting materials and intermediates: Incomplete reactions can result in contamination of the final product.[12]
Q: How does the choice of base affect the reaction?
A: The base plays a crucial role in catalyzing the initial Knoevenagel-Cope condensation.[6]
-
Commonly used bases: Secondary amines like morpholine and piperidine, and tertiary amines like triethylamine are frequently employed.[6]
-
Impact on rate and yield: The choice of base can significantly influence the reaction rate and overall yield.[6]
-
Sulfur activation: In some variations, the amine can also act as a nucleophile to activate the elemental sulfur.[6]
Q: What is a typical experimental procedure for the Gewald reaction?
A: The following is a general procedure for the synthesis of a 2-aminothiophene derivative. Note that optimization of stoichiometry, temperature, and reaction time is often necessary for specific substrates.
Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate[20]
This protocol describes a common application of the Gewald reaction.
Materials:
-
Cyclohexanone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Ethanol (or other suitable solvent like methanol or DMF)
-
Morpholine (or other suitable base like piperidine or triethylamine)
-
Ice-cold water
-
Cold ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexanone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.
-
Addition of Base: To this stirred suspension, add morpholine (1.1 equivalents) dropwise. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to a specified temperature (typically 50-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).[18] The reaction is typically complete within 2-6 hours.[18]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water with vigorous stirring.[18]
-
Isolation: The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration, wash it with cold water, and then a small amount of cold ethanol to remove impurities.[18]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Data Summary
| Parameter | Recommendation/Observation | Impact on Yield |
| Base | Morpholine, piperidine, triethylamine. Stronger bases for less reactive ketones. | Critical for initial condensation. Can significantly improve yield. |
| Temperature | Typically 40-60 °C. Higher temperatures can lead to side reactions. | Optimal temperature is crucial. Too high or too low can decrease yield. |
| Solvent | Polar solvents like ethanol, methanol, DMF. | Affects solubility of reagents and can influence side reactions. |
| Substrates | Sterically hindered ketones are challenging. | Can drastically reduce yield in one-pot procedures. |
| Water | Removal is beneficial for the Knoevenagel condensation. | Can improve yields, especially with problematic substrates. |
| Microwave | Can reduce reaction times and improve yields. | Often beneficial for difficult reactions. |
References
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC.
- The Gewald reaction in dye chemistry. (n.d.).
- The Gewald multicomponent reaction. (n.d.). PubMed.
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). Semantic Scholar.
- A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. (n.d.). MDPI.
- common side reactions in the Gewald synthesis of aminothiophenes. (n.d.). Benchchem.
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). Arkivoc.
- Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center. (n.d.). Benchchem.
- Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflamm
- Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024, June 24). The Journal of Organic Chemistry.
- Gewald Reaction. (n.d.). J&K Scientific LLC.
- troubleshooting low yields in domino reactions for thiophene synthesis. (n.d.). Benchchem.
- Synthesis and characterization of 2-aminothiophene derivatives by Gewald reaction. (n.d.). DSpace Repository - Central University of Punjab.
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.).
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.).
- Gewald Reaction. (n.d.). Organic Chemistry Portal.
- Gewald reaction. (n.d.). Wikipedia.
- Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. (n.d.). Request PDF.
- A green chemistry approach to gewald reaction. (n.d.). Der Pharma Chemica.
- Reaction optimization studies of the modified Gewald reaction. (n.d.).
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Technical Support Center: Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate Stability Guide
Welcome to the technical support center for Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and concerns regarding the stability of this compound in various laboratory settings.
Q1: I'm observing degradation of my this compound stock solution in methanol. What is the likely cause?
A1: The most probable cause of degradation in methanol is a nucleophilic aromatic substitution (SNAr) reaction. The thieno[3,2-c]pyridine core is an electron-deficient aromatic system, which makes the chlorine atom susceptible to displacement by nucleophiles.[1] Methanol, although a weak nucleophile, can react with the compound, especially over time or with elevated temperatures, to replace the chlorine atom with a methoxy group.
Additionally, if your methanol is not anhydrous, hydrolysis of the methyl ester group to the corresponding carboxylic acid can occur, particularly if the solution is acidic or basic.
Q2: What are the primary degradation pathways I should be aware of for this compound?
A2: Based on the structure of this compound, you should be mindful of three main degradation pathways:
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom on the pyridine ring is a leaving group that can be displaced by nucleophilic solvents (e.g., alcohols, water) or reagents (e.g., amines).[2] The electron-withdrawing nature of the pyridine nitrogen facilitates this reaction.[1]
-
Hydrolysis: The methyl ester functional group is susceptible to hydrolysis to form the corresponding carboxylic acid. This reaction is catalyzed by both acid and base. Water present in solvents can be a contributing factor.[3][4]
-
Oxidation: The nitrogen atom in the pyridine ring can be oxidized to an N-oxide, a common metabolic and degradation pathway for thienopyridine derivatives.[5][6] The thiophene ring can also be susceptible to oxidation under harsh conditions.
Q3: What solvents are recommended for short-term and long-term storage of this compound?
A3: For optimal stability, especially for long-term storage, it is crucial to use aprotic and non-nucleophilic solvents.
-
Recommended for Long-Term Storage:
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene
-
Anhydrous Acetonitrile (ACN)
-
-
Acceptable for Short-Term Use (with caution):
-
Ethanol (less nucleophilic than methanol)
-
Isopropanol
-
-
Solvents to Avoid for Long-Term Storage:
-
Methanol
-
Water (and aqueous buffers, unless pH is controlled and stability is confirmed)
-
Primary and secondary amines (highly reactive)
-
Always store solutions at low temperatures (e.g., -20°C or -80°C) and protected from light to minimize potential degradation.
Q4: How can I experimentally determine the stability of this compound in my specific solvent system?
A4: A forced degradation study is the standard approach to assess the stability of a compound under various conditions.[5][6] This involves intentionally exposing the compound to stress conditions to identify potential degradation products and pathways. A typical workflow involves:
-
Preparing solutions of your compound in the solvent(s) of interest.
-
Exposing these solutions to different stress conditions (e.g., elevated temperature, acidic pH, basic pH, light, and oxidizing agents).
-
Analyzing the samples at various time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8]
-
Monitoring for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Data Summary: Expected Stability Profile
The following table summarizes the anticipated stability of this compound in common laboratory solvents based on general chemical principles. This should be used as a guideline, and experimental verification is always recommended.
| Solvent | Type | Expected Stability | Potential Degradation Pathway(s) |
| Dichloromethane | Aprotic | High | Minimal |
| Tetrahydrofuran | Aprotic | High | Minimal (peroxide formation in aged THF) |
| Toluene | Aprotic | High | Minimal |
| Acetonitrile | Aprotic, polar | Good | Minimal |
| Methanol | Protic, Nucleophilic | Low to Moderate | Nucleophilic Substitution (Methoxy-de-chloro) |
| Ethanol | Protic, Nucleophilic | Moderate | Nucleophilic Substitution (Ethoxy-de-chloro) |
| Water | Protic, Nucleophilic | Low | Hydrolysis (ester and chloro-group) |
| Dimethyl Sulfoxide (DMSO) | Aprotic, polar | Good | Generally stable, but can be hygroscopic |
Experimental Protocols
Protocol 1: General Purpose HPLC Method for Stability Assessment
This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will likely be required for your specific application.
1. Instrumentation and Columns:
-
HPLC system with a UV detector (or PDA for peak purity analysis).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or determine the λmax of your compound).
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B
-
4. Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at 1 mg/mL.
-
For each time point in your stability study, dilute the sample to a final concentration of approximately 50 µg/mL with the mobile phase A/B mixture that matches the initial gradient conditions.
5. Analysis:
-
Inject a blank (diluent) to ensure no system peaks interfere.
-
Inject the diluted sample from your stability study.
-
Monitor the peak area of the parent compound and look for the emergence of new peaks over time.
Visualized Degradation Pathway and Workflow
Nucleophilic Aromatic Substitution (SNAr) Pathway
Caption: Proposed SNAr degradation pathway.
Workflow for Solvent Stability Screening
Caption: Decision workflow for solvent stability testing.
References
-
Janosi, J., et al. (2019). Nucleophilic aromatic substitutions. YouTube. Available at: [Link]
-
LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
-
Schmieder, H., & Abeln, J. (1999). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Chemical Engineering & Technology. Available at: [Link]
-
Stolle, A., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science. Available at: [Link]
-
Stolle, A., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. PubMed Central. Available at: [Link]
-
Zhang, J., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]
-
Ahamad, S., et al. (2022). Analytical Techniques for the Assessment of Drug Stability. ResearchGate. Available at: [Link]
-
StackExchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. Chemistry Stack Exchange. Available at: [Link]
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- 8. researchgate.net [researchgate.net]
Overcoming challenges in the chlorination of thienopyridine intermediates.
Welcome to the technical support center for the chlorination of thienopyridine intermediates. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this critical synthetic step. Thienopyridines are the core scaffolds of blockbuster antiplatelet agents like clopidogrel and prasugrel, making their efficient and selective synthesis a subject of intense focus.[1][2][3]
Chlorination of the thienopyridine ring is a pivotal transformation, but it is often fraught with challenges, including poor regioselectivity, over-chlorination, and substrate decomposition. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your experiments, ensuring robust and reproducible outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems you may encounter during the chlorination of thienopyridine intermediates. Each issue is followed by an analysis of probable causes and actionable solutions, grounded in chemical principles.
Issue 1: Poor Regioselectivity - Chlorination at the Wrong Position
Q: My chlorination reaction is yielding a mixture of isomers, with significant amounts of the chlorine atom at an undesired position on the thiophene or pyridine ring. How can I improve regioselectivity?
A: This is a classic challenge in the functionalization of heterocyclic systems. The electronic nature of the thienopyridine ring system allows for electrophilic attack at multiple sites. The desired position of chlorination is crucial for the biological activity of the final product.
Probable Causes:
-
Direct Chlorination of an Unactivated Ring: The inherent electronic properties of the thienopyridine system may not sufficiently direct the incoming electrophile to the desired carbon. Direct C-H chlorination often requires specific directing groups to achieve high regioselectivity.[4]
-
Harsh Reaction Conditions: High temperatures or highly reactive chlorinating agents can reduce selectivity, leading to a statistical distribution of chlorinated products.
-
Steric Hindrance: The accessibility of different positions on the ring to the chlorinating agent can influence the product distribution.
Solutions & Experimental Protocols:
-
N-Oxide Strategy for Pyridine Ring Chlorination: A robust method to control regioselectivity on the pyridine moiety is to first form the corresponding N-oxide. The N-oxide group alters the electronic distribution of the pyridine ring, activating the C2 and C6 positions for nucleophilic attack and the C4 position for electrophilic attack, while also influencing the reactivity of the thiophene ring.[5] Deoxygenative chlorination can then proceed with high regioselectivity.[6]
-
Step-by-Step Protocol: N-Oxidation followed by Chlorination
-
N-Oxidation: Dissolve the thienopyridine intermediate in a suitable solvent (e.g., acetic acid or dichloromethane). Add an oxidizing agent such as hydrogen peroxide or m-CPBA portion-wise at 0-10 °C.[7] Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution), neutralize with a base (e.g., sodium bicarbonate), and extract the N-oxide product.
-
Deoxygenative Chlorination: Dissolve the purified N-oxide in a chlorinated solvent (e.g., dichloromethane or chloroform). Add a chlorinating agent like oxalyl chloride or phosphorus oxychloride (POCl₃) dropwise at low temperature (e.g., 0 °C).[5][8]
-
Monitoring and Isolation: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC/LC-MS). Carefully quench the reaction with water or ice, neutralize, and extract the chlorinated thienopyridine product.
-
-
-
Directed C-H Functionalization: Explore the use of directing groups that can chelate to a metal catalyst and direct the chlorination to a specific C-H bond. While less common for simple chlorinations, this strategy is powerful for achieving site-selectivity.[4]
-
Optimization of Reaction Conditions: Systematically screen reaction parameters to find the optimal balance for selectivity.[9]
-
Chlorinating Agent: Compare the selectivity of different N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), and oxalyl chloride.[6]
-
Solvent: The polarity of the solvent can influence the reaction pathway. Test a range of solvents from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., acetonitrile, DMF). Be cautious with reactive solvents.[10]
-
Temperature: Lowering the reaction temperature often enhances selectivity by favoring the kinetically controlled product with the lower activation energy.
-
Logical Workflow for Improving Regioselectivity:
Caption: Decision workflow for troubleshooting poor regioselectivity.
Issue 2: Formation of Di- and Poly-chlorinated Byproducts
Q: My reaction is producing significant amounts of dichlorinated or even trichlorinated thienopyridines, reducing the yield of my desired mono-chlorinated product. How can I prevent over-chlorination?
A: Over-chlorination occurs when the mono-chlorinated product is as reactive, or more reactive, than the starting material towards the chlorinating agent.
Probable Causes:
-
Excess Chlorinating Agent: Using a stoichiometric excess of the chlorinating agent is the most common cause.
-
High Reactivity of the Mono-chlorinated Product: The introduction of a chlorine atom can sometimes activate the ring for further electrophilic substitution.
-
Prolonged Reaction Time or High Temperature: Allowing the reaction to proceed for too long or at elevated temperatures increases the probability of multiple chlorination events.
Solutions & Experimental Protocols:
-
Stoichiometric Control: Carefully control the stoichiometry of the chlorinating agent. Start with a sub-stoichiometric amount (e.g., 0.9 equivalents) and gradually increase it while monitoring the reaction progress closely.
-
Slow Addition: Add the chlorinating agent slowly, either dropwise as a solution or in small portions as a solid, to maintain a low instantaneous concentration. This favors the reaction with the more abundant starting material over the mono-chlorinated product.
-
Lower Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. This will decrease the overall reactivity and improve control.
-
In-situ Monitoring: Use analytical techniques like HPLC, GC-MS, or NMR to monitor the consumption of starting material and the formation of the desired product and byproducts in real-time.[11] Stop the reaction as soon as the optimal conversion is reached, even if some starting material remains, to minimize over-chlorination. Subsequent purification can remove the unreacted starting material.
Data Presentation: Effect of Stoichiometry on Product Distribution
| Equivalents of NCS | Starting Material (%) | Mono-chlorinated Product (%) | Di-chlorinated Product (%) |
| 0.9 | 15 | 82 | 3 |
| 1.0 | 5 | 88 | 7 |
| 1.1 | <1 | 85 | 14 |
| 1.5 | 0 | 65 | 35 |
Note: Data is illustrative and will vary based on substrate and conditions.
Issue 3: Substrate Decomposition or Tar Formation
Q: The reaction mixture is turning dark, and I am observing significant decomposition of my starting material or formation of insoluble tar, leading to low isolated yields.
A: Thienopyridine scaffolds can be sensitive to strongly acidic or oxidizing conditions, leading to degradation.
Probable Causes:
-
Highly Reactive/Acidic Reagents: Reagents like sulfuryl chloride (SO₂Cl₂) can generate HCl in situ, leading to acid-catalyzed decomposition. Some chlorinating agents are also strong oxidants.
-
High Reaction Temperature: Thermal decomposition can occur if the substrate is not stable at the reaction temperature.
-
Solvent Incompatibility: The solvent may react with the chlorinating agent or the substrate under the reaction conditions.[10] For example, explosions have been reported for some chlorinating agents with acetone.[10]
Solutions & Experimental Protocols:
-
Use Milder Chlorinating Agents: Switch to a milder, neutral chlorinating agent like N-chlorosuccinimide (NCS).
-
Include a Non-Nucleophilic Base: If acidic byproducts are suspected, add a proton sponge or a sterically hindered non-nucleophilic base like 2,6-lutidine to scavenge the acid.
-
Optimize Temperature: Run the reaction at a lower temperature. If the reaction is too slow, consider a more reactive but still selective reagent rather than increasing the temperature.
-
Solvent Selection: Choose an inert solvent. Dichloromethane, acetonitrile, or ethyl acetate are often good choices. Avoid solvents that can be easily oxidized or halogenated.
Frequently Asked Questions (FAQs)
Q1: Which chlorinating agent is best for my thienopyridine intermediate?
A: There is no single "best" agent; the optimal choice depends on the specific substrate, the desired position of chlorination, and safety considerations.
-
N-Chlorosuccinimide (NCS): A good first choice. It is a solid, easy to handle, and generally milder than other reagents. Often used for chlorination of electron-rich thiophene rings.
-
Sulfuryl Chloride (SO₂Cl₂): More reactive than NCS. Can be effective but may lead to over-chlorination or decomposition due to HCl byproduct formation.
-
Oxalyl Chloride ((COCl)₂): Particularly effective for the deoxygenative chlorination of N-oxides.[6][8] It is highly reactive and moisture-sensitive.
-
Phosphorus Oxychloride (POCl₃): Another classic reagent for converting N-oxides to 2-chloro pyridines. It is corrosive and reacts violently with water.
Q2: How do I effectively monitor the progress of my chlorination reaction?
A: Effective monitoring is key to achieving high yield and purity.
-
Thin-Layer Chromatography (TLC): Provides a quick, qualitative assessment. Use a suitable solvent system to achieve good separation between the starting material, product, and major byproducts.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis.[11] It allows you to accurately track the percentage of each component in the reaction mixture over time, enabling you to build a reaction profile and determine the optimal endpoint.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile compounds and for identifying byproducts by their mass-to-charge ratio.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture and running a quick ¹H NMR can provide a clear picture of the conversion of starting material to product.
Experimental Protocol: Reaction Monitoring by HPLC
-
Method Development: Develop an HPLC method (e.g., reverse-phase C18 column) that provides baseline separation of your starting material, desired product, and potential impurities.[11]
-
Standard Preparation: Prepare standard solutions of your starting material and (if available) your product to determine their retention times.
-
Sampling: At regular intervals (e.g., every 30 minutes), carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quenching: Immediately quench the aliquot in a vial containing a suitable solvent (e.g., acetonitrile/water) and a quenching agent if necessary (e.g., a small amount of sodium thiosulfate solution) to stop the reaction.
-
Analysis: Dilute the quenched sample and inject it into the HPLC.
-
Data Interpretation: Calculate the relative peak areas to determine the percentage of each component. Stop the reaction when the concentration of the desired product is maximized and the formation of byproducts begins to accelerate.
Q3: My chlorinated thienopyridine is difficult to purify. What strategies can I employ?
A: Purification can be challenging if byproducts have similar polarities to the desired product.
-
Crystallization: This is the most effective method for obtaining high-purity material on a large scale. Screen various solvents and solvent mixtures to find conditions that selectively crystallize the desired product, leaving impurities in the mother liquor.
-
Column Chromatography: While effective, it can be resource-intensive for large scales. Use an optimized eluent system to maximize separation. Consider using high-performance flash chromatography systems for better resolution.
-
Acid-Base Extraction: If your product and impurities have different pKa values (e.g., if one has a basic nitrogen that is more accessible), you can use acid-base washes to selectively move one component into the aqueous phase.
-
Derivatization: In some cases, it may be easier to derivatize the crude product mixture (e.g., salt formation), purify the derivative by crystallization, and then reverse the derivatization to obtain the pure product. For instance, clopidogrel is often isolated and resolved as a salt with L-camphorsulfonic acid.[12]
Troubleshooting Purification Logic:
Caption: A logical guide to troubleshooting purification challenges.
References
-
Synthetic Improvements in the Preparation of Clopidogrel. ACS Figshare. [Link]
-
The synthesis of clopidogrel. ResearchGate. [Link]
-
An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. Der Pharma Chemica. [Link]
-
Optimization of the Chlorination Conditions. ResearchGate. [Link]
-
Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate. Patsnap Eureka. [Link]
- Synthesis of clopidogrel impurity intermediate.
-
Optimization of the Reaction Conditions. ResearchGate. [Link]
-
Optimization of the reaction condition. ResearchGate. [Link]
-
Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Mylan Laboratories Limited. [Link]
-
Process for production of prasugrel hydrochloride having high purity. SciSpace. [Link]
-
Optimization of synthetic process of prasugrel hydrochloride. 药学实践与服务. [Link]
-
Deoxygenative chlorination of pyridine N-oxide. ResearchGate. [Link]
-
Optimization of reaction conditions. ResearchGate. [Link]
-
Thienopyridines as prodrug antiplatelets agents. ResearchGate. [Link]
-
Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. [Link]
- One-step synthesis method of 2-chloropyridine
-
Reaction Condition Optimization. Creative Biolabs. [Link]
-
Structural insights into regioselectivity in the enzymatic chlorination of tryptophan. PubMed. [Link]
-
Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Semantic Scholar. [Link]
-
Recent Advances in Direct Regioselective C-H Chlorination at Aromatic and Aliphatic. PubMed. [Link]
-
Regioselective chlorination of pyridine N-oxides under optimized... ResearchGate. [Link]
-
Chlorinated byproducts of neonicotinoids and their metabolites: An unrecognized human exposure potential? USGS Publications Warehouse. [Link]
-
Analytical Methods Approved for Drinking Water Compliance Monitoring under the Disinfection Byproduct Rules. EPA. [Link]
-
The thienopyridines. PubMed. [Link]
-
Access to Thienopyridine and Thienoquinoline Derivatives via Site-Selective C–H Bond Functionalization and Annulation. ACS Publications. [Link]
- Preparation method of 2-chloropyridine n-oxides.
-
Origin of the regioselective reduction of chlorins. PubMed. [Link]
-
Specific Solvent Issues with Chlorination. Wordpress. [Link]
-
Thienopyridines and other ADP-receptor antagonists. PubMed. [Link]
-
Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. MDPI. [Link]
-
Medicinal Chemistry of Drugs with N-Oxide Functionalities. PubMed Central. [Link]
-
Byproduct Formation of Chlorination and Chlorine Dioxide Oxidation in Drinking Water Treatment: Their Formation Mechanisms and Health Effects. Periodica Polytechnica Chemical Engineering. [Link]
-
Chlorination byproducts, their toxicodynamics and removal from drinking water. PubMed. [Link]
-
Thienopyridine derivatives (ticlopidine, clopidogrel) versus aspirin for preventing stroke and other serious vascular events in high vascular risk patients. PubMed. [Link]
-
Thienopyridine antiplatelet agents: focus on prasugrel. PubMed. [Link]
-
ANALYTICAL METHODS - Toxicological Profile for Chlorine. NCBI Bookshelf. [Link]
-
Analytical methods of chlorine and the substances produced by the chlorine treatments. Kyushu University. [Link]
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Water Treatment Process Troubleshooting Guide. Novi AMS. [Link]
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Chlorinator Maintenance: How to Troubleshoot your Injector? Dosatron. [Link]
-
7. ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
ADP receptor-blocker thienopyridines: Chemical structures, mode of action and clinical use. A review. University of Arizona. [Link]
-
Decreased Platelet Inhibition by Thienopyridines in Hyperuricemia. PubMed. [Link]
-
Thienopyridines in Percutaneous Coronary Interventions: Standard Procedures and High Risk Subsets. PubMed. [Link]
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Technical Support Center: Refinement of Protocols for Pictet-Spengler Reaction in Thienopyridine Synthesis
Welcome to the technical support center for the synthesis of thienopyridines via the Pictet-Spengler reaction. This guide is designed for researchers, scientists, and professionals in drug development who are looking to refine their experimental protocols and troubleshoot common issues. The Pictet-Spengler reaction is a powerful tool for constructing the core scaffolds of numerous pharmacologically important molecules.[1][2] However, its application to less nucleophilic aromatic systems like thiophene can present unique challenges.[3] This resource provides in-depth, experience-driven guidance to navigate these complexities and achieve optimal results.
I. Foundational Principles: The Pictet-Spengler Reaction in Thienopyridine Synthesis
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline or related heterocyclic system.[3][4] In the context of thienopyridine synthesis, the starting material is typically a 2-(thienyl)ethylamine derivative.
The generally accepted mechanism proceeds through the formation of an iminium ion, which is a potent electrophile.[3] The electron-rich thiophene ring then acts as the nucleophile, attacking the iminium ion to form a spirocyclic intermediate. Subsequent rearrangement and deprotonation restore aromaticity and yield the final thienopyridine product.[3][5] Understanding this mechanism is crucial for diagnosing and resolving experimental hurdles.
Caption: Generalized mechanism of the Pictet-Spengler reaction for thienopyridine synthesis.
II. Troubleshooting Guide & FAQs
This section addresses common problems encountered during the synthesis of thienopyridines using the Pictet-Spengler reaction, offering explanations and actionable solutions.
Frequently Asked Questions
Q1: Why is my reaction yield consistently low?
A1: Low yields in the Pictet-Spengler reaction for thienopyridine synthesis can be attributed to several factors.[6] The reduced nucleophilicity of the thiophene ring compared to more electron-rich systems like indole often necessitates harsher reaction conditions, which can lead to side reactions and degradation.[3]
-
Insufficient Acid Catalysis: The formation of the reactive iminium ion is acid-catalyzed.[3] An inadequate amount or strength of the acid can result in a sluggish reaction and low conversion.
-
Poor Quality Starting Materials: Impurities in the thienylethylamine or aldehyde can inhibit the reaction. Aldehydes, in particular, are susceptible to oxidation and polymerization.[6]
-
Suboptimal Solvent Choice: The solvent plays a critical role in reactant solubility and can influence the reaction rate. While protic solvents are common, aprotic solvents have been shown to provide superior yields in some cases.[3][6]
-
Reaction Temperature and Time: These parameters are highly dependent on the specific substrates. Insufficient heating may lead to an incomplete reaction, while excessive heat or prolonged reaction times can cause decomposition of the starting materials or the desired product.[6]
Q2: I am observing significant side product formation. What are the likely culprits?
A2: The formation of side products is a common issue, particularly under forcing reaction conditions.
-
Aldehyde Self-Condensation: Under acidic conditions, aldehydes can undergo self-condensation reactions, reducing the amount available for the desired transformation.[6]
-
Oxidation of the Product: The resulting tetrahydrothienopyridine can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods at elevated temperatures.[6]
-
Formation of Stable Intermediates: The imine intermediate might be stable under the reaction conditions and fail to cyclize efficiently, leading to its accumulation as a major component of the reaction mixture.[6]
-
Tarring and Decomposition: The use of strong acids and high temperatures can lead to the decomposition of starting materials and intermediates, resulting in the formation of intractable tars.[7][8]
Q3: How can I improve the diastereoselectivity of my reaction when using a chiral thienylethylamine?
A3: Achieving high diastereoselectivity is a key challenge in asymmetric Pictet-Spengler reactions.
-
Kinetic vs. Thermodynamic Control: The diastereomeric ratio can often be influenced by the reaction conditions. Lower temperatures tend to favor the kinetically controlled product, while higher temperatures may allow for equilibration to the thermodynamically more stable diastereomer.[9]
-
Solvent Effects: The choice of solvent can impact the transition state energies and, consequently, the diastereoselectivity. It is advisable to screen a range of solvents with varying polarities.[9]
-
Chiral Catalysts: The use of chiral Brønsted or Lewis acids can induce facial selectivity in the attack on the iminium ion, leading to improved diastereoselectivity.[1][5]
Troubleshooting Flowchart
Caption: A logical workflow for troubleshooting common issues in the Pictet-Spengler reaction.
III. Refined Experimental Protocols
The following protocols are provided as a starting point for optimization. It is crucial to monitor the reaction progress by an appropriate analytical technique, such as TLC or LC-MS.
Protocol 1: General Procedure for Thienopyridine Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
2-(Thienyl)ethylamine derivative
-
Aldehyde (1.1 - 1.5 equivalents)
-
Anhydrous Solvent (e.g., Dichloromethane, Toluene, Acetonitrile)
-
Acid Catalyst (e.g., Trifluoroacetic acid (TFA), p-Toluenesulfonic acid (p-TsOH))
Procedure:
-
To a solution of the 2-(thienyl)ethylamine derivative in the chosen anhydrous solvent, add the aldehyde.
-
Add the acid catalyst portion-wise at room temperature. The amount of acid can range from catalytic (10-50 mol%) to stoichiometric.[6]
-
Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Separate the organic layer and extract the aqueous layer with the reaction solvent (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can sometimes accelerate the reaction and improve yields, particularly for less reactive substrates.[1]
Procedure:
-
In a microwave-safe vessel, combine the 2-(thienyl)ethylamine derivative, aldehyde, and acid catalyst in a suitable solvent.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature for a specified time. These parameters will require careful optimization.
-
After cooling, work up the reaction as described in Protocol 1.
Data Summary: Influence of Reaction Conditions
The following table summarizes the potential impact of various reaction parameters on the outcome of the Pictet-Spengler reaction for thienopyridine synthesis.
| Parameter | Potential Impact on Yield | Potential Impact on Side Products | General Recommendation |
| Acid Catalyst | Increased with optimal concentration | Can increase with excess acid | Screen different acids (e.g., TFA, p-TsOH, HCl) and loadings (10 mol% to 2 eq.). |
| Solvent | Highly dependent on substrate solubility | Can be minimized with optimal choice | Screen aprotic (DCM, Toluene) and protic (MeOH, EtOH) solvents.[3][6] |
| Temperature | Increases with temperature up to a point | Can increase significantly at high temps | Start at room temperature and gradually increase if the reaction is sluggish.[6] |
| Reaction Time | Increases with time until completion | Can increase with prolonged time | Monitor by TLC/LC-MS to determine the optimal endpoint.[6] |
| Aldehyde Stoichiometry | Can improve with a slight excess | Can increase with a large excess | Use a 1.1 to 1.5 molar excess of the aldehyde as a starting point.[6] |
IV. References
-
The Pictet-Spengler Reaction Updates Its Habits - MDPI. Available at: [Link]
-
Pictet–Spengler reaction - Wikipedia. Available at: [Link]
-
(PDF) Thienopyridines: Synthesis, Properties, and Biological Activity. - ResearchGate. Available at: [Link]
-
(PDF) Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Available at: [Link]
-
Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC - NIH. Available at: [Link]
-
The mechanism of the Pictet–Spengler reaction. - ResearchGate. Available at: [Link]
-
Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - ResearchGate. Available at: [Link]
-
Pictet-Spengler reaction - Name-Reaction.com. Available at: [Link]
-
The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC. Available at: [Link]
-
Weak Brønsted Acid-Thiourea Co-catalysis: Enantioselective, Catalytic Protio-Pictet-Spengler Reactions. Available at: [Link]
-
The Pictet-Spengler Reaction Updates Its Habits - PubMed. Available at: [Link]
-
Synthetic versus enzymatic pictet-spengler reaction: An overview. Available at: [Link]
Sources
- 1. The Pictet-Spengler Reaction Updates Its Habits | MDPI [mdpi.com]
- 2. The Pictet-Spengler Reaction Updates Its Habits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. name-reaction.com [name-reaction.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
Managing impurities during the synthesis of thieno[3,2-c]pyridine analogs.
Technical Support Center: Synthesis of Thieno[3,2-c]pyridine Analogs
Welcome to the technical support center for the synthesis and purification of thieno[3,2-c]pyridine analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing these vital heterocyclic scaffolds. The thieno[3,2-c]pyridine core is a key pharmacophore in numerous therapeutic agents, and controlling impurities is paramount for ensuring the safety, efficacy, and reproducibility of your research and drug development efforts.[1]
This document moves beyond simple protocols to provide in-depth, field-tested insights into the causal mechanisms behind common synthetic challenges. Our goal is to empower you with the knowledge to proactively manage and troubleshoot impurity formation, leading to more robust and reliable synthetic outcomes.
Proactive Impurity Management: A Strategic Workflow
Effective impurity control begins long before the final purification step. A proactive strategy involves understanding potential side reactions, carefully selecting starting materials, optimizing reaction conditions, and employing appropriate in-process controls. The workflow below outlines a systematic approach to minimizing impurities from the outset.
Caption: Proactive workflow for managing impurities in synthesis.
Troubleshooting Guide: Common Synthetic Issues
This section addresses specific, frequently encountered problems during the synthesis of thieno[3,2-c]pyridine analogs in a practical question-and-answer format.
Q1: My final product is contaminated with unreacted starting materials. How can I improve conversion and simplify purification?
Answer:
This is a common issue stemming from incomplete reactions. The solution involves a two-pronged approach: optimizing reaction conditions and implementing robust monitoring.
Causality & Strategy: Incomplete conversion is often due to insufficient reaction time, suboptimal temperature, improper stoichiometry, or catalyst deactivation. Simply extending the reaction time is not always ideal as it can lead to the formation of degradation products.
Troubleshooting Steps:
-
Systematic Reaction Monitoring: Do not rely solely on a final time point. Use Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials and the formation of the product over time. This provides empirical data to determine the true endpoint of the reaction.
-
Temperature Adjustment: For many cyclization reactions used to form the thieno[3,2-c]pyridine core, thermal energy is critical.[2] If the reaction is sluggish at a given temperature, consider a modest increase (e.g., 10-20 °C) and monitor for both increased product formation and any new impurity spots on the TLC/HPLC.
-
Stoichiometric Tuning: Re-evaluate the stoichiometry of your reagents. If one reactant is particularly volatile or prone to side reactions, using a slight excess (e.g., 1.1-1.2 equivalents) may be necessary to drive the reaction to completion.
-
Purification: If starting materials are still present, purification is necessary. Column chromatography is the most common method. The choice of solvent system is critical and should be developed using TLC to achieve good separation between the product and impurities.
Data Presentation: Example TLC Analysis
| Compound | Rf Value (3:1 Hexane:EtOAc) | Visualization (UV 254nm) | Notes |
| Starting Material 1 | 0.85 | Strong Absorbance | Highly non-polar |
| Starting Material 2 | 0.60 | Weak Absorbance | |
| Product | 0.45 | Strong Absorbance | Target Compound |
| Impurity A | 0.30 | Strong Absorbance | More polar than product |
Q2: I am observing a mixture of thieno[3,2-c]pyridine and an isomeric thieno[2,3-c]pyridine byproduct. How can I improve regioselectivity?
Answer:
The formation of regioisomers is a classic challenge in heterocyclic chemistry, governed by the nuances of the cyclization strategy. In the context of thienopyridine synthesis, particularly via routes like the Gewald reaction, the choice of precursors and reaction mechanism dictates the final isomeric outcome.[3][4]
Mechanistic Insight: The Gewald three-component reaction, which condenses a ketone, an active methylene nitrile, and elemental sulfur, is a powerful tool for building a 2-aminothiophene ring.[5][6] When a piperidone derivative is used as the ketone, this can be a key step in forming the thieno[2,3-c]pyridine scaffold.[7] The regioselectivity for the [3,2-c] isomer often depends on a different synthetic strategy, such as an intramolecular cyclization of a pre-functionalized thiophene.[2]
Caption: Regiochemical control based on synthetic route.
Troubleshooting Steps:
-
Confirm Starting Material Identity: Ensure the correct thiophene isomer was used as the starting material. For example, building the pyridine ring onto a 3-substituted thiophene derivative is a common strategy to ensure the [3,2-c] fusion.[2]
-
Review Cyclization Conditions: For intramolecular cyclization strategies (e.g., Pictet-Spengler or Bischler-Napieralski type reactions), the acid catalyst (e.g., PPA, POCl₃, TFA) and temperature can significantly influence the regioselectivity. Milder conditions often favor the thermodynamically more stable product.
-
Alternative Synthetic Routes: If regioselectivity remains poor, a different synthetic disconnection may be required. Consider routes that unambiguously build the ring system, such as those involving metal-catalyzed cross-coupling reactions to construct the key C-C bonds before the final cyclization.[8]
Q3: My product analysis shows a persistent impurity with a mass of +16 amu. What is it and how do I prevent it?
Answer:
An impurity with a mass difference of +16 atomic mass units (amu) relative to your target molecule is almost certainly an N-oxide . The pyridine nitrogen in the thieno[3,2-c]pyridine system is susceptible to oxidation.
Causality & Strategy: N-oxide formation can occur under several conditions:
-
Exposure to Oxidizing Agents: Reagents used in the synthesis (e.g., certain coupling reagents, or even trace peroxides in solvents like THF or ether) can cause oxidation.
-
Air Oxidation: Prolonged heating of the reaction mixture in the presence of air, sometimes catalyzed by trace metals, can lead to N-oxide formation.
-
Work-up Conditions: Using oxidative work-up procedures (e.g., hydrogen peroxide) will readily form N-oxides.
Preventative Measures & Solutions:
-
Inert Atmosphere: Conduct reactions, particularly those requiring heat, under an inert atmosphere of nitrogen or argon. This minimizes contact with atmospheric oxygen.
-
Solvent Purity: Use freshly distilled or inhibitor-free solvents, especially ethers, to avoid peroxide contaminants.
-
Careful Reagent Selection: Be mindful of the oxidizing potential of all reagents in your reaction sequence.
-
Reductive Work-up/Purification: If the N-oxide has already formed, it can sometimes be chemically reduced back to the parent pyridine. Mild reducing agents like PCl₃ or PPh₃ can be effective. However, this adds a step to the synthesis.
-
Chromatographic Separation: N-oxides are significantly more polar than their parent pyridine compounds. They can typically be separated using silica gel chromatography, often requiring a more polar eluent system (e.g., adding methanol to a DCM or EtOAc eluent).
Experimental Protocol: General HPLC Method for Impurity Profiling
This protocol provides a starting point for developing a stability-indicating HPLC-UV method for analyzing the purity of thieno[3,2-c]pyridine analogs. It must be optimized for your specific compound.
Objective: To separate the main compound from potential process impurities and degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis Detector.
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Formic Acid (or Trifluoroacetic Acid)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Filter both mobile phases through a 0.45 µm filter and degas.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of your thieno[3,2-c]pyridine analog.
-
Dissolve in a suitable solvent (e.g., 1:1 Acetonitrile:Water) to a final concentration of ~0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm (or the λmax of your compound)
-
Gradient Elution:
-
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
-
Analysis: Integrate all peaks and report the area percentage of the main peak and all impurities. According to ICH guidelines, impurities present at levels above 0.05% should be reported.[9]
Frequently Asked Questions (FAQs)
Q: What are the primary sources of impurities in pharmaceutical synthesis? A: Impurities can be classified into several categories: organic impurities (starting materials, by-products, intermediates, degradation products), inorganic impurities (reagents, catalysts, heavy metals), and residual solvents.[1] Each step of the synthesis and storage process is a potential source that must be controlled.
Q: What are the regulatory expectations for impurity characterization? A: Regulatory bodies like the FDA and EMA, following ICH guidelines (specifically Q3A/B), have strict thresholds for the reporting, identification, and toxicological qualification of impurities. The thresholds depend on the maximum daily dose of the drug. Full characterization of any impurity exceeding these thresholds is typically required.[9]
Q: I have an unknown impurity peak in my HPLC. What is the best strategy to identify it? A: The gold standard for identifying unknown impurities is Liquid Chromatography-Mass Spectrometry (LC-MS).[1][10] An initial LC-MS analysis will provide the molecular weight of the impurity, which is the most critical first piece of information. High-Resolution Mass Spectrometry (HRMS) can provide an exact mass, allowing you to propose a molecular formula.[7][10] If sufficient quantity of the impurity can be isolated (e.g., via preparative HPLC), full structural elucidation can be achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.[10]
References
- Parcor SARL. (1976). Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py. U.S.
- Xention Limited. (2007). Thieno ( 3 , 2-c) pyridine compounds.
-
El‐Kashef, H. S., Geies, A. A., Kamal El‐Dean, A. M., & Abdel-Hafez, A. A. (1993). Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems. Journal of Chemical Technology & Biotechnology, 57(1), 15-19. [Link]
-
Aly, A. S. (2018). Synthesis and chemical reactions of thieno[3,2-c]quinolines from arylamine derivatives, part (V): a review. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(10), 631-647. [Link]
- Sanofi. (1984). Thieno(3,2-c) pyridine derivatives, process for their preparation and their therapeutical use.
-
Al-Suhaimi, K. M., et al. (2023). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules, 28(3), 1363. [Link]
-
Gouda, M. A., et al. (2022). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1094-1111. [Link]
-
PharmTech. (2012). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Pharmaceutical Technology. [Link]
-
AMSbiopharma. (2024). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
- Xi'an High-tech Industrial Development Zone Glen Pharmaceutical Technology Co., Ltd. (2012). Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride.
-
Ramachandra, B. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry, 47(1), 24-36. [Link]
-
Kucuk, M., et al. (2021). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. ChemistrySelect, 6(39), 10521-10525. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. [Link]
-
Kamal, A., et al. (2015). A New Four-Component Reaction Involving the Michael Addition and the Gewald Reaction, Leading to Diverse Biologically Active 2-aminothiophenes. ChemistryOpen, 4(4), 458-462. [Link]
-
Al-Suhaimi, K. M., et al. (2023). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. National Center for Biotechnology Information. [Link]
-
Bagley, M. C., et al. (2011). New conditions for the synthesis of thiophenes via the Knoevenagel/Gewald reaction sequence. Application to the synthesis of a multitargeted kinase inhibitor. Beilstein Journal of Organic Chemistry, 7, 1086-1094. [Link]
Sources
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. A new four-component reaction involving the Michael addition and the Gewald reaction, leading to diverse biologically active 2-aminothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds - Google Patents [patents.google.com]
- 9. pharmafocusasia.com [pharmafocusasia.com]
- 10. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Thienopyridine Synthesis: A Technical Guide to Minimizing Byproduct Formation
For immediate technical support, please navigate to the relevant section:
Welcome to the technical support center for thienopyridine synthesis. This resource is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the synthesis of this critical class of compounds. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental design and execution.
Thienopyridines, the core scaffold of vital antiplatelet agents like clopidogrel and prasugrel, are synthesized through multi-step sequences where precise control is paramount to ensure high yield and purity.[1][2] Byproduct formation is a frequent obstacle, leading to complex purification challenges and compromising the quality of the final active pharmaceutical ingredient (API). This guide will dissect common issues in key synthetic methodologies, particularly the Gewald reaction—a cornerstone for constructing the 2-aminothiophene precursor—and subsequent cyclization and functionalization steps.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of byproducts in thienopyridine synthesis?
A1: Byproduct formation can occur at various stages. During the initial 2-aminothiophene synthesis (e.g., via the Gewald reaction), common impurities include dimers of the α,β-unsaturated nitrile intermediate, polysulfides, and products from inefficient Knoevenagel-Cope condensation.[3] In subsequent steps to build the full thienopyridine structure, byproducts can arise from N-alkylation, amide formation, and oxidation or degradation of the thiophene ring.[4][5] For instance, in clopidogrel synthesis, identified process-related impurities include amide compounds, dialkylated amines, and sulfonic acid derivatives.[5]
Q2: My Gewald reaction mixture is turning dark brown or tar-like. What is causing this and how can I prevent it?
A2: A dark, tarry reaction mixture is a strong indicator of polymerization and the formation of complex polysulfides.[3] This is typically caused by excessive reaction temperatures. It is critical to maintain strict temperature control. Additionally, the purity of your starting materials is crucial, as trace impurities can catalyze these unwanted side reactions.[3]
Q3: I'm observing poor regioselectivity in my cyclization step to form the thienopyridine ring. What factors control this?
A3: Regioselectivity in the annulation of the pyridine ring onto the thiophene core is dictated by the nature of the substituents and the reaction conditions. For instance, in Friedländer-type condensations, the choice of catalyst (acid or base) and the electronic properties of the reacting groups can direct the cyclization pathway. Alternative strategies, such as those involving intramolecular reductive cyclization or site-selective C-H bond functionalization, have been developed to overcome issues with regioselectivity.[6]
Q4: How can I minimize the oxidative degradation of the thiophene ring in my final product?
A4: The thiophene moiety is susceptible to oxidation, which can be exacerbated by heat, light, and humidity.[4] To minimize this, it is important to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. During workup and storage, avoiding high temperatures and using degassed solvents can be beneficial. Forced degradation studies show that oxidation at the thiophene moiety is a primary degradation pathway.[4]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during thienopyridine synthesis.
| Observation | Potential Cause(s) | Recommended Action(s) |
| Low or No Yield in Gewald Reaction | 1. Inefficient Knoevenagel-Cope condensation.[3]2. Steric hindrance from substrates.[3]3. Inappropriate base selection.[3] | 1. Optimize Condensation: Use a Dean-Stark apparatus to remove water or add a dehydrating agent. Screen different bases (e.g., piperidine, morpholine, triethylamine).[3]2. Two-Step Procedure: For sterically hindered ketones, first isolate the α,β-unsaturated nitrile, then react it with sulfur and base in a separate step.[3]3. Microwave Assistance: Consider microwave-assisted synthesis to improve yields and reduce reaction times, especially for challenging substrates.[3] |
| Formation of Dimeric Byproducts | Intermolecular dimerization of the α,β-unsaturated nitrile is competing with the desired intramolecular cyclization.[3] | 1. Temperature Screening: Systematically evaluate a range of temperatures to find the optimal balance between the desired reaction and dimerization.[3]2. Slow Reagent Addition: Add reagents slowly and in a controlled manner to favor the intramolecular pathway.[3]3. Solvent Modification: The choice of solvent can influence the relative reaction rates; screen various polar and nonpolar solvents.[3][7] |
| Incomplete Cyclization to Thienopyridine | 1. Insufficiently activating conditions.2. Stable linear intermediate. | 1. Vary Reaction Conditions: Explore different catalysts (e.g., sodium ethoxide, potassium carbonate) and solvents (e.g., ethanol, DMF).[8]2. Increase Temperature: Refluxing for an extended period may be necessary to drive the cyclization to completion.[8] |
| Difficult Purification of Final Product | Presence of closely related impurities or residual starting materials. | 1. Impurity Profiling: Utilize analytical techniques like HPLC, LC-MS, and NMR to identify and quantify impurities.[9][10]2. Recrystallization: Carefully select a solvent system for recrystallization to selectively precipitate the desired product.3. Chromatography: Employ column chromatography with an appropriate stationary and mobile phase for separation. |
Process Optimization Protocols
Protocol 1: Optimized Gewald Reaction for 2-Aminothiophene Synthesis
This protocol is designed to minimize byproduct formation in the critical 2-aminothiophene synthesis step.
Objective: To synthesize a polysubstituted 2-aminothiophene with high purity.
Materials:
-
Ketone or aldehyde
-
α-Cyanoester (e.g., ethyl cyanoacetate)
-
Elemental sulfur
-
Base (e.g., triethylamine, morpholine)
-
Solvent (e.g., ethanol, methanol)
-
Dean-Stark apparatus (optional)
Step-by-Step Methodology:
-
Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature controller. If water removal is critical, use a Dean-Stark apparatus.
-
Reagent Addition: To a solution of the ketone/aldehyde (1.0 equiv) and α-cyanoester (1.0 equiv) in the chosen solvent, add the base (0.1-0.2 equiv).
-
Knoevenagel-Cope Condensation: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting materials are consumed. This step forms the α,β-unsaturated nitrile intermediate.
-
Sulfur Addition: Cool the reaction mixture to room temperature. Add elemental sulfur (1.1 equiv).
-
Cyclization: Gently heat the mixture to 40-50°C. The reaction is often exothermic. Maintain this temperature and monitor the formation of the 2-aminothiophene product.
-
Workup: After the reaction is complete, cool the mixture and pour it into ice-water. The product may precipitate and can be collected by filtration. If it remains in solution, extract with an appropriate organic solvent.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Visualizing the Gewald Reaction Pathway
The following diagram illustrates the key steps in the Gewald reaction, highlighting where side reactions can occur.
Caption: Key steps and potential side reactions in the Gewald synthesis.
Impurity Identification and Analysis
A robust analytical strategy is essential for effective troubleshooting and process control. The development of stability-indicating assay methods is crucial for ensuring the quality and safety of the final drug substance.[10]
Recommended Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): The workhorse for separating and quantifying the main component and its impurities. A variety of column chemistries and mobile phases can be employed to achieve optimal separation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for unknown peaks, aiding in the rapid identification of byproducts and degradation products.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the definitive structural elucidation of isolated impurities.[9][10]
-
Capillary Electrophoresis (CE): Offers high separation efficiency and can be particularly useful for analyzing charged species, including certain thienopyridine impurities.[11]
Logical Flow for Impurity Profiling
The following workflow outlines a systematic approach to identifying and controlling impurities.
Caption: Systematic workflow for impurity profiling and control.
By implementing these strategies, researchers and drug development professionals can proactively address the challenges of byproduct formation in thienopyridine synthesis, leading to more efficient, robust, and reliable manufacturing processes.
References
- BenchChem. Common side reactions in the Gewald synthesis of aminothiophenes.
-
PubMed. Improved synthesis of 3-substituted-4-amino-[3,2-c]-thienopyridines. 2009-05-15. Available from: [Link]
- BenchChem. A Comparative Guide to the Analytical Cross- Validation of Thienopyridine Compounds: A Focus on Clopidogrel as a Surrogate for Cloperidone.
-
Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. PMC - PubMed Central. 2023-05-16. Available from: [Link]
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PubMed. Prasugrel: a critical comparison with clopidogrel. Available from: [Link]
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Taylor & Francis Online. A comprehensive review on prasugrel: Industrial synthesis, impurity profiling, pharmacokinetics & FDA assessment. 2025-12-05. Available from: [Link]
- Development of Impurity Profiling Methods Using Modern Analytical Techniques.
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PubMed. Use of Prasugrel in the Setting of Clopidogrel Hypersensitivity: Case Report and Systematic Review of the Literature. 2016-08-05. Available from: [Link]
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Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Recent Trends in Analytical Techniques for Impurity Profiling. 2022-01-10. Available from: [Link]
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PubMed. Development of Impurity Profiling Methods Using Modern Analytical Techniques. 2017-01-02. Available from: [Link]
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Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central. 2022-08-29. Available from: [Link]
-
Der Pharma Chemica. A green chemistry approach to gewald reaction. Available from: [Link]
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Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. 2023-10-10. Available from: [Link]
-
ResearchGate. Synthesis and Characterization of Potential Related Substances of the Antiplatelet Agent Clopidogrel Bisulfate. 2018-01-12. Available from: [Link]
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ACS Publications. Access to Thienopyridine and Thienoquinoline Derivatives via Site-Selective C–H Bond Functionalization and Annulation. 2022-04-25. Available from: [Link]
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IJNRD. Impurity Profiling in different analytical techniques. 2024-02-02. Available from: [Link]
-
ResearchGate. Thienopyridines: Synthesis, Properties, and Biological Activity. 2025-08-06. Available from: [Link]
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Journal of Drug Delivery and Therapeutics. 8 THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. 2011-10-26. Available from: [Link]
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MDPI. Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. Available from: [Link]
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Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases. PMC - NIH. Available from: [Link]
-
ResearchGate. The synthesis of clopidogrel. 2017-12-13. Available from: [Link]
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ResearchGate. Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases. 2025-10-15. Available from: [Link]
-
Arkivoc. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available from: [Link]
-
NIH. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. Available from: [Link]
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PubMed. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. Available from: [Link]
-
ResearchGate. Recent advancements in the synthesis of fused thienopyridines and their therapeutic applications. Available from: [Link]
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Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative agents with potential p38α MAPK kinase inhibitory effects. PMC - PubMed Central. Available from: [Link]
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Sci-Hub. Reactions and Reactivity of Thienopyridines: Facile Synthesis of Some Pyridothienooxazepine Derivatives. Available from: [Link]
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Semantic Scholar. Access to Thienopyridine and Thienoquinoline Derivatives via Site-Selective C-H Bond Functionalization and Annulation. Available from: [Link]
-
PubMed Central. Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. Available from: [Link]
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NIH. A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Derivatives. Available from: [Link]
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The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. PMC - NIH. Available from: [Link]
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Semantic Scholar. Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases. Available from: [Link]
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ResearchGate. Quinoline synthesis methods: Friedländer reaction (F); and Pfitzinger... Available from: [Link]
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ResearchGate. Optimization of the reaction conditions for the synthesis of thiourea glycoporphyrin 7. Available from: [Link]
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Validation & Comparative
Navigating the Spectroscopic Maze: A Comparative Guide to the NMR Characterization of Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate
In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Among these, the thieno[3,2-c]pyridine scaffold has emerged as a privileged structure, featuring in a range of biologically active molecules. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of a key derivative, Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate .
The Compound in Focus: Structure and Significance
This compound possesses a fused heterocyclic system where a thiophene ring is annulated to a pyridine ring. The strategic placement of a chloro substituent on the pyridine ring and a methyl carboxylate group on the thiophene ring introduces specific electronic and steric influences that are critical to its chemical reactivity and biological interactions.
Caption: Key structural features of this compound.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons of the thieno[3,2-c]pyridine core and the methyl group of the ester functionality. The predicted chemical shifts are based on the analysis of substituent effects on the parent heterocyclic system.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-3 | ~8.0 - 8.2 | Singlet | - | Located on the thiophene ring, deshielded by the adjacent sulfur and the electron-withdrawing carboxylate group. |
| H-6 | ~7.5 - 7.7 | Doublet | ~5-6 | Part of the pyridine ring, ortho to the nitrogen, showing coupling to H-7. |
| H-7 | ~8.4 - 8.6 | Doublet | ~5-6 | Part of the pyridine ring, meta to the nitrogen, showing coupling to H-6. |
| -OCH₃ | ~3.9 - 4.1 | Singlet | - | Methyl protons of the ester group. |
The prediction for the pyridine protons is informed by the known deshielding effect of the nitrogen atom, which significantly influences the chemical shifts of adjacent protons.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the heteroatoms (S and N), the chloro substituent, and the carboxylate group.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~135 - 140 | Attached to the electron-withdrawing carboxylate group. |
| C-3 | ~130 - 135 | Thiophene ring carbon. |
| C-3a | ~145 - 150 | Bridgehead carbon, influenced by both rings. |
| C-4 | ~150 - 155 | Attached to the electronegative chlorine atom. |
| C-6 | ~125 - 130 | Pyridine ring carbon, influenced by the nitrogen. |
| C-7 | ~150 - 155 | Pyridine ring carbon, alpha to the nitrogen. |
| C-7a | ~155 - 160 | Bridgehead carbon, adjacent to the nitrogen. |
| -C=O | ~160 - 165 | Carbonyl carbon of the ester group. |
| -OCH₃ | ~52 - 55 | Methyl carbon of the ester group. |
Comparative Analysis with Structural Analogues
To substantiate our predictions, we will compare the expected spectral features with the experimental data of two key substructures: 4-chloropyridine and methyl thiophene-2-carboxylate .
4-Chloropyridine: A Pyridine Substructure Analogue
Experimental ¹H NMR data for 4-chloropyridine shows two signals for the aromatic protons. The protons at the 2 and 6 positions (ortho to the nitrogen) are downfield compared to the protons at the 3 and 5 positions. This is due to the strong deshielding effect of the nitrogen atom. The chloro group at the 4-position has a smaller electronic effect on the proton chemical shifts compared to the nitrogen.
Methyl Thiophene-2-carboxylate: A Thiophene Substructure Analogue
In methyl thiophene-2-carboxylate, the proton at the 5-position is the most downfield of the ring protons due to the influence of the sulfur atom and the electron-withdrawing ester group. This provides a basis for predicting the chemical shift of H-3 in our target molecule.
Experimental Protocol for NMR Data Acquisition
For researchers aiming to acquire experimental data for this compound, the following protocol is recommended:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (for a 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16-32
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 1-2 seconds
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the spectrum using the TMS signal.
-
Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.
-
Caption: A generalized workflow for NMR data acquisition and processing.
Conclusion
References
- Gronowitz, S., Johnson, I., & Hörnfeldt, A.-B. (1975). ¹³C NMR of Thiophenes. Chemica Scripta, 7, 76-84.
- Breitmaier, E., & Voelter, W. (1987).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Mass spectrometry analysis of Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate.
An In-Depth Comparative Guide to the Mass Spectrometry Analysis of Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate
Introduction: The Analytical Imperative for a Key Heterocyclic Building Block
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its fused thieno-pyridine core structure serves as a versatile scaffold for the synthesis of novel therapeutic agents. With a molecular formula of C₉H₆ClNO₂S and a molecular weight of 227.67 g/mol , precise and reliable analytical characterization is paramount to ensure purity, confirm identity, and understand its metabolic fate.[1]
This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed exploration of the mass spectrometric analysis of this compound. We will delve into the primary analytical approach using Electrospray Ionization-Mass Spectrometry (ESI-MS), compare it with viable alternatives like Gas Chromatography-Mass Spectrometry (GC-MS), and provide the causal reasoning behind our experimental choices.
Primary Analytical Method: Electrospray Ionization-Mass Spectrometry (ESI-MS)
For a polar, nitrogen-containing heterocyclic compound like this compound, Electrospray Ionization (ESI) is the premier choice. ESI is a "soft ionization" technique that excels at generating intact protonated molecules ([M+H]⁺) from solution, minimizing in-source fragmentation and providing a clear indication of the molecular weight.[2] This is particularly advantageous for molecules that might be thermally labile and unsuitable for harsher ionization methods. The presence of the basic pyridine nitrogen readily accepts a proton, making positive-mode ESI highly efficient for this analyte.
Detailed Experimental Protocol: ESI-MS/MS
The following protocol outlines a robust method for the analysis of this compound using a triple quadrupole or ion trap mass spectrometer coupled with liquid chromatography.
-
Sample Preparation:
-
Accurately weigh 1 mg of the compound.
-
Dissolve in 1 mL of a high-purity solvent mixture, such as 50:50 (v/v) acetonitrile/water with 0.1% formic acid, to create a 1 mg/mL stock solution. The formic acid is crucial as it provides a source of protons to facilitate efficient ionization in positive mode.[3]
-
Perform serial dilutions from the stock solution to create working standards, typically in the range of 1 ng/mL to 1 µg/mL, using the same solvent mixture.
-
-
Liquid Chromatography (LC) Parameters (Optional but Recommended):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Rationale: Coupling LC with MS (LC-MS) provides chromatographic separation, removing potential matrix interferences and confirming the purity of the analyte before it enters the mass spectrometer.
-
-
Mass Spectrometry (MS) Parameters:
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive Ion Mode.
-
Capillary Voltage: 3500 V. This high voltage is necessary to generate the electrospray aerosol.[3]
-
Source Temperature: 300°C. This aids in the desolvation of the charged droplets.[3]
-
Scan Mode (Full Scan - MS1): Scan from m/z 50 to 500 to detect the protonated molecular ion.
-
Scan Mode (Product Ion Scan - MS/MS): Select the protonated molecular ion ([M+H]⁺ at m/z 228.0) as the precursor ion. Apply collision energy (e.g., 10-30 eV) to induce fragmentation and record the resulting product ions. This provides structural information.
-
Experimental Workflow Diagram
Caption: Workflow for the LC-ESI-MS/MS analysis of the target compound.
Expected Mass Spectrum and Fragmentation Data
The key to confirming the identity of this compound is the observation of its unique isotopic signature and fragmentation pattern. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a pair of peaks separated by approximately 2 m/z units, with a characteristic intensity ratio of roughly 3:1.
Table 1: Predicted ESI-MS Data
| Ion Description | Predicted m/z (³⁵Cl) | Predicted m/z (³⁷Cl) | Notes |
| [M+H]⁺ | 228.0019 | 229.9989 | Protonated Molecular Ion. The base peak in the MS1 spectrum. |
| [M+H - CH₃OH]⁺ | 195.9758 | 197.9729 | Loss of methanol from the ester group. |
| [M+H - Cl]⁺ | 192.0223 | - | Loss of the chlorine atom (less common in soft ionization). |
| [M+H - COOCH₃]⁺ | 168.9912 | 170.9883 | Loss of the entire methyl carboxylate group. |
Proposed Fragmentation Pathway
The fragmentation of nitrogen-containing heterocycles in tandem MS is often directed by the charge localization on the nitrogen atom.[3] For esters, common fragmentation pathways involve the loss of the alcohol or the entire ester group.[4]
Caption: Proposed ESI-MS/MS fragmentation pathway for the target compound.
Comparison with Alternative Analytical Techniques
While ESI-MS is the preferred method, other techniques offer different advantages and can be used for complementary analysis or in specific contexts.
Alternative 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[5] Given that many pyridine derivatives can be analyzed by GC, this is a viable alternative.[6][7]
-
Methodology: The sample would be dissolved in a volatile organic solvent (e.g., dichloromethane) and injected into the GC. The compound would travel through a capillary column (e.g., HP-5ms) and be ionized upon elution by Electron Ionization (EI).[8] EI is a "hard" ionization technique, leading to extensive and highly reproducible fragmentation patterns that are excellent for structural elucidation and library matching.
-
Advantages: Provides excellent chromatographic resolution. The resulting EI mass spectra are highly detailed and can be matched against established libraries (e.g., NIST) for confident identification.
-
Disadvantages: Requires the analyte to be thermally stable and sufficiently volatile. The molecular ion peak in EI spectra can sometimes be weak or absent for certain compounds, making molecular weight determination difficult.[9]
Alternative 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
For routine purity analysis and quantification where structural confirmation is not the primary goal, HPLC with a UV detector is a cost-effective and robust alternative.
-
Methodology: The same LC method described for LC-MS can be used. The eluent passes through a UV-Vis detector (e.g., a photodiode array detector, PDA) after the column. The chromophoric thieno-pyridine ring system should exhibit strong UV absorbance, allowing for sensitive detection.
-
Advantages: Excellent for quantification due to its wide linear range and high reproducibility. It is generally less expensive and easier to operate than a mass spectrometer.
-
Disadvantages: Provides no structural or mass information. Co-eluting impurities with similar UV spectra can interfere with analysis, making peak identification less certain than with MS detection.[10]
Comparative Summary
Table 2: Comparison of Analytical Techniques
| Feature | ESI-LC-MS | GC-MS | HPLC-UV |
| Principle | Soft ionization of liquid-phase molecules | Hard ionization of gas-phase molecules | UV absorbance of liquid-phase molecules |
| Molecular Ion | Strong, clear [M+H]⁺ peak[2] | Can be weak or absent[9] | Not detected |
| Fragmentation | Controlled (MS/MS) | Extensive and reproducible | Not applicable |
| Analyte Suitability | Broad; good for polar, non-volatile compounds | Volatile, thermally stable compounds[5] | Compounds with a UV chromophore |
| Primary Use | Identification, structural elucidation, quantification | Identification, library matching, quantification | Purity analysis, routine quantification |
| Key Advantage | Direct molecular weight confirmation | Highly detailed, library-searchable spectra | Cost-effective, robust for quantification |
| Key Limitation | Less fragmentation detail in MS1 | Requires thermal stability | No mass or structural information |
Conclusion
For the comprehensive analysis of this compound, Electrospray Ionization-Mass Spectrometry (ESI-MS) , particularly when coupled with liquid chromatography, stands out as the most powerful and informative technique. It provides unambiguous molecular weight confirmation through the observation of the protonated molecular ion and its characteristic chlorine isotopic pattern. Further structural details can be readily obtained via tandem MS (MS/MS) experiments.
While GC-MS offers an alternative for confident identification through its extensive fragmentation libraries, its requirement for thermal stability must be considered. HPLC-UV remains a valuable and economical tool for routine purity checks and quantification. For researchers and drug development professionals, a combined approach—using ESI-MS/MS for initial identification and structural confirmation and HPLC-UV for routine quality control—represents a validated and efficient analytical strategy.
References
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Kovács, D., Kuki, Á., Nagy, L., Zsuga, M., & Kéki, S. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(10), 995-1006. Available at: [Link]
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Trawczyński, J., & Kałużna-Czaplińska, J. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Journal of Chromatography A, 1216(18), 4064-4069. Available at: [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services. Available at: [Link]
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Harvey, D. J. (1992). Application of triple quadrupole tandem mass spectrometry to the analysis of pyridine-containing derivatives of long-chain acids and alcohols. Journal of Chromatography B: Biomedical Sciences and Applications, 579(1), 1-12. Available at: [Link]
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Ortiz, R., & Sarret, M. (2000). Electrospray ionization/mass spectrometry study of organosulfur heterocycles found in the aromatic fraction of a Maya crude oil. American Chemical Society, Division of Petroleum Chemistry, Preprints, 45(4), 564-566. Available at: [Link]
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Galin, G., et al. (2024). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Journal of AOAC International. Available at: [Link]
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J&K Scientific. This compound. Product Information. Available at: [Link]
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Attimarad, M., et al. (2022). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Molecules, 27(19), 6549. Available at: [Link]
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Wikipedia. (2024). Electrospray ionization. Available at: [Link]
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Chen, H., et al. (2021). Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. Frontiers in Chemistry, 9, 738871. Available at: [Link]
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National Center for Biotechnology Information. 4-Chlorothieno(2,3-b)pyridine-2-carboxylic acid. PubChem Compound Summary for CID 83835400. Available at: [Link]
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Anderson, L. W., & Tallman, K. A. (2013). Approaches for the Analysis of Chlorinated Lipids. Prostaglandins & other lipid mediators, 107, 108–115. Available at: [Link]
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Walz, L., et al. (2021). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Chemical Reviews, 121(15), 9258–9313. Available at: [Link]
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Nworie, F. S., et al. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. Advances in Chemical Science Journal, 9(2), 1-19. Available at: [Link]
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Sharma, A., & Singh, S. (2021). Recent Trends in Analytical Techniques for Impurity Profiling. Journal of Pharmaceutical and Biomedical Analysis, 206, 114364. Available at: [Link]
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Komsta, Ł., Waksmundzka-Hajnos, M., & Sherma, J. (Eds.). (2013). Thin Layer Chromatography in Drug Analysis. CRC press. Available at: [Link]
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Al-Omar, M. A. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-heterocyclic Compounds. International Journal of Pharmaceutical Sciences and Research, 6(11), 4704-4713. Available at: [Link]
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Silva, B. R., et al. (2022). Synthesis and biological evaluation of novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates as potential anticancer agents. European Journal of Medicinal Chemistry, 238, 114467. Available at: [Link]
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University of Arizona. Mass Spectrometry: Fragmentation. Course Material. Available at: [Link]
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Yang, X., & Long, S. (2021). Methyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate. IUCrData, 6(6), x210539. Available at: [Link]
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Kovalenko, S. M., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(18), 4238. Available at: [Link]
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A Comparative Guide to the Biological Activity of Thieno[3,2-c]pyridine and its Isomers
In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of numerous therapeutic agents. Among these, the thienopyridine scaffold, a fusion of thiophene and pyridine rings, has emerged as a privileged structure, giving rise to a multitude of derivatives with diverse and potent biological activities. The specific arrangement of the thiophene and pyridine rings, known as isomerism, profoundly influences the molecule's three-dimensional shape, electronic distribution, and, consequently, its interaction with biological targets. This guide provides a comprehensive comparison of the biological activities of thieno[3,2-c]pyridine and its key isomers, offering insights into their therapeutic potential and the underlying structure-activity relationships.
This analysis is designed for researchers, scientists, and drug development professionals, providing a nuanced understanding of how subtle changes in isomeric structure can lead to vastly different pharmacological profiles. We will delve into the antiplatelet, anticancer, and kinase inhibitory activities of these compounds, supported by experimental data and detailed methodologies.
The Isomeric Landscape of Thienopyridines: A Tale of Differential Activities
The fusion of a thiophene and a pyridine ring can result in several positional isomers, each with a unique spatial arrangement of nitrogen and sulfur atoms. This guide will focus on the comparative analysis of the following key thienopyridine scaffolds:
-
Thieno[3,2-c]pyridine: The cornerstone of our discussion, this isomer is famously represented by the antiplatelet drug Ticlopidine.
-
Thieno[2,3-b]pyridine: A versatile scaffold demonstrating significant anticancer properties.
-
Thieno[2,3-c]pyridine: An emerging scaffold with potential as a heat shock protein 90 (Hsp90) inhibitor.
-
Thieno[3,2-b]pyridine & Thienopyrimidines: Often explored in parallel, these structures are prominent in the development of kinase inhibitors.
The isomeric variation dictates the orientation of key functional groups and the overall topography of the molecule, leading to selective recognition by different biological targets.
Comparative Analysis of Biological Activities
The biological activities of thienopyridine isomers are remarkably diverse, ranging from the modulation of cell signaling pathways to the inhibition of critical enzymes. This section will compare the primary therapeutic applications and mechanisms of action for each isomeric class.
Antiplatelet Activity: A Focus on P2Y12 Receptor Antagonism
The thieno[3,2-c]pyridine scaffold is most renowned for its antiplatelet effects, primarily through the irreversible antagonism of the P2Y12 receptor, a key player in ADP-mediated platelet aggregation.[1][2]
Mechanism of Action: Thienopyridine antiplatelet agents like Ticlopidine and Clopidogrel are prodrugs that require metabolic activation in the liver.[3] Their active metabolites then form a disulfide bond with a cysteine residue on the P2Y12 receptor, leading to its irreversible inhibition. This blockade prevents the downstream signaling cascade that leads to platelet activation and aggregation.
dot graph P2Y12_Inhibition { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Thienopyridine [label="Thieno[3,2-c]pyridine\n(e.g., Clopidogrel)", fillcolor="#F1F3F4", fontcolor="#202124"]; Active_Metabolite [label="Active Metabolite", fillcolor="#F1F3F4", fontcolor="#202124"]; P2Y12 [label="P2Y12 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AC [label="Adenylyl Cyclase", fillcolor="#FBBC05", fontcolor="#202124"]; cAMP [label="cAMP", fillcolor="#34A853", fontcolor="#FFFFFF"]; VASP_P [label="VASP-P", fillcolor="#34A853", fontcolor="#FFFFFF"]; Platelet_Activation [label="Platelet Activation\nand Aggregation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Thienopyridine -> Active_Metabolite [label="Metabolic Activation"]; Active_Metabolite -> P2Y12 [label="Irreversible Inhibition", color="#EA4335"]; P2Y12 -> AC [label="Inhibition", style=dashed, color="#EA4335"]; AC -> cAMP [label="Conversion of ATP"]; cAMP -> VASP_P [label="Activation"]; VASP_P -> Platelet_Activation [label="Inhibition", style=dashed, color="#EA4335"]; } P2Y12 receptor antagonism by thieno[3,2-c]pyridines.
While other thienopyridine isomers have been synthesized and tested, the thieno[3,2-c]pyridine core remains the most successful scaffold for potent P2Y12 receptor antagonism.
Anticancer Activity: A Multi-pronged Attack on Tumor Progression
Several thienopyridine isomers have demonstrated significant potential as anticancer agents, each targeting different pathways crucial for tumor growth and survival.
a) Thieno[2,3-b]pyridines: Targeting PI-PLC and RON Kinase
Derivatives of the thieno[2,3-b]pyridine scaffold have shown potent anti-proliferative activity against a range of cancer cell lines.[4] Their mechanism of action is often attributed to the inhibition of phosphoinositide-specific phospholipase C (PI-PLC), an enzyme frequently upregulated in cancer.[5] PI-PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), second messengers that regulate cell growth, proliferation, and migration.[6][7]
dot graph PIPLC_Inhibition { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Thieno_23b [label="Thieno[2,3-b]pyridine\nDerivatives", fillcolor="#F1F3F4", fontcolor="#202124"]; PIPLC [label="PI-PLC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#FBBC05", fontcolor="#202124"]; IP3_DAG [label="IP3 + DAG", fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream [label="Downstream Signaling\n(Proliferation, Migration)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Thieno_23b -> PIPLC [label="Inhibition", color="#EA4335"]; PIPLC -> PIP2 [label="Hydrolysis", style=dashed, color="#EA4335"]; PIP2 -> IP3_DAG [label=""]; IP3_DAG -> Downstream [label="Activation"]; } Inhibition of the PI-PLC signaling pathway.
Furthermore, certain thieno[2,3-b]pyridine derivatives have been identified as potent inhibitors of the recepteur d'origine nantais (RON) tyrosine kinase, a promising target in colorectal cancer.[8]
b) Thieno[2,3-c]pyridines: Hsp90 Inhibition
Recent studies have highlighted the potential of thieno[2,3-c]pyridine derivatives as inhibitors of Heat Shock Protein 90 (Hsp90).[9][10] Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are oncoproteins critical for cancer cell survival.[11][12] Inhibition of Hsp90 leads to the degradation of these client proteins, disrupting multiple oncogenic signaling pathways simultaneously.[13]
dot graph HSP90_Inhibition { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Thieno_23c [label="Thieno[2,3-c]pyridine\nDerivatives", fillcolor="#F1F3F4", fontcolor="#202124"]; Hsp90 [label="Hsp90", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Client_Proteins [label="Oncogenic Client Proteins\n(e.g., Akt, Raf-1)", fillcolor="#FBBC05", fontcolor="#202124"]; Degradation [label="Proteasomal Degradation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];
Thieno_23c -> Hsp90 [label="Inhibition", color="#EA4335"]; Hsp90 -> Client_Proteins [label="Chaperoning", style=dashed, color="#EA4335"]; Client_Proteins -> Degradation [label=""]; Degradation -> Apoptosis [label="Induction"]; } Mechanism of Hsp90 inhibition by thieno[2,3-c]pyridines.
c) Thieno[3,2-c]pyridines: Smoothened (Smo) Antagonism
Derivatives of tetrahydrothieno[3,2-c]pyridine have been identified as potent antagonists of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[14] Aberrant activation of the Hh pathway is implicated in several cancers.[15] By inhibiting Smo, these compounds can block the downstream signaling cascade that promotes tumor growth.[16]
Quantitative Comparison of Anticancer Activity
Direct comparison of the anticancer activity of different thienopyridine isomers is challenging due to the variability in experimental conditions across studies. However, the following table summarizes available data to provide a relative sense of potency.
| Isomer Scaffold | Target | Cell Line | Activity (IC50/GI50) | Reference |
| Thieno[2,3-b]pyridine | PI-PLC | MDA-MB-435 (Melanoma) | 23 nM | [17] |
| MDA-MB-468 (Breast) | 46 nM | [17] | ||
| RON Kinase | KM12C (Colon) | 7 nM | [8] | |
| Thieno[2,3-c]pyridine | Hsp90 | HSC3 (Head and Neck) | 10.8 µM | [9][18] |
| T47D (Breast) | 11.7 µM | [9][18] | ||
| RKO (Colorectal) | 12.4 µM | [9][18] | ||
| Thienopyrimidine | VEGFR-2 | H460 (Lung) | 81 nM | [19] |
| HT-29 (Colon) | 58 nM | [19] |
Note: The presented values are for specific derivatives and should be interpreted as indicative of the potential of each scaffold.
Kinase Inhibition: A Promising Avenue for Targeted Therapy
Thienopyridine and the closely related thienopyrimidine scaffolds have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and established targets in cancer therapy.
Thienopyrimidines and Thieno[3,2-b]pyridines as VEGFR-2 Inhibitors
Novel classes of thienopyrimidines and thienopyridines have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[19][20] By blocking VEGFR-2, these compounds can inhibit the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[21][22]
dot graph VEGFR2_Inhibition { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Thienopyrimidine [label="Thienopyrimidine/\nThienopyridine Derivatives", fillcolor="#F1F3F4", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Downstream [label="Downstream Signaling\n(PI3K/Akt, MAPK)", fillcolor="#FBBC05", fontcolor="#202124"]; Angiogenesis [label="Angiogenesis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Thienopyrimidine -> VEGFR2 [label="Inhibition", color="#EA4335"]; VEGFR2 -> Downstream [label="Activation", style=dashed, color="#EA4335"]; Downstream -> Angiogenesis [label="Promotion"]; } Inhibition of VEGFR-2 signaling by thienopyrimidines.
The structure-activity relationship (SAR) studies of these compounds have provided valuable insights for optimizing their potency and selectivity.[19]
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, this section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activity of thienopyridine derivatives.
Protocol 1: In Vitro Cell Proliferation Assay (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Thienopyridine test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the thienopyridine compounds in culture medium. Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours. Include vehicle control (e.g., DMSO) and untreated control wells.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Protocol 2: Kinase Inhibition Assay (e.g., VEGFR-2)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Principle: A common format is a biochemical assay that measures the phosphorylation of a substrate by the kinase. Inhibition is detected by a decrease in the phosphorylated product.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
ATP
-
Thienopyridine test compounds
-
Assay buffer
-
Detection reagent (e.g., an antibody specific for the phosphorylated substrate coupled to a detection system like fluorescence or luminescence)
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96- or 384-well plate, add the kinase, its substrate, and the thienopyridine compound at various concentrations in the assay buffer.
-
Initiation of Reaction: Add ATP to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent. Incubate to allow for signal development.
-
Signal Measurement: Read the signal (e.g., fluorescence or luminescence) using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value from the dose-response curve.
Protocol 3: VASP Phosphorylation Assay for P2Y12 Receptor Antagonism
This flow cytometry-based assay specifically measures the inhibition of the P2Y12 receptor in whole blood.
Principle: Activation of the P2Y12 receptor inhibits adenylyl cyclase, leading to decreased cAMP levels and reduced phosphorylation of the Vasodilator-Stimulated Phosphoprotein (VASP). P2Y12 antagonists block this effect, resulting in higher levels of phosphorylated VASP (P-VASP).
Materials:
-
Fresh human whole blood collected in citrate tubes
-
Prostaglandin E1 (PGE1) and Adenosine Diphosphate (ADP)
-
Thienopyridine test compounds
-
Fixation and permeabilization reagents
-
Fluorescently labeled antibodies against P-VASP and a platelet marker (e.g., CD61)
-
Flow cytometer
Procedure:
-
Blood Treatment: Incubate whole blood with the test compound or vehicle control.
-
Stimulation: Treat the blood with PGE1 alone or with PGE1 and ADP. PGE1 stimulates VASP phosphorylation, while ADP inhibits it via the P2Y12 receptor.
-
Fixation and Permeabilization: Fix the cells with a fixative solution, followed by permeabilization to allow antibody entry.
-
Antibody Staining: Stain the cells with fluorescently labeled antibodies against P-VASP and a platelet marker.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer and analyze the P-VASP fluorescence intensity in the platelet population.
-
Data Analysis: Calculate a Platelet Reactivity Index (PRI) based on the P-VASP fluorescence in the presence and absence of ADP. A higher PRI indicates greater P2Y12 inhibition.
Conclusion and Future Perspectives
The thieno[3,2-c]pyridine scaffold and its isomers represent a rich source of pharmacologically active compounds with a wide array of therapeutic applications. The subtle yet critical differences in the fusion of the thiophene and pyridine rings lead to distinct biological activities, from the well-established antiplatelet effects of thieno[3,2-c]pyridines to the promising anticancer and kinase inhibitory properties of other isomers.
This comparative guide highlights the importance of isomeric considerations in drug design and development. While significant progress has been made in elucidating the structure-activity relationships for individual thienopyridine classes, direct, comprehensive comparative studies remain a key area for future research. Such studies, employing standardized assays and a broad panel of targets and cell lines, will be invaluable in identifying the most promising isomeric scaffolds for specific therapeutic indications and in guiding the rational design of next-generation thienopyridine-based drugs with enhanced potency and selectivity.
References
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A Researcher's Guide to Characterizing Novel Kinase Inhibitors: Evaluating Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate Against Established Benchmarks
In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as pivotal targets.[1] The development of small molecule inhibitors that can modulate the activity of these enzymes has revolutionized treatment paradigms for numerous diseases. The thieno[3,2-c]pyridine scaffold has garnered significant interest as a promising framework for the development of novel kinase inhibitors.[2] This guide provides a comprehensive framework for researchers to evaluate the biological activity of a novel compound, using Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate as a representative example, and compare its performance against a panel of well-characterized kinase inhibitors.
This document is structured to provide not just protocols, but the strategic thinking behind the experimental design, data interpretation, and the overall workflow for characterizing a potential new therapeutic agent.
Section 1: The Rationale for Comparison - Selecting the Right Benchmarks
To understand the potential of a novel inhibitor, it is crucial to benchmark it against compounds with known mechanisms and potencies. The choice of comparators should be strategic, encompassing a range of activities to provide a comprehensive profile of the test compound. For our analysis of this compound, we have selected three archetypal kinase inhibitors:
-
Staurosporine: A natural product that acts as a potent, broad-spectrum, ATP-competitive kinase inhibitor.[3][4] Its lack of selectivity makes it a useful positive control in many kinase assays to confirm that the assay is working and to establish a baseline for potent inhibition.
-
Dasatinib: A multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[5] It potently inhibits BCR-ABL and SRC family kinases, among others.[6] Comparing a novel compound to Dasatinib can reveal a wider spectrum of potential targets and provide insights into its selectivity profile.[7]
-
Gefitinib: A selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[8][9] Benchmarking against Gefitinib is crucial for determining the selectivity of a new compound and its potential for targeted therapy.[10]
Section 2: In Vitro Characterization - Biochemical Kinase Inhibition
The first step in characterizing a novel inhibitor is to determine its direct effect on the enzymatic activity of a panel of purified kinases. This is typically achieved through in vitro kinase assays.
Principle of In Vitro Kinase Assays
In vitro kinase assays measure the transfer of a phosphate group from a donor molecule, usually adenosine triphosphate (ATP), to a specific substrate (a peptide or protein) by a kinase.[11] The inhibitory potential of a compound is determined by its ability to reduce the rate of this phosphorylation. Assays can be broadly categorized into those that detect the phosphorylated product and those that measure the consumption of ATP (or the production of ADP).[12][13]
Experimental Protocol: Radiometric Kinase Assay
The radiometric assay is considered a gold standard due to its direct measurement of phosphate incorporation and high sensitivity.[11][12]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and comparator compounds against a panel of selected kinases.
Materials:
-
Purified recombinant kinases (e.g., a panel of tyrosine and serine/threonine kinases)
-
Specific peptide or protein substrates for each kinase
-
[γ-³²P]ATP (radiolabeled ATP)[14]
-
5x Kinase reaction buffer (e.g., 250 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 5 mM EGTA, 0.5% Triton X-100, 10 mM DTT)
-
Test compounds (this compound, Staurosporine, Dasatinib, Gefitinib) dissolved in DMSO
-
Phosphocellulose filter paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.
-
Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture. For a 30 µL final reaction volume, a typical master mix would contain:
-
21 µL H₂O
-
6 µL 5x kinase reaction buffer
-
1 µL [γ-³²P]ATP
-
2 µL substrate[14]
-
-
Initiation of Reaction: Add the kinase and the test compound (or DMSO for control) to the reaction mixture. The reaction is typically initiated by the addition of the ATP/substrate mix.[14]
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.[15]
-
Termination of Reaction: Spot a portion of the reaction mixture onto phosphocellulose filter paper. The phosphorylated substrate will bind to the paper, while the unreacted [γ-³²P]ATP will not.
-
Washing: Wash the filter papers extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the dried filter papers into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[16]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation: Comparative Kinase Inhibition Profile
The results of the in vitro kinase assay should be summarized in a clear and concise table.
| Compound | Kinase Target | IC50 (nM) |
| This compound | Kinase A | [Hypothetical Data] |
| Kinase B | [Hypothetical Data] | |
| EGFR | [Hypothetical Data] | |
| SRC | [Hypothetical Data] | |
| Staurosporine | Kinase A | 3 |
| Kinase B | 7 | |
| EGFR | 6 | |
| SRC | 8 | |
| Dasatinib | Kinase A | >10,000 |
| Kinase B | >10,000 | |
| EGFR | 350 | |
| SRC | 0.8 | |
| Gefitinib | Kinase A | >10,000 |
| Kinase B | >10,000 | |
| EGFR | 37 | |
| SRC | >10,000 |
Note: The IC50 values for the comparator compounds are representative values from the literature. The data for this compound is hypothetical and would be determined experimentally.
Section 3: Cellular Activity - Assessing Target Engagement and Downstream Effects
While in vitro assays are essential for determining direct enzymatic inhibition, cell-based assays are critical to confirm that the compound can enter cells, engage its target in a physiological context, and elicit a biological response.[17]
Experimental Protocol: Western Blotting for Phospho-Protein Levels
Objective: To determine if this compound can inhibit the phosphorylation of a specific kinase substrate in a cellular context.
Materials:
-
Cancer cell line expressing the target kinase (e.g., A431 for EGFR)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the phosphorylated and total forms of the target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed the cells in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of the test compounds for a specified time.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and then add lysis buffer.[18]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against the total protein.
-
Data Analysis: Quantify the band intensities for the phosphorylated and total protein. The ratio of phospho-protein to total protein is then calculated and compared across the different treatment conditions.
Visualizing Signaling Pathways and Experimental Workflows
Caption: Workflow for Western Blot analysis.
Section 4: Phenotypic Screening - Assessing Anti-proliferative Effects
Ultimately, the therapeutic potential of a kinase inhibitor often lies in its ability to inhibit the growth of cancer cells. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability and proliferation. [19]
Experimental Protocol: MTT Cell Viability Assay
Objective: To determine the effect of this compound and comparator compounds on the viability of cancer cell lines.
Materials:
-
Cancer cell lines
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) [19]* Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight. [20]2. Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals. 4. Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals. [21]5. Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a multi-well spectrophotometer. [19]6. Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the DMSO-treated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Data Presentation: Comparative Anti-proliferative Activity
| Compound | Cell Line | GI50 (µM) |
| This compound | A431 (EGFR dependent) | [Hypothetical Data] |
| K562 (BCR-ABL dependent) | [Hypothetical Data] | |
| MCF-7 (ER dependent) | [Hypothetical Data] | |
| Staurosporine | A431 | 0.02 |
| K562 | 0.05 | |
| MCF-7 | 0.03 | |
| Dasatinib | A431 | 0.2 |
| K562 | 0.001 | |
| MCF-7 | >10 | |
| Gefitinib | A431 | 0.05 |
| K562 | >10 | |
| MCF-7 | >10 |
Note: The GI50 values for the comparator compounds are representative. The data for this compound is hypothetical and would be determined experimentally.
Section 5: Synthesis and Conclusion
The systematic evaluation of a novel kinase inhibitor, such as this compound, requires a multi-faceted approach that combines biochemical and cell-based assays. By comparing its activity against a well-chosen panel of established inhibitors, researchers can gain a comprehensive understanding of its potency, selectivity, and potential therapeutic applications.
This guide provides a foundational framework for such an investigation. The hypothetical data presented illustrates how the results from these experiments can be used to build a compelling scientific narrative around a new chemical entity. The true biological activity of this compound awaits discovery through the rigorous application of these and other advanced methodologies in the field of kinase drug discovery.
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A Comparative Guide to the Structural Elucidation of Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate Derivatives: The Definitive Role of X-ray Crystallography
Introduction: The Thieno[3,2-c]pyridine Scaffold in Modern Drug Discovery
The thieno[3,2-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry. Its derivatives are key components in a range of therapeutics, most notably as potent antiplatelet agents like Clopidogrel and Prasugrel, which are crucial in managing cardiovascular diseases.[1] The bioisosteric relationship of the thienopyridine core to purines allows these molecules to interact with a variety of biological targets, extending their potential as kinase inhibitors, anti-inflammatory, and antitumor agents.[2]
For drug development professionals, the precise three-dimensional arrangement of atoms in a molecule—its crystal structure—is not merely academic. It is the blueprint for its biological activity. The exact conformation, stereochemistry, and potential for intermolecular interactions dictate how a molecule will bind to its target receptor, its solubility, and its solid-state properties, all of which are critical for formulation and bioavailability. While a suite of analytical techniques is available for characterization, single-crystal X-ray crystallography remains the unequivocal gold standard for determining the absolute 3D structure of small molecules.[3]
This guide provides an in-depth comparison of X-ray crystallography against other common analytical techniques for the structural characterization of methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate and its derivatives. We will explore the causality behind experimental choices, present a self-validating protocol for crystallographic analysis, and demonstrate why this technique provides indispensable insights that are unattainable through other methods.
The Unambiguous Power of X-ray Crystallography
X-ray crystallography is a powerful technique that provides a high-resolution, three-dimensional map of electron density within a crystal.[4] By analyzing the pattern of X-rays diffracted by an ordered crystal lattice, we can determine the precise location of each atom, leading to an unambiguous determination of:
-
Molecular Geometry: Accurate bond lengths, bond angles, and torsion angles that define the molecule's conformation.
-
Stereochemistry: Absolute configuration of chiral centers.
-
Intermolecular Interactions: The specific hydrogen bonds, π–π stacking, and van der Waals forces that govern how molecules pack together in the solid state.[5] This information is vital for understanding polymorphism, solubility, and crystal engineering.
-
Conformational Analysis: It reveals the preferred three-dimensional shape of the molecule in the solid state, which often provides a strong indication of the bioactive conformation required for receptor binding.
While other techniques provide pieces of the structural puzzle, crystallography delivers the complete, high-definition picture.
Comparative Analysis: Crystallography vs. Spectroscopic Methods
The characterization of a novel compound is never reliant on a single technique. It involves a synergistic application of multiple methods. However, it is crucial to understand the unique strengths and limitations of each.
| Technique | Information Provided | Sample Requirements | Key Strengths | Key Limitations |
| X-ray Crystallography | Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing. | Single, high-quality crystal (0.1-0.5 mm). | Unambiguous, high-resolution structural data. Gold standard for 3D structure. | Requires a suitable crystal, which can be difficult to obtain. Provides a static picture in the solid state.[6] |
| NMR Spectroscopy | Connectivity (through-bond correlations), electronic environment, solution-state conformation and dynamics. | Soluble sample (~1-10 mg) in a deuterated solvent. | Provides data on the molecule in solution, closer to physiological conditions. Can study dynamic processes.[3] | Structure is inferred, not directly imaged. Ambiguities can arise in complex molecules. Provides an average structure in solution. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation patterns. | Small amount of sample, can be in solution or solid. | Extremely sensitive, provides definitive molecular formula. | Provides no information on 3D structure or connectivity. |
| FT-IR Spectroscopy | Presence of specific functional groups (e.g., C=O, N-H, C-Cl). | Solid or liquid sample. | Fast, non-destructive, good for a quick check of functional groups. | Provides very limited information on the overall molecular structure. |
The Synergy in Practice
For a typical thieno[3,2-c]pyridine derivative, the workflow is as follows:
-
MS and Elemental Analysis confirm the correct molecular formula.
-
FT-IR confirms the presence of the ester carbonyl (~1720 cm⁻¹) and aromatic vibrations.
-
NMR provides the complete picture of atomic connectivity. For this compound, ¹H NMR would show the methyl singlet, and distinct signals for the protons on the pyridine and thiophene rings, with their coupling patterns confirming their relative positions. ¹³C NMR would confirm the number of unique carbon environments.
-
X-ray Crystallography validates all of the above and provides the definitive, high-resolution 3D structure. It can reveal subtle but critical details, such as the planarity of the fused ring system or the dihedral angle of the ester group relative to the ring—information that is crucial for computational modeling and understanding receptor interactions.[5]
Experimental Workflow: From Powder to Structure
The protocol for X-ray crystallography is a self-validating system. Each step builds upon the last, with quality checks ensuring the final structure is reliable and accurate.
Caption: The experimental workflow for single-crystal X-ray crystallography.
Step-by-Step Methodology
1. Synthesis and Crystallization (The Crucial First Step)
-
Synthesis: The target this compound derivatives are typically synthesized via multi-step sequences, often involving the construction of the substituted thiophene ring followed by annulation of the pyridine ring.
-
Purification: The crude product must be purified to >99% purity, typically by flash column chromatography or preparative HPLC. Impurities can severely inhibit crystal growth.
-
Crystallization: This is often the most challenging step. The goal is to create a supersaturated solution from which the compound slowly precipitates as ordered single crystals.
-
Technique: Slow evaporation is the most common method for small molecules. A solution of the purified compound (5-10 mg) is prepared in a suitable solvent or solvent mixture (e.g., acetone, ethyl acetate, dichloromethane/hexane) in a small vial. The vial is covered loosely (e.g., with perforated parafilm) to allow the solvent to evaporate over several days to weeks.
-
Solvent Selection: The choice of solvent is critical. A good solvent is one in which the compound is moderately soluble. For thienopyridine derivatives, ketones like acetone or methyl ethyl ketone, or chlorinated solvents, have proven effective.[7] A co-solvent system (one good solvent, one poor solvent) is often used to fine-tune solubility.
-
2. Crystal Selection and Mounting
-
A suitable crystal (typically 0.1-0.4 mm in size) with sharp edges and no visible fractures is selected under a microscope.
-
The crystal is carefully affixed to a glass fiber or a loop using a minimal amount of cryo-protectant oil and flash-cooled in a stream of cold nitrogen gas (~100 K). This minimizes thermal motion and radiation damage during data collection.
3. Data Collection
-
The mounted crystal is placed on a goniometer head in a single-crystal X-ray diffractometer.
-
A fine, monochromatic beam of X-rays (typically from a Mo or Cu source) is directed at the crystal.
-
As the crystal is rotated, thousands of diffraction spots are recorded on a detector (e.g., a CCD or CMOS detector). The intensity and position of each spot are measured.
4. Structure Solution and Refinement
-
The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.
-
Initial atomic positions are determined using mathematical algorithms known as "direct methods." This generates a preliminary electron density map.
-
This initial model is then refined iteratively. The process involves adjusting atomic positions and thermal parameters to improve the agreement between the diffraction pattern calculated from the model and the experimentally observed data, until the model converges to a final, accurate structure.
Visualizing the Molecular Structure and Interactions
The output of a successful crystallographic experiment is a detailed 3D model. This allows for the visualization of key structural features that are critical for rational drug design.
Caption: Key structural features of a thieno[3,2-c]pyridine derivative.
This visualization highlights regions of interest for a drug designer: the pyridine nitrogen acts as a hydrogen bond acceptor, while the planar aromatic surface is prone to engaging in π–π stacking interactions with amino acid residues in a protein binding pocket. The orientation of the chloro and methyl carboxylate substituents, determined with high precision by crystallography, is fundamental to designing analogs with improved potency and selectivity.
Conclusion
For the structural elucidation of novel this compound derivatives, a multi-technique approach is essential for comprehensive characterization. However, when it comes to the unambiguous determination of the three-dimensional molecular architecture, single-crystal X-ray crystallography is unparalleled. It provides the definitive, high-resolution data that validates spectroscopic analysis and offers profound insights into the solid-state behavior and potential biological interactions of these medicinally important compounds. The investment in obtaining a crystal structure pays significant dividends by accelerating drug design cycles, enabling structure-based design, and providing the foundational knowledge for intellectual property protection.
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Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Stanford University. [Link]
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University of Szeged. (n.d.). Comparison of NMR and X-ray crystallography. [Link]
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Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. [Link]
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Davey, R. (2019). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. [Link]
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University of Bristol. (n.d.). Macromolecular Structure Determination: Comparison of Crystallography and NMR. [Link]
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European Patent Office. (2020). CRYSTAL FORM II OF THIENOPYRIDINE DERIVATIVE BISULFATE AND PREPARATION METHOD THEREFOR AND USE THEREOF. [Link]
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A Head-to-Head Comparison of Thienopyridine Scaffolds in Biological Assays: A Guide for Researchers
For researchers and drug development professionals in the cardiovascular field, understanding the nuances of antiplatelet therapies is paramount. Among these, thienopyridine derivatives have long been a cornerstone in the prevention of thrombotic events. This guide provides an in-depth, head-to-head comparison of different thienopyridine scaffolds—ticlopidine, clopidogrel, and prasugrel—along with the functionally related non-thienopyridine, ticagrelor. We will delve into their mechanisms of action, metabolic activation, and performance in key biological assays, supported by experimental data and detailed protocols. Our goal is to equip you with the knowledge to make informed decisions in your research and development endeavors.
The Thienopyridine Scaffold and its Target: The P2Y12 Receptor
The thienopyridine class of drugs exerts its antiplatelet effect by targeting the P2Y12 receptor, a G protein-coupled receptor (GPCR) on the surface of platelets. Adenosine diphosphate (ADP), released from dense granules of activated platelets, is a key agonist for this receptor. The binding of ADP to the P2Y12 receptor initiates a signaling cascade that ultimately leads to platelet aggregation and thrombus formation. Thienopyridines, being irreversible antagonists of this receptor, effectively dampen this pro-thrombotic response for the lifespan of the platelet.[1][2]
The P2Y12 Signaling Pathway
The activation of the P2Y12 receptor by ADP triggers a complex intracellular signaling cascade. As a Gi-coupled receptor, its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), which normally phosphorylates proteins that inhibit platelet activation. Consequently, a reduction in PKA activity promotes platelet activation. Furthermore, P2Y12 receptor activation stimulates the phosphoinositide 3-kinase (PI3K) pathway, leading to the activation of Akt (protein kinase B) and Rap1b, which are crucial for the conformational change of the glycoprotein IIb/IIIa (GP IIb/IIIa) receptor. This conformational change enables the GP IIb/IIIa receptor to bind fibrinogen, leading to platelet aggregation.
Caption: Metabolic activation pathways of thienopyridines.
Head-to-Head Comparison in Biological Assays
The efficacy of thienopyridines is evaluated using various in vitro and ex vivo biological assays that measure platelet function. Here, we compare the performance of ticlopidine, clopidogrel, prasugrel, and ticagrelor in two widely used assays: Light Transmission Aggregometry (LTA) and the VerifyNow P2Y12 assay.
Pharmacokinetic and Pharmacodynamic Properties
The following table summarizes key pharmacokinetic and pharmacodynamic parameters of the different P2Y12 inhibitors.
| Parameter | Ticlopidine | Clopidogrel | Prasugrel | Ticagrelor |
| Class | Thienopyridine | Thienopyridine | Thienopyridine | Cyclopentyltriazolopyrimidine |
| Prodrug | Yes | Yes | Yes | No |
| Metabolism | Hepatic (CYP-mediated) | Hepatic (CYP-mediated) | Intestinal/Hepatic (Esterase/CYP) | Hepatic (CYP3A4) |
| Receptor Binding | Irreversible | Irreversible | Irreversible | Reversible |
| Tmax (active metabolite) | 1-3 hours | 2-4 hours | ~30 minutes | 1.5 hours |
| Half-life (active metabolite) | ~30-50 hours | ~8 hours | ~7.4 hours | ~7 hours |
| Onset of Action | Slow (24-48 hours) | Slow (2-4 hours) | Rapid (30 minutes) | Rapid (30 minutes) |
| Offset of Action | 7-10 days | 5-7 days | 7-10 days | 3-5 days |
Data compiled from multiple sources. [3][4][5]
Performance in Platelet Function Assays
The following table presents a qualitative comparison of the antiplatelet effects of the different drugs as measured by LTA and VerifyNow assays.
| Drug | Light Transmission Aggregometry (LTA) - % Inhibition of Platelet Aggregation | VerifyNow P2Y12 Assay (P2Y12 Reaction Units - PRU) |
| Clopidogrel | Moderate | Variable, often higher PRU values indicating less inhibition |
| Prasugrel | High | Low PRU values, indicating potent inhibition |
| Ticagrelor | High | Low PRU values, indicating potent inhibition |
Note: Ticlopidine is not included in this direct comparison as it is rarely used in current clinical practice and head-to-head assay data with newer agents is limited. Its antiplatelet effect is generally considered less potent and with a slower onset than clopidogrel. [1][6] A meta-analysis of studies comparing prasugrel and ticagrelor found that ticagrelor-treated patients had lower platelet reactivity than those treated with prasugrel, as measured by the VerifyNow P2Y12 assay and VASP phosphorylation assay. [7]Another study comparing patients with acute coronary syndrome found that at one-month post-percutaneous coronary intervention (PCI), both prasugrel and ticagrelor resulted in significantly lower platelet reactivity compared to clopidogrel. [8]
Experimental Protocols
To facilitate the replication and validation of these findings, we provide detailed, step-by-step methodologies for the two key assays discussed.
Light Transmission Aggregometry (LTA)
LTA is considered the gold standard for assessing platelet function. It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Principle: In a suspension of PRP, platelets are in constant motion and light transmission is low. Upon addition of an agonist (e.g., ADP), platelets aggregate, forming larger clumps. This reduces the turbidity of the plasma, allowing more light to pass through, which is detected by a photometer. The extent of aggregation is proportional to the increase in light transmission.
Step-by-Step Protocol:
-
Blood Collection:
-
Draw whole blood from the subject into a tube containing 3.2% sodium citrate as an anticoagulant. The ratio of blood to anticoagulant should be 9:1.
-
Gently invert the tube several times to ensure proper mixing.
-
Process the blood within 1-2 hours of collection.
-
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate the PRP (supernatant).
-
Carefully collect the PRP using a plastic pipette.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP (supernatant).
-
-
Platelet Count Adjustment (Optional but Recommended):
-
Measure the platelet count in the PRP and adjust it to a standardized concentration (e.g., 250 x 10^9/L) by diluting with autologous PPP. This ensures consistency between samples.
-
-
Aggregometer Setup:
-
Pre-warm the aggregometer to 37°C.
-
Use a cuvette with PPP to set the 100% light transmission baseline.
-
Use a cuvette with PRP to set the 0% light transmission baseline.
-
-
Aggregation Assay:
-
Pipette a specific volume of PRP (e.g., 450 µL) into a cuvette with a magnetic stir bar.
-
Place the cuvette in the aggregometer and allow it to equilibrate for a few minutes.
-
Add a known concentration of ADP (e.g., 5-20 µM) to the PRP to induce aggregation.
-
Record the change in light transmission over time (typically 5-10 minutes).
-
-
Data Analysis:
-
The maximum percentage of aggregation is calculated relative to the 0% and 100% baselines.
-
The inhibition of platelet aggregation (IPA) by a thienopyridine can be calculated by comparing the aggregation in the presence of the drug to a baseline measurement.
-
Caption: Workflow for Light Transmission Aggregometry.
VerifyNow P2Y12 Assay
The VerifyNow system is a point-of-care, whole-blood assay that provides a rapid assessment of P2Y12 receptor blockade.
Principle: The VerifyNow P2Y12 assay cartridge contains fibrinogen-coated microparticles, ADP, and prostaglandin E1 (PGE1). When whole blood is added, the ADP stimulates platelet aggregation via the P2Y12 receptor. PGE1 is included to minimize the contribution of the P2Y1 receptor to aggregation, making the assay more specific for P2Y12. Activated platelets bind to the fibrinogen-coated microparticles, causing them to agglutinate. The instrument measures the rate and extent of this agglutination by detecting changes in light transmission and reports the result in P2Y12 Reaction Units (PRU). A lower PRU value indicates a higher level of P2Y12 inhibition.
Step-by-Step Protocol:
-
Sample Collection:
-
Collect a whole blood sample in a 3.2% sodium citrate tube.
-
-
Assay Procedure:
-
Turn on the VerifyNow instrument and allow it to warm up.
-
Enter patient and operator information as prompted.
-
Invert the blood sample tube gently 8-10 times.
-
Insert the blood collection tube into the designated port on the instrument.
-
Insert the VerifyNow P2Y12 assay cartridge into the instrument.
-
The instrument automatically aspirates the blood sample into the cartridge and initiates the assay.
-
-
Results:
-
The instrument will display the result in PRU within a few minutes.
-
The percentage of P2Y12 inhibition may also be reported, which is calculated based on a baseline PRU value.
-
Caption: Workflow for the VerifyNow P2Y12 Assay.
Discussion and Field-Proven Insights
The choice of a P2Y12 inhibitor in a research or clinical setting is a multifactorial decision. While all thienopyridines target the same receptor, their distinct pharmacological profiles lead to significant differences in their clinical utility.
Ticlopidine , the first-generation thienopyridine, has been largely superseded due to its slow onset of action and, more importantly, its association with serious adverse effects, including neutropenia and thrombotic thrombocytopenic purpura. [6][9] Clopidogrel , the second-generation thienopyridine, has been a workhorse in antiplatelet therapy for many years. However, its efficacy is hampered by a slow onset of action and significant inter-individual variability in response. [4]This variability is largely due to genetic polymorphisms in the CYP2C19 enzyme, which is crucial for its metabolic activation. [3]Individuals who are "poor metabolizers" may not generate sufficient levels of the active metabolite, leading to inadequate platelet inhibition and an increased risk of thrombotic events.
Prasugrel , a third-generation thienopyridine, was developed to overcome the limitations of clopidogrel. Its more efficient and consistent metabolic activation leads to a faster onset of action and more potent platelet inhibition. [4][10]Clinical trials have shown that prasugrel is more effective than clopidogrel in preventing ischemic events, but this comes at the cost of an increased risk of bleeding. [11] Ticagrelor , although not a thienopyridine, is a direct-acting, reversible P2Y12 inhibitor. Its key advantages are its rapid onset of action and the fact that it does not require metabolic activation to the same extent as thienopyridines. [11]This leads to a more predictable and consistent antiplatelet effect. Clinical studies have demonstrated its superiority over clopidogrel in reducing cardiovascular events. [7]
Conclusion
The evolution of P2Y12 inhibitors from the early thienopyridines to the newer, more potent agents represents a significant advancement in the management of atherothrombotic diseases. The choice between these agents requires a careful consideration of their efficacy, safety, and pharmacokinetic profiles. For researchers, a thorough understanding of the biological assays used to evaluate these drugs is essential for interpreting study results and designing new experiments. This guide provides a foundational understanding of the head-to-head comparison of different thienopyridine scaffolds, empowering you to navigate the complexities of antiplatelet therapy research with greater confidence.
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A Comparative Guide to the Cross-Reactivity Profiling of Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate
This guide provides a comprehensive framework for evaluating the target selectivity and off-target profile of Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate. Given the limited publicly available data on this specific molecule, we will leverage established knowledge of its core chemical scaffold, the thienopyridines, to construct a robust, data-driven strategy for its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of small molecule inhibitors.
Introduction: The Thienopyridine Scaffold and the Rationale for Cross-Reactivity Studies
This compound belongs to the thienopyridine class of heterocyclic compounds. This scaffold is the backbone of several blockbuster antiplatelet drugs, including clopidogrel (Plavix) and prasugrel (Effient)[1]. These agents function as selective, irreversible antagonists of the P2Y12 adenosine diphosphate (ADP) receptor, a critical node in platelet activation and aggregation[2][3][4].
Based on this structural homology, a primary hypothesis is that this compound may exhibit activity at the P2Y12 receptor. However, the "privileged" nature of the thienopyridine scaffold means it can be adapted to interact with numerous biological targets, including a wide array of protein kinases. Therefore, a thorough investigation of its target profile is not merely an academic exercise but a critical step in drug development. Unidentified off-target interactions can lead to unexpected toxicity or, conversely, reveal opportunities for therapeutic repurposing (polypharmacology)[5][6].
This guide outlines a systematic approach to first validate the hypothesized on-target activity and then to comprehensively map the cross-reactivity profile of this compound against a panel of relevant off-targets. We will compare this hypothetical profile with well-characterized alternatives to provide context for its selectivity.
Comparative Compounds
To establish a meaningful comparison, we will assess the activity profile of our lead compound against two established P2Y12 inhibitors with distinct chemical and mechanistic properties.
-
Clopidogrel: A classic thienopyridine prodrug that, once metabolized to its active form, irreversibly inhibits the P2Y12 receptor. It serves as a benchmark for thienopyridine-based activity[7].
-
Ticagrelor (Brilinta): A non-thienopyridine, direct-acting, and reversible P2Y12 inhibitor[1]. It represents a different chemical class targeting the same receptor, providing a valuable comparison for selectivity outside the thienopyridine family.
A Phased Approach to Cross-Reactivity Profiling
We propose a multi-stage experimental workflow designed to efficiently characterize the compound's selectivity. This process begins with focused validation of the primary target and progressively expands to broad, unbiased screening.
Caption: Proposed workflow for cross-reactivity profiling.
Experimental Design & Protocols
Phase 1: Primary Target Validation (P2Y12)
The initial and most critical experiment is to determine if the compound engages the hypothesized P2Y12 receptor. A functional platelet aggregation assay is the gold standard.
Protocol: ADP-Induced Platelet Aggregation Assay
-
Preparation: Obtain platelet-rich plasma (PRP) from healthy human volunteers.
-
Incubation: Pre-incubate PRP aliquots with a dose range of this compound, Clopidogrel (active metabolite), Ticagrelor, and a vehicle control (e.g., DMSO) for 15 minutes at 37°C.
-
Activation: Induce platelet aggregation by adding a sub-maximal concentration of ADP (e.g., 10 µM).
-
Measurement: Monitor light transmission using a light transmission aggregometer for 5-10 minutes. The increase in light transmission corresponds to platelet aggregation.
-
Analysis: Calculate the percentage inhibition of aggregation for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration required to inhibit 50% of the ADP-induced aggregation).
Phase 2: Broad Biochemical Selectivity Screening
The rationale for this phase is that even if a compound is potent at its primary target, its utility is defined by its selectivity. We must screen against a broad range of potential off-targets. Commercial services offer comprehensive panels for this purpose.
Experimental Choice: Kinase and GPCR Panels
-
Kinase Panel: Given the prevalence of kinase off-targets for many small molecules, screening against a large, diverse panel (e.g., 400+ kinases) is essential[8][9]. This is typically done at a single high concentration (e.g., 10 µM) to identify initial hits.
-
GPCR Panel: A panel including other purinergic receptors (e.g., P2Y1) and other common GPCR off-targets should be run to assess selectivity within the target family and beyond.
Protocol: General Kinase Inhibition Assay (Radiometric)
This protocol describes a common method used in large-scale screening[10][11].
-
Reaction Setup: In a 96-well plate, combine the specific kinase, its corresponding substrate peptide, and the test compound (at 10 µM) in a kinase buffer.
-
Initiation: Start the phosphorylation reaction by adding ATP, including radiolabeled [γ-³³P]-ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Capture: Transfer the reaction mixture to a filter plate that binds the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]-ATP.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Analysis: Calculate the percentage of remaining kinase activity compared to a vehicle control. A significant reduction (e.g., >70% inhibition) flags a "hit." Follow-up dose-response curves are then generated for these hits to determine their IC50 values.
Phase 3: Cellular Validation of Off-Target Hits
Biochemical assays are invaluable but operate in a simplified, artificial environment. It is crucial to validate any significant off-target hits in a more physiologically relevant cellular context[12][13]. Cell-based assays account for cell permeability, efflux pumps, and competition with high intracellular concentrations of ATP, which can dramatically impact a compound's effective potency[14].
Protocol: Cellular Phosphorylation Assay (e.g., for a hit on RTK 'X')
-
Cell Culture: Culture a cell line that endogenously expresses the off-target kinase of interest (Receptor Tyrosine Kinase 'X').
-
Treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with the specific ligand for RTK 'X' to induce autophosphorylation.
-
Lysis: Lyse the cells to release cellular proteins.
-
Detection: Use a sandwich ELISA or similar immunoassay. A capture antibody specific for total RTK 'X' is coated on a plate. After adding the cell lysate, a detection antibody that specifically recognizes the phosphorylated form of RTK 'X' is used for quantification.
-
Analysis: Determine the IC50 of the compound for inhibiting ligand-induced phosphorylation of the target kinase within the cell.
Data Presentation and Interpretation
All quantitative data should be summarized in tables for clear comparison. The selectivity of a compound can be quantified by comparing the IC50 value for its primary target versus its off-targets. A compound is generally considered selective if there is at least a 100-fold difference in potency.
Table 1: Hypothetical Cross-Reactivity Profile Data (IC50 values in µM)
| Target | This compound | Clopidogrel (Active Metabolite) | Ticagrelor |
| P2Y12 (Primary) | 0.05 | 0.15 | 0.02 |
| P2Y1 (GPCR) | > 10 | > 10 | 5.2 |
| EGFR (Kinase) | 1.5 | > 20 | > 20 |
| Src (Kinase) | 0.8 | > 20 | 15.7 |
| VEGFR2 (Kinase) | 2.3 | > 20 | > 20 |
| hERG (Ion Channel) | > 10 | 8.5 | > 10 |
Data are hypothetical and for illustrative purposes only.
Interpretation of Hypothetical Data:
In this illustrative example, this compound is a potent P2Y12 inhibitor. However, it shows significant off-target activity against Src kinase (only a 16-fold difference in potency). This would flag Src as a potential liability requiring further investigation or chemical modification to improve selectivity. In contrast, the benchmark compounds show higher selectivity for P2Y12 in this hypothetical kinase screen.
Conclusion
The structural similarity of this compound to known P2Y12 inhibitors provides a strong starting hypothesis for its mechanism of action. However, responsible drug development demands a rigorous and unbiased assessment of its broader pharmacological profile. The multi-phased approach detailed in this guide—from primary functional assays to broad biochemical screening and subsequent cellular validation—provides a robust framework for defining its selectivity. By systematically identifying and quantifying both on-target potency and off-target interactions, researchers can make informed decisions about the compound's therapeutic potential and safety liabilities, ultimately accelerating the path from discovery to clinical application.
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Title: THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST Source: Journal of Drug Delivery and Therapeutics URL: [Link]
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Title: Off-Target Screening Cell Microarray Assay Source: Charles River Laboratories URL: [Link]
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Title: Novel Computational Approach to Predict Off-Target Interactions for Small Molecules Source: ACS Publications URL: [Link]
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Title: Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics Source: MDPI URL: [Link]
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The Thieno[3,2-c]pyridine Nucleus: A Privileged Scaffold for Isosteric Replacement in Drug Discovery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacological profile is a cornerstone of drug development. Among the various strategies employed, isosteric and bioisosteric replacement has proven to be a powerful tool for enhancing potency, selectivity, and pharmacokinetic properties while reducing toxicity. The thieno[3,2-c]pyridine nucleus has emerged as a versatile and "privileged" scaffold in this context, offering a unique combination of electronic and steric properties that make it an attractive starting point for the design of novel therapeutics. This guide provides an in-depth comparison of isosteric replacement studies involving the thieno[3,2-c]pyridine core, supported by experimental data and detailed protocols to inform and guide future research endeavors.
The Rationale for Isosteric Replacement of the Thieno[3,2-c]pyridine Scaffold
The thieno[3,2-c]pyridine system, a fusion of a thiophene and a pyridine ring, presents a rich chemical space for modification. Isosteric replacement, the substitution of an atom or a group of atoms with another that has similar physical and chemical properties, allows for the fine-tuning of a molecule's interaction with its biological target.[1] The thiophene ring, for instance, is often considered a bioisostere of a benzene ring, offering a similar size and shape but with distinct electronic characteristics due to the presence of the sulfur atom. This can lead to altered binding affinities, metabolic stability, and solubility profiles.
This guide will explore several case studies where the thieno[3,2-c]pyridine nucleus has been the subject of isosteric replacement, comparing its performance with alternative scaffolds in various therapeutic areas, including oncology, neuroscience, and metabolic diseases.
Comparative Analysis of Thieno[3,2-c]pyridine Isosteres
Tetrahydrothieno[3,2-c]pyridines (THTPs) vs. Tetrahydroisoquinolines (THIQs) as Phenylethanolamine N-Methyltransferase (PNMT) Inhibitors
A notable example of isosteric replacement involves the substitution of the 1,2,3,4-tetrahydroisoquinoline (THIQ) ring system with the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (THTP) nucleus in the quest for potent and selective inhibitors of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in adrenaline biosynthesis.[2][3]
Key Findings:
-
Initial studies with simpler, unconstrained analogs suggested that 3-thienylmethylamine was a more potent and selective PNMT inhibitor than benzylamine, providing the rationale for the isosteric replacement in the constrained ring system.[2]
-
While the isosterism was confirmed, with functional groups and chirality influencing both systems similarly, the THTP compounds were generally less potent PNMT inhibitors than their THIQ counterparts.[2][3]
-
This decrease in potency was primarily attributed to the electronic properties of the thiophene ring compared to the benzene ring of the THIQ nucleus.[2][3]
Data Presentation: PNMT Inhibitory Potency
| Compound | Scaffold | R | Kᵢ (nM) for hPNMT |
| 5 | THIQ | H | 29 |
| 14 | THTP | H | >10,000 |
| 11 | THIQ | 7-Br | 0.8 |
| 28 | THTP | 2-Br | 100 |
Data sourced from a comparative study on THTPs and THIQs as hPNMT inhibitors.[2]
Experimental Workflow: PNMT Inhibition Assay
Caption: Workflow for determining PNMT inhibitory activity.
Thieno[3,2-c]pyridine Derivatives as Kinase Inhibitors
The thieno[3,2-c]pyridine scaffold has also been explored for the development of kinase inhibitors, which are crucial in cancer therapy. Isosteric replacement studies in this area often involve modifying substituents on the core or replacing the entire scaffold with other heterocyclic systems.
A study on thieno[3,2-c]pyrazol-3-amine derivatives as Glycogen Synthase Kinase 3β (GSK-3β) inhibitors demonstrated the impact of substituent modifications. The derivative 16b was identified as a potent GSK-3β inhibitor with an IC₅₀ of 3.1 nM.[4] Replacing the isobutyryl group in 16b with n-butyryl (16c ) or benzoyl (16e ) maintained high potency, though slightly reduced compared to 16b . However, a sulphonamide derivative (16d ) showed significantly weaker activity.[4]
Data Presentation: GSK-3β Inhibitory Activity
| Compound | Scaffold | R Group on Amine | IC₅₀ (nM) for GSK-3β |
| 16b | Thieno[3,2-c]pyrazol-3-amine | Isobutyryl | 3.1 |
| 16c | Thieno[3,2-c]pyrazol-3-amine | n-Butyryl | ~31 |
| 16e | Thieno[3,2-c]pyrazol-3-amine | Benzoyl | ~31 |
| 16d | Thieno[3,2-c]pyrazol-3-amine | Sulphonamide | >1000 |
Data adapted from a study on thieno[3,2-c]pyrazol-3-amine derivatives.[4]
Thieno[3,2-c]pyridine Derivatives as Smoothened (Smo) Antagonists
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in several cancers. The Smoothened (Smo) receptor is a key component of this pathway, making it an attractive therapeutic target. A series of novel tetrahydrothieno[3,2-c]pyridine derivatives have been synthesized and evaluated as potent Smoothened antagonists.[5]
While direct isosteric replacement comparisons with other scaffolds are limited in the provided search results for this specific target, the structure-activity relationship (SAR) studies on these derivatives provide valuable insights into the pharmacophoric requirements for Smo antagonism.
Experimental Protocols
Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride
A common synthetic route to the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core involves a Pictet-Spengler reaction.[2]
Step-by-step Methodology:
-
Imine Formation: In a reaction vessel, add water, formaldehyde, and 2-thiophene ethylamine. Heat the mixture to 50-55°C and maintain for 20-30 hours. After the reaction is complete, extract the reaction liquid with dichloroethane. Combine the organic layers and wash with saturated saline solution.
-
Purification: Evaporate the organic layer under reduced pressure to obtain the imine intermediate.
-
Cyclization and Salt Formation: Place the imine in a reaction vessel and add ethanolic hydrogen chloride and water. Heat the mixture to 65-75°C and maintain the temperature. Add activated carbon, maintain the heat, and then filter.
-
Crystallization: Cool the filtrate to 0-5°C and maintain this temperature for 1-2 hours to allow for crystallization.
-
Isolation: Filter the solid and dry the filter cake in an oven to obtain the final product, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride.[6]
Visual Representation of Synthesis
Caption: Synthetic pathway to 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.
General In Vitro Kinase Inhibition Assay Protocol
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a thieno[3,2-c]pyridine derivative against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Thieno[3,2-c]pyridine test compound
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well assay plates
-
Plate reader compatible with the detection reagent
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Smoothened Receptor Binding Assay (NanoBRET-based)
This assay allows for the real-time analysis of ligand binding to the Smoothened receptor in living cells.[2]
Principle:
The assay utilizes NanoBRET (Bioluminescence Resonance Energy Transfer), where the Smoothened receptor is N-terminally tagged with NanoLuc® luciferase (Nluc). A fluorescently labeled ligand (e.g., BODIPY-cyclopamine) is used. When the labeled ligand binds to the Nluc-SMO fusion protein, energy is transferred from the luciferase to the fluorophore, resulting in a BRET signal.
Brief Protocol:
-
HEK293 cells are transiently transfected with a plasmid encoding Nluc-SMO.
-
Transfected cells are seeded into 96-well plates.
-
The cells are washed and incubated with the fluorescent ligand at various concentrations.
-
The NanoLuc® substrate is added, and both donor (luciferase) and acceptor (fluorophore) emission are measured simultaneously using a BRET-enabled plate reader.
-
For competition binding experiments, cells are co-incubated with the fluorescent ligand and varying concentrations of the unlabeled test compound (thieno[3,2-c]pyridine derivative).
-
The BRET ratio is calculated, and the data is analyzed to determine binding affinity (Kd) or inhibitory constants (Ki).[2]
Conclusion and Future Directions
The isosteric replacement of the thieno[3,2-c]pyridine nucleus has proven to be a fruitful strategy in the design of novel bioactive molecules. The comparative studies highlighted in this guide demonstrate that while the thieno[3,2-c]pyridine scaffold can serve as a competent isostere for other ring systems like tetrahydroisoquinoline, the electronic differences inherent to the thiophene ring can significantly impact biological activity. This underscores the importance of a nuanced understanding of the subtle interplay between steric and electronic factors in drug-receptor interactions.
Future research in this area should continue to explore a wider range of isosteric replacements for the thieno[3,2-c]pyridine core, targeting a diverse array of biological targets. The detailed experimental protocols provided herein offer a practical foundation for researchers to synthesize and evaluate new analogs, contributing to the development of the next generation of therapeutics based on this privileged scaffold.
References
Please note that for the purpose of this response, the references are formatted as a simple list. In a real-world application, these would be fully detailed with author names, journal titles, volumes, pages, and years.
-
Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. [Link]
-
Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. [Link]
-
Full article: Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. [Link]
-
Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. [Link]
- CN102432626A - Synthesis method of 4, 5, 6, 7-tetrahydrothiophene [3, 2-c ] pyridine hydrochloride.
-
Full article: Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. [Link]
-
Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][2][4][7]triazolo[1,5-a]pyrimidine Derivatives. [Link]
-
Synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines and comparison with their isosteric 1,2,3,4-tetrahydroisoquinolines as inhibitors of phenylethanolamine N-methyltransferase. [Link]
-
Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. [Link]
-
Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists. [Link]
-
Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. [Link]
-
Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. [Link]
-
Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. [Link]
-
Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. [Link]
-
Unexpected Discovery of Saturated Pyridine Mimetics. [Link]
-
Measuring Smoothened (SMO)-Mediated Activation of the Gi Protein. [Link]
-
Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. [Link]
-
Rapid, Direct SMOOTHENED Activity Assays in Live Cells Using cAMP-Based Conformational Sensors. [Link]
- US4529596A - Thieno [3,2-c] pyridine derivatives and their therapeutic applic
-
Structural basis for Smoothened receptor modulation and chemoresistance to anti-cancer drugs. [Link]
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Receptor Binding Assays for HTS and Drug Discovery. [Link]
-
Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
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Safety Operating Guide
Proper Disposal of Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate: A Guide for Laboratory Professionals
This guide provides a comprehensive operational and logistical plan for the safe and compliant disposal of Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate. As a chlorinated heterocyclic compound containing a thienopyridine core, this substance requires careful handling and disposal to ensure the safety of laboratory personnel and the protection of the environment. The procedures outlined below are grounded in established safety protocols for handling hazardous chemical waste and are designed to provide clear, step-by-step guidance for researchers, scientists, and drug development professionals.
Hazard Assessment and Waste Identification: The "Why" Behind the Protocol
This compound must be treated as hazardous chemical waste . This classification stems from the constituent parts of its molecular structure:
-
Chlorinated Organic Compound: The presence of a carbon-halogen bond classifies this compound as a halogenated organic.[1][2] These substances are often persistent in the environment and can generate harmful byproducts, such as hydrogen chloride gas, upon improper incineration.[3] Therefore, they require high-temperature incineration in a specially equipped facility.[4][5]
-
Pyridine Moiety: The thieno[3,2-c]pyridine core contains a pyridine ring. Pyridine and its derivatives are known for their potential toxicity and irritant properties.[6][7] They can be harmful if inhaled, swallowed, or absorbed through the skin.[6]
-
Thiophene Moiety: Thiophene, another component of the core structure, is also considered a harmful irritant.[6]
Due to these intrinsic hazards, all materials that come into contact with this compound, including the pure substance, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials, must be disposed of as hazardous waste.[7]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the compound or its waste, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This is not merely a suggestion but a critical safety measure to prevent exposure.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile, double-gloved) | To prevent skin contact and absorption of the chemical.[6] |
| Eye Protection | Safety glasses with side shields or splash goggles | To protect the eyes from splashes of the chemical, whether in solid or solution form.[7] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[7] |
| Respiratory Protection | Use within a certified chemical fume hood | To avoid the inhalation of any dust or vapors, which may be harmful.[3] |
Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is essential for safety and regulatory compliance. The following steps provide a clear workflow for managing waste generated from this compound.
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe and cost-effective chemical waste management. Do not mix this waste with other waste streams.
-
Solid Waste: Collect any solid this compound, contaminated spatulas, weigh boats, and other disposable labware in a dedicated hazardous waste container.[6]
-
Liquid Waste: If the compound is in a solution, collect the waste in a labeled, leak-proof hazardous waste container.[6] This waste stream is classified as halogenated organic waste .[1] It is crucial to keep halogenated and non-halogenated organic wastes separate, as the disposal methods and costs differ significantly.[8]
-
Contaminated Sharps: Needles, syringes, or other sharps contaminated with this chemical should be placed in a designated sharps container that is also labeled as hazardous waste.
-
Contaminated PPE: Dispose of gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.[6]
Step 2: Containerization
The choice of container is critical to prevent leaks and reactions.
-
Use a container made of a compatible material, such as high-density polyethylene (HDPE).[6]
-
Ensure the container has a secure, tight-fitting lid to prevent spills and the escape of vapors.
-
The container must be in good condition, free from cracks or damage.
Step 3: Labeling
Clear and accurate labeling is a regulatory requirement and vital for the safety of waste handlers. The label should include:
-
The words "Hazardous Waste ".[6]
-
The full chemical name: "This compound ".[6]
-
The approximate quantity of the waste.[6]
-
The date of waste generation.[6]
-
The primary hazards (e.g., "Toxic," "Irritant").
Step 4: Storage
Store the sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[6] This area should be away from incompatible materials.
Emergency Spill Procedures
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: From a safe distance, assess the extent of the spill. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[7]
-
Don Appropriate PPE: Before attempting to clean a small spill, ensure you are wearing the correct PPE as detailed in Section 2.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to contain the spill.[6]
-
Collect the Waste: Carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container.[6]
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water. Collect all cleaning materials as hazardous waste.[6]
Final Disposal
The final disposal of this compound waste must be handled by professionals.
-
Contact your EHS Office: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6]
-
Incineration: The recommended method of disposal for chlorinated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the resulting acidic gases.[3][4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- BenchChem. Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine. Benchchem.
- BenchChem. Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals. Benchchem.
- Agency for Toxic Substances and Disease Registry. Production, Import, Use, and Disposal of Pyridine. ATSDR.
- Msds-lab.com. MSDS of methyl 4-chlorothieno[3,2-d]pyrimidine-7-carboxylate.
- Washington State University. Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine.
- Loba Chemie. Pyridine for Synthesis Safety Data Sheet.
- Bucknell University. Hazardous Waste Segregation.
- U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA.
- University of Louisville. Halogenated Waste.
- Fisher Scientific. Safety Data Sheet: 4-Pyridinecarboxaldehyde.
- AHH Chemical. Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate SDS.
- Sigma-Aldrich. Safety Data Sheet.
- TCI Chemicals. Safety Data Sheet: 2-(Chloromethyl)pyridine Hydrochloride.
- National Center for Biotechnology Information. Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance. PubMed.
- eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. NIH.
- P2 InfoHouse. Prudent Practices for Handling Hazardous Chemicals in Laboratories.
- National Center for Biotechnology Information. ADP receptor-blocker thienopyridines: chemical structures, mode of action and clinical use. A review. PubMed.
- Cornell EHS. Organic Solvents.
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A Comprehensive Guide to the Safe Handling of Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate
As researchers and scientists at the forefront of drug development, our work with novel chemical entities is foundational to therapeutic innovation. Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate represents such a compound, holding potential within various research applications. However, its novelty also means that a comprehensive toxicological profile is not yet available. A Safety Data Sheet (SDS) for the structurally similar compound, methyl 4-chlorothieno[3,2-d]pyrimidine-7-carboxylate, indicates that its chemical, physical, and toxicological properties have not been thoroughly investigated.[1] This necessitates a cautious and rigorous approach to safety.
This guide provides essential, immediate safety and logistical information for handling this compound. Our focus is on proactive risk mitigation through the proper use of personal protective equipment (PPE), adherence to safe operational protocols, and responsible disposal practices.
Hazard Assessment: An Ounce of Prevention
Given the limited specific data, we must infer potential hazards from the compound's structure—a chlorinated heterocyclic compound. Such compounds can present a range of health risks, including skin, eye, and respiratory irritation.[2][3] The presence of the chloro- group also raises concerns about its environmental fate and the proper methods for its disposal. Therefore, a thorough hazard assessment is the first critical step before any laboratory work commences.[4][5]
Key Potential Hazards:
-
Inhalation: May cause respiratory tract irritation.[1]
-
Skin Contact: Potential for skin irritation.
-
Eye Contact: Potential for serious eye irritation.
-
Ingestion: May be harmful if swallowed.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and correct use of PPE are paramount to ensuring personal safety.[6][7][8] A risk assessment should always be conducted to determine the specific PPE required for any given procedure.[4][9]
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1 compliant safety goggles. A face shield should be worn over goggles when there is a splash hazard.[4] | Protects against splashes and airborne particles. Safety glasses alone are insufficient. |
| Hand Protection | Disposable nitrile gloves are the minimum requirement.[4] For prolonged contact or handling larger quantities, consider double-gloving or using heavier-duty gloves with known resistance to chlorinated solvents. | Provides a barrier against skin contact. Latex gloves should be avoided due to poor chemical resistance and potential for allergies.[4] |
| Body Protection | A lab coat is the minimum requirement.[4][10] For procedures with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is recommended. | Protects personal clothing and skin from contamination. |
| Footwear | Closed-toe shoes are mandatory in all laboratory settings. | Protects feet from spills and falling objects. |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE when handling this compound.
Caption: PPE Selection Workflow for Handling this compound.
Operational Plan: Safe Handling in the Laboratory
All work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[11][12][13]
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.[12]
-
Gather all necessary equipment and reagents before introducing the compound.
-
Don the appropriate PPE as determined by your risk assessment.
-
-
Handling:
-
Post-Handling:
-
Decontaminate any surfaces that may have come into contact with the chemical.
-
Properly package and label all waste generated.
-
Remove PPE in the correct order to prevent cross-contamination and wash hands thoroughly.
-
Disposal Plan: Responsible Waste Management
As a chlorinated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[16][17] Improper disposal, such as pouring it down the drain, is strictly prohibited.[16][17]
Waste Segregation and Disposal
-
Solid Waste: Contaminated items such as gloves, pipette tips, and weighing paper should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions containing the compound should be collected in a sealed, labeled, and chemically compatible container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container.
Chemical Waste Disposal Workflow
The following diagram outlines the appropriate workflow for the disposal of waste generated from working with this compound.
Caption: Disposal Workflow for this compound Waste.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
Spill: Evacuate the area. Use appropriate absorbent material for small spills within a fume hood, wearing full PPE. For larger spills, contact your institution's EHS office.
By adhering to these guidelines, you can work confidently and safely with this compound, ensuring both your personal well-being and the integrity of your research.
References
-
NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
-
Guidelines For The Safe Use Of Laboratory Fume Hoods. (n.d.). Retrieved from [Link]
-
Pocket Guide to Chemical Hazards Introduction. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
-
Fume Hoods: Top 10 Safety Practices. (2025, May 29). Workstation Industries. Retrieved from [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
